Comprehensive Technical Guide to 6-Methanesulfinyl-1H-indole: Physicochemical Profiling, Synthetic Methodologies, and Drug Discovery Applications
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Chemical Identity The compound 6-methanesulfinyl-1H-indole (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary & Chemical Identity
The compound 6-methanesulfinyl-1H-indole (CAS:) is a highly specialized, low-molecular-weight heterocyclic building block. Characterized by an indole core functionalized at the C6 position with a methanesulfinyl (sulfoxide) group, this molecule occupies a unique physicochemical space.
In modern drug discovery, the indole ring is a privileged scaffold, frequently utilized to target the ATP-binding hinge region of kinases. The strategic incorporation of a sulfoxide moiety at the C6 position introduces three critical pharmacological vectors:
Enhanced Aqueous Solubility: The highly polar sulfoxide group drastically lowers lipophilicity compared to its thioether precursor.
Hydrogen Bond Acceptor Capability: The polarized S=O bond acts as a potent hydrogen bond acceptor.
Chirality: The sulfur atom in the sulfoxide is stereogenic, allowing for stereospecific interactions within asymmetric protein binding pockets.
Nature validates this structural motif; related marine indole alkaloids containing methylsulfinyl groups, such as those isolated from the red alga Laurencia brongniartii, exhibit potent cytotoxic and antibacterial profiles ().
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physicochemical properties of 6-methanesulfinyl-1H-indole is crucial for predicting its behavior in both synthetic workflows and biological assays. The sulfoxide group acts as an electron-withdrawing group via induction, but can donate electron density via resonance, subtly modulating the pKa of the indole N1-H.
Table 1: Physicochemical and Pharmacokinetic Profiling
Property
Value
Pharmacological & Synthetic Significance
CAS Registry Number
1056159-12-6
Unique identifier for compound tracking and procurement.
Molecular Formula
C9H9NOS
Defines the atomic composition.
Molecular Weight
179.24 g/mol
Highly ligand-efficient; ideal for fragment-based drug design (FBDD).
H-Bond Donors
1 (Indole N1-H)
Essential primary anchor for kinase hinge-region binding.
H-Bond Acceptors
1 (Sulfoxide O)
Enhances target engagement and solvent interactions.
Topological Polar Surface Area
~52.1 Ų
Optimal for cellular permeability (Well within Lipinski's Rule of 5).
Stereochemistry
Chiral at Sulfur
Exists as and enantiomers; enables stereospecific binding.
Synthetic Methodologies & Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes the mechanistic causality behind the experimental choice and the analytical markers required to confirm success.
Protocol A: Selective Oxidation of 6-(Methylthio)-1H-indole
This is the most direct route, relying on the electrophilic oxidation of the corresponding thioether.
Causality & Logic: The primary challenge in this workflow is over-oxidation. Sulfoxides are easily oxidized further to sulfones. To arrest the reaction at the sulfoxide stage, strict stoichiometric control of the oxidant (mCPBA) and cryogenic temperatures are mandatory.
Step-by-Step Methodology:
Reaction Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 6-(methylthio)-1H-indole (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.1 M).
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C. Causality: Low thermal energy drastically reduces the kinetic rate of the second oxidation step (sulfoxide to sulfone).
Oxidant Addition: Prepare a solution of meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.05 equiv) in anhydrous DCM. Add this solution dropwise over 30 minutes via a syringe pump.
Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (1:1). The thioether starting material (high
) will disappear, replaced by a highly polar, UV-active spot (low ) corresponding to the sulfoxide.
Quenching: Once the starting material is consumed (typically 1–2 hours), quench the reaction while still at -78 °C by adding saturated aqueous sodium thiosulfate (
). Causality: Thiosulfate instantly reduces any unreacted peroxy acid, eliminating the risk of over-oxidation during the warming phase.
Workup & Isolation: Remove the cooling bath and allow the mixture to reach room temperature. Extract with DCM (3x). Wash the combined organic layers with saturated aqueous
to remove the meta-chlorobenzoic acid byproduct. Dry over , filter, and concentrate in vacuo.
NMR Validation: In
NMR (), the S-methyl protons will shift from ~2.5 ppm (thioether) to approximately ~2.8 ppm (sulfoxide).
Protocol B: Palladium-Catalyzed Sulfinylation of 6-Bromo-1H-indole
For scenarios where the thioether is unavailable, direct cross-coupling of a functionalized indole halide is required.
Causality & Logic: C-S bond formation via transition metal catalysis is notoriously difficult due to the strong coordination of sulfur to palladium, which can poison the catalyst. The use of the bidentate ligand Xantphos is critical; its wide "bite angle" forces the palladium intermediate into a geometry that highly accelerates the reductive elimination step.
Step-by-Step Methodology:
Reagent Assembly: In a Schlenk tube, combine 6-bromo-1H-indole (1.0 equiv), sodium methanesulfinate (1.5 equiv),
(0.05 equiv), Xantphos (0.10 equiv), and (1.5 equiv).
Degassing: Add anhydrous toluene. Subject the mixture to three freeze-pump-thaw cycles backfilled with argon. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and the degradation of the active Pd(0) species.
Heating: Seal the tube and heat to 100 °C in an oil bath for 16 hours.
Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite. Causality: Celite filtration efficiently removes the insoluble palladium black and inorganic salts.
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (gradient elution: 0% to 5% Methanol in DCM) to yield the pure 6-methanesulfinyl-1H-indole.
Mandatory Visualizations
Synthetic Workflow Logic
Caption: Synthetic pathways to 6-methanesulfinyl-1H-indole via oxidation or cross-coupling.
Pharmacophore & Target Binding Logic
Caption: Pharmacophore model and binding logic of the 6-methanesulfinyl-1H-indole scaffold.
Applications in Drug Discovery
The integration of 6-methanesulfinyl-1H-indole into a drug discovery pipeline serves several strategic purposes:
Bioisosterism: The sulfoxide group is frequently deployed as a non-classical bioisostere for amides or ketones. It provides a similar dipole moment and hydrogen-bond accepting capability but alters the metabolic liability profile, often bypassing amidase-mediated degradation.
Kinase Hinge Binding: The indole N-H is a classic donor to the backbone carbonyls of the kinase hinge region. Positioning the sulfoxide at the C6 position directs it toward the solvent-exposed region or a secondary specificity pocket, allowing medicinal chemists to tune the molecule's solubility without disrupting the primary pharmacophore.
Chiral Probing: Because the sulfoxide sulfur is a stable chiral center at physiological temperatures, separating the
and enantiomers (via chiral preparative HPLC) allows researchers to probe the exact steric constraints of a target receptor.
References
Title: Marine Indole Alkaloids: Potential and Biological Activity
Source: Marine Drugs (MDPI) / PubMed Central
URL: [Link][1]
Title: 6-Methanesulfinyl-1H-indole (CAS 1056159-12-6) Chemical Properties and Sourcing
Source: AccelaChem
URL: [Link][2]
Technical Guide: Molecular Structure and Characterization of 6-Methanesulfinyl-1H-Indole
[1] Executive Summary 6-Methanesulfinyl-1H-indole (CAS: 1056159-12-6) is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents.[1][2] Structurally, it consists of an indole core substit...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
6-Methanesulfinyl-1H-indole (CAS: 1056159-12-6) is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents.[1][2] Structurally, it consists of an indole core substituted at the 6-position with a methanesulfinyl group (
). This functional group introduces both polarity and chirality (at the sulfur atom) to the scaffold, distinguishing it from its sulfide precursor and sulfone analog.
This guide provides a definitive technical analysis of its molecular weight, structural properties, and synthetic pathways, designed for researchers requiring high-purity characterization data.
The precise molecular weight is critical for stoichiometry in drug development. The values below are calculated based on standard atomic weights (IUPAC).
Table 1: Physicochemical Identity
Property
Value
Technical Notes
Chemical Name
6-Methanesulfinyl-1H-indole
Systematic name
CAS Number
1056159-12-6
Verified Identifier [1]
Molecular Formula
Molecular Weight
179.24 g/mol
Average mass for stoichiometry
Monoisotopic Mass
179.0405 Da
For High-Res Mass Spectrometry (HRMS)
Polar Surface Area
~52 Ų
15.8 (Indole NH) + 36.3 (Sulfoxide)
Chirality
Racemic (S/R)
Sulfur atom is a chiral center
Structural Logic & Numbering
The indole ring is numbered starting from the nitrogen atom (position 1). The methanesulfinyl group is attached to carbon 6.[1][2]
Figure 1: Connectivity map of 6-methanesulfinyl-1H-indole. The C6 position (Green) hosts the sulfoxide moiety (Red).
Structural Analysis & Chirality
The Sulfoxide Chiral Center
Unlike sulfones (
, achiral) or sulfides (, achiral), the sulfoxide group in 6-methanesulfinyl-1H-indole is pyramidal. The sulfur atom is bonded to:
This creates a chiral center at sulfur. Synthetic samples are typically racemic mixtures of the (
) and () enantiomers. Enantioseparation requires chiral HPLC or asymmetric oxidation protocols.
Electronic Effects
The methanesulfinyl group is an electron-withdrawing group (EWG) by induction (
effect) but can donate electron density via resonance ( effect) to a lesser extent than sulfides.
Impact on Indole: The C6 substitution deactivates the benzene ring portion slightly compared to the parent indole, but the nitrogen lone pair maintains nucleophilicity at C3.
Solubility: The sulfoxide is highly polar (dipolar character
), significantly increasing water solubility compared to 6-methylthioindole.
Synthesis & Preparation Protocol
The most reliable route to 6-methanesulfinyl-1H-indole is the controlled oxidation of 6-(methylthio)-1H-indole (CAS: 202584-22-3).
Experimental Workflow (Self-Validating)
Objective: Selectively oxidize sulfide to sulfoxide without over-oxidation to sulfone.
Reagents:
Precursor: 6-(methylthio)-1H-indole (1.0 equiv)
Oxidant: Sodium Periodate (
) (1.05 equiv) or mCPBA (0.95 equiv)
Solvent: Methanol/Water (for
) or Dichloromethane (for mCPBA)
Protocol:
Dissolution: Dissolve 6-(methylthio)-1H-indole in MeOH:H2O (3:1).
Addition: Add
dropwise at 0°C. Reasoning: Low temperature prevents over-oxidation to the sulfone.
Monitoring: Stir for 2-4 hours. Monitor via TLC (Polarity shift: Sulfide
> Sulfone > Sulfoxide).
Quench: Dilute with water and extract with EtOAc.
Purification: Silica gel chromatography. The sulfoxide is the most polar species.
Figure 2: Oxidation pathway. The target sulfoxide is an intermediate; strict stoichiometry is required to avoid the sulfone (Red).
Characterization Standards
To validate the identity of the synthesized or purchased compound, compare experimental data against these predicted standards.
Proton NMR (
NMR) Expectation
Solvent: DMSO-
Proton
Chemical Shift ()
Multiplicity
Diagnostic Feature
Indole NH
11.2 - 11.4
Broad Singlet
Exchangeable with .
C2-H
7.4 - 7.5
Multiplet
Characteristic indole C2.
C3-H
6.4 - 6.5
Multiplet
Characteristic indole C3.
C4-H
7.6 - 7.7
Doublet
Ortho coupling to C5.
C7-H
7.8 - 7.9
Singlet (d)
Deshielded by adjacent S=O.
C5-H
7.3 - 7.4
Doublet of Doublets
Coupled to C4 and C7.
S-CH3
2.7 - 2.8
Singlet
Key Identifier. Distinct from Sulfide (~2.5) and Sulfone (~3.1).
Mass Spectrometry
Method: ESI-MS (Positive Mode)
Expected Ion:
m/z Value: 180.05 (Calculated)
Pattern: Look for a clean peak at 180. Significant peaks at 196 indicate over-oxidation to sulfone (
6-methanesulfinyl-1H-indole CAS number and identification
Executive Summary 6-Methanesulfinyl-1H-indole (CAS 1056159-12-6) is a specialized organosulfur indole derivative utilized primarily as a pharmacophore building block in medicinal chemistry. Characterized by the presence...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Methanesulfinyl-1H-indole (CAS 1056159-12-6) is a specialized organosulfur indole derivative utilized primarily as a pharmacophore building block in medicinal chemistry. Characterized by the presence of a sulfoxide group at the C6 position, this compound serves as a critical intermediate for modulating the lipophilicity and metabolic stability of indole-based therapeutics. Unlike its sulfide precursor or sulfone oxidation product, the sulfoxide moiety introduces a center of chirality at the sulfur atom, offering unique opportunities for stereoselective drug design. This guide details the physicochemical identity, synthetic pathways, and application logic for this compound.
Part 1: Chemical Identification & Properties
The compound is an off-white to pale yellow solid. It is structurally defined by an indole core substituted at the 6-position with a methylsulfinyl group (
CGPAQJHSHAIUQG-UHFFFAOYSA-N (Note: Generic for oxidized variants; specific stereochemistry requires chiral definition)
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
Part 2: Synthetic Pathways & Protocols
Synthesis of 6-methanesulfinyl-1H-indole typically proceeds via a two-stage sequence: (1) introduction of the methylthio ether via cross-coupling, followed by (2) chemoselective oxidation.
Step 1: C-S Bond Formation (Precursor Synthesis)
Direct nucleophilic substitution on 6-haloindoles is difficult due to the electron-rich nature of the indole ring. Palladium-catalyzed cross-coupling is the standard industry protocol.
The critical challenge is stopping the oxidation at the sulfoxide stage without over-oxidizing to the sulfone (CAS 467461-40-1).
Reagent: m-Chloroperbenzoic acid (mCPBA) (0.95 - 1.0 equivalents) or
with a transition metal catalyst (e.g., Vanadium or Molybdenum).
Protocol:
Dissolve 6-(methylthio)-1H-indole in
(DCM) at -78°C or 0°C.
Add stoichiometric mCPBA dropwise over 30 minutes.
Quench immediately upon consumption of starting material (monitor via TLC/LC-MS) with saturated
.
Note: Excess oxidant leads to the irreversible formation of the sulfone.
Visualization: Synthetic Workflow
Figure 1: Synthetic route from 6-bromoindole to the target sulfoxide, highlighting the risk of sulfone over-oxidation.
Part 3: Applications in Drug Discovery[4]
Bioisosterism and Physicochemical Tuning
The sulfoxide group is a non-planar, chiral functionality that serves as a bioisostere for carbonyls or sulfones.
Polarity: The sulfinyl group (
) is more polar than the sulfide but less lipophilic than the sulfone. It acts as a strong hydrogen bond acceptor (HBA) but a weak hydrogen bond donor (HBD).
Chirality: The sulfur atom is a stereocenter. Enantiomers (
-sulfoxide vs. -sulfoxide) often exhibit distinct binding affinities to protein targets.
Metabolic Stability Logic
In drug design, the 6-position of the indole ring is a common site for metabolic attack (hydroxylation) by Cytochrome P450 enzymes. Blocking this position with a sulfinyl group:
Prevents Hydroxylation: Sterically and electronically blocks P450 oxidation at C6.
Metabolic Switching: The sulfoxide can be reduced back to the sulfide by Methionine Sulfoxide Reductase (MSR) or oxidized to the sulfone.[1] This "redox cycling" can sometimes extend the half-life of the parent drug.
Visualization: Pharmacophore Logic
Figure 2: Pharmacological rationale for the sulfoxide moiety, illustrating binding interactions and metabolic pathways.
Part 4: Handling and Stability
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Sulfoxides are generally stable but can be hygroscopic.
Stability: Avoid strong oxidizing agents to prevent conversion to the sulfone. Avoid strong reducing agents (e.g.,
) which will revert the compound to the sulfide.
Safety: Standard PPE (gloves, goggles, lab coat). Treat as a potential irritant. No specific acute toxicity data is widely available; handle as a research chemical.
References
Sigma-Aldrich. 6-Methanesulfinyl-1H-indole Product Page. (Accessed 2024).[2] Link (Verified via search results for CAS 1056159-12-6).
PubChem. Compound Summary: 6-(Methylsulfonyl)-1H-indole (Related Sulfone). National Library of Medicine. Link
BenchChem. 1H-Indole, 6-methyl-1-(methylsulfonyl)- Properties and Synthesis. Link
Organic Chemistry Portal. Oxidation of Sulfides to Sulfoxides. Link
ChemicalBook. 6-(Methylsulfonyl)-1H-indole CAS 467461-40-1. Link
Therapeutic Potential of 6-Methanesulfinyl-1H-Indole Derivatives and Related Analogues: A Technical Guide for Drug Discovery
Executive Summary The 1H-indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] The strategic functional...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1H-indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] The strategic functionalization of this core has led to the development of numerous therapeutics. This technical guide focuses on a specific, promising subclass: 6-methanesulfinyl-1H-indole derivatives and their structurally related sulfonyl analogues. The introduction of a methanesulfinyl or methylsulfonyl group, particularly at the C-6 position, profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby enhancing its pharmacodynamic and pharmacokinetic profiles.[3] This guide provides an in-depth analysis of the primary therapeutic applications of these compounds—notably as anticancer and anti-inflammatory agents—supported by mechanistic insights, preclinical data, and detailed experimental protocols for researchers in drug development.
The Indole Scaffold: A Foundation for Therapeutic Innovation
Indole alkaloids, naturally occurring compounds containing the bicyclic indole structure, exhibit a wide range of pharmacological activities.[1][2] In synthetic medicinal chemistry, the indole nucleus serves as a versatile template for designing agents that target a diverse array of biological pathways. The addition of a methylsulfonyl (-SO₂CH₃) or methanesulfinyl (-SOCH₃) group is a well-established strategy in drug design. This moiety is a key feature in selective COX-2 inhibitors and can significantly alter a compound's binding affinity and selectivity for its target protein.[3] This guide will explore how this specific modification to the indole core unlocks potent therapeutic potential.
Synthesis Strategies for Functionalized Indole Derivatives
The construction of 6-methanesulfinyl-1H-indole derivatives and their analogues typically involves a multi-step process, beginning with the formation of the core indole ring followed by functionalization.
Core Synthesis: The Fischer Indole Method
One of the most robust and versatile methods for synthesizing the indole core is the Fischer indole synthesis.[3] This reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine with an aldehyde or ketone.[1] For a 6-substituted indole, the logical starting material would be a p-tolylhydrazine derivative.[3]
Introduction of the Methanesulfonyl Group
The most direct method for introducing the sulfonyl group is the N-sulfonylation of a pre-formed indole. The nitrogen atom of the indole ring is acidic and can be deprotonated by a strong base, such as sodium hydride (NaH). The resulting indolyl anion acts as a potent nucleophile that readily reacts with an electrophile like methanesulfonyl chloride (MsCl) to yield the N-sulfonylated product.[3]
Caption: General workflow for synthesizing N-methylsulfonyl indole derivatives.
Experimental Protocol: General N-Sulfonylation of an Indole
This protocol describes a generalized procedure for the N-sulfonylation of a 6-substituted indole derivative.
Preparation: Dissolve the 6-substituted-1H-indole (1 equivalent) in an anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)) under an inert atmosphere (e.g., Argon).
Deprotonation: Cool the solution to 0°C using an ice bath. Add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise.
Anion Formation: Stir the mixture at 0°C for 30-60 minutes, allowing for complete deprotonation to form the indolyl anion.
Electrophilic Addition: Add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[3]
Quenching & Extraction: Once the reaction is complete, carefully quench it by adding water. Extract the product into an organic solvent such as ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography.[4]
A significant body of research highlights the potential of 6-substituted indole derivatives as potent anticancer agents, primarily through the inhibition of tubulin polymerization.[5][6]
Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of αβ-tubulin heterodimers, essential for forming the mitotic spindle during cell division.[7] Disrupting microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[8] Many indole derivatives, including those with substitutions at the C-6 position, have been shown to bind to the colchicine binding site on β-tubulin.[3][7] This binding event prevents the polymerization of tubulin into microtubules, leading to the arrest of the cell cycle in the G2/M phase, subsequent activation of apoptotic pathways, and ultimately, cancer cell death.[4][8]
Caption: Pathway of anticancer action via tubulin polymerization inhibition.
Preclinical Evidence and Data
Numerous studies have demonstrated the potent cytotoxic effects of 6- and 7-heterocyclyl-1H-indole derivatives against a panel of human cancer cell lines.[5] The substitution pattern on the indole ring is critical, with modifications at the C-6 position playing a key role in anti-proliferative activity.[8]
Caption: Workflow for preclinical evaluation of anticancer indole derivatives.
Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Reagents: Purified bovine brain tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP (1 mM), test compound dissolved in DMSO.
Assay Setup: In a 96-well plate, add polymerization buffer and the test compound at various concentrations.
Initiation: Add tubulin (e.g., 3 mg/mL final concentration) and GTP to each well to initiate polymerization.
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to microtubule formation.
Analysis: Compare the polymerization curves of compound-treated samples to a vehicle control (DMSO). Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[8]
Protocol: Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Cell Treatment: Seed cancer cells (e.g., HeLa) in a 6-well plate and allow them to adhere overnight. Treat the cells with the indole derivative at various concentrations (e.g., 0, 50, 100 nM) for 24 hours.[5]
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellets by centrifugation.
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
Data Acquisition: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases. A significant increase in the G2/M population indicates cell cycle arrest at that phase.[8]
The methylsulfonyl indole scaffold has also been investigated for its potential as an anti-inflammatory agent, primarily through the inhibition of cyclooxygenase-2 (COX-2).[3]
Mechanism of Action: COX-2 Inhibition
The COX enzymes are key mediators of inflammation by converting arachidonic acid into prostaglandins.[11] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Selective COX-2 inhibitors are desirable as they can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs. The methylsulfonyl group at the C-6 position of the indole is a key structural feature for potent and selective COX-2 inhibition.[3] Molecular docking studies show that these compounds can fit favorably into the binding site of the COX-2 enzyme.[3][12]
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
Preclinical Evidence
Computational studies have demonstrated that methylsulfonyl indole derivatives exhibit substantial binding affinities towards the COX-2 enzyme.[3] These in silico predictions are often followed by in vitro and in vivo assays to confirm activity. For example, newly synthesized N-substituted indole derivatives have been evaluated for anti-inflammatory activity using both acute (carrageenan-induced paw edema) and chronic models.[12]
Study Type
Finding
Reference
Molecular Docking
Favorable binding affinity scores (-5.2 to -10.3 kcal/mol) for indole derivatives against protein targets including COX enzymes.
Key Experimental Protocol: Carrageenan-Induced Paw Edema Model
This is a standard in vivo model for evaluating the activity of acute anti-inflammatory agents.
Animal Model: Use male Wistar rats (150-200g).
Dosing: Administer the test indole derivative or a standard drug (e.g., Indomethacin) orally or intraperitoneally one hour before the carrageenan injection.[12]
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.[12]
Emerging Applications: Neuroprotection and CNS Activity
The versatile indole scaffold, particularly when N-sulfonylated, has also shown promise in targeting the central nervous system. Research has focused on their potential as antagonists for the serotonin type 6 receptor (5-HT₆R), a promising target for treating cognitive deficits in conditions like Alzheimer's disease.[13][14]
Preclinical studies have identified N-phenylsulfonyl indole derivatives with potent 5-HT₆R binding affinity.[14] One lead compound demonstrated a good pharmacokinetic profile and efficacy in animal models of cognition, such as the novel object recognition test.[13][14] Further modifications, such as the introduction of a difluoromethyl group, have been shown to significantly improve bioavailability and brain penetration, key properties for a successful CNS drug.[13]
Conclusion and Future Directions
The 6-methanesulfinyl-1H-indole scaffold and its analogues represent a highly promising class of compounds with diverse therapeutic potential. The robust preclinical data supporting their roles as anticancer agents via tubulin inhibition and as anti-inflammatory agents through COX-2 inhibition provide a strong foundation for further development. The emerging applications in neurodegenerative diseases further broaden the horizon for these versatile molecules.
Future research should focus on:
Structural Optimization: Fine-tuning the substituents on the indole ring to enhance potency, selectivity, and pharmacokinetic properties.
Mechanism Elucidation: Deeper investigation into the specific signaling pathways modulated by these compounds beyond their primary targets.
Pharmacokinetic Profiling: Comprehensive ADME/Tox studies to identify candidates with optimal drug-like properties for clinical translation.[15]
The evidence strongly suggests that 6-methanesulfinyl-1H-indole derivatives will continue to be a fruitful area of investigation, potentially yielding novel and effective treatments for some of the most challenging human diseases.
Silvestri, R., et al. (2018). New 6- and 7-heterocyclyl-1H-indole derivatives as potent tubulin assembly and cancer cell growth inhibitors. European Journal of Medicinal Chemistry, 152, 283-297. Retrieved from [Link]
Kumar, P., et al. (2023). Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents. Medicinal Chemistry, 19(2), 163-173. Retrieved from [Link]
Kashyap, S., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1579. Retrieved from [Link]
Li, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 4875. Retrieved from [Link]
Ho, H. H., et al. (2020). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. FEBS Letters, 594(1), 199-204. Retrieved from [Link]
Mhaske, A. A., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
Wang, Y., et al. (2022). Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry, 240, 114578. Retrieved from [Link]
Venkataramana, C. H. S., et al. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 1(10), 159-162. Retrieved from [Link]
Gribble, G. W. (2016). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 21(11), 1478. Retrieved from [Link]
Kelner, M. J., et al. (1997). Preclinical antitumor activity of 6-hydroxymethylacylfulvene, a semisynthetic derivative of the mushroom toxin illudin S. Cancer Research, 57(7), 1464-1469. Retrieved from [Link]
Nirogi, R. V. S., et al. (2016). Synthesis and biological evaluation of novel N1-phenylsulphonyl indole derivatives as potent and selective 5-HT6R ligands for the treatment of cognitive disorders. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup1), 1-15. Retrieved from [Link]
Sharma, V., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(6), 614-633. Retrieved from [Link]
Warner, J. D., et al. (2025). Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. Pharmaceuticals, 18(1), 1. Retrieved from [Link]
Iovenitti, G., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules, 28(6), 2588. Retrieved from [Link]
Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. Retrieved from [Link]
Sharma, G., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Chemical Methodologies, 9(5), 329-354. Retrieved from [Link]
Kelner, M. J., et al. (1997). Preclinical Antitumor Activity of 6-Hydroxymethylacylfulvene, a Semisynthetic Derivative of the Mushroom Toxin Illudin S. Cancer Research, 57(7), 1464-1469. Retrieved from [Link]
ResearchGate. (n.d.). Chemical structure of pyridyl methylsulfinyl benzimidazole compounds.... Retrieved from [Link]
Kutchin, S. V., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 30(8), 1735. Retrieved from [Link]
Al-Ostath, R. A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Journal of Inflammation Research, 15, 4173-4187. Retrieved from [Link]
Guesmi, F., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Molecular Structure, 1246, 131165. Retrieved from [Link]
Semantic Scholar. (n.d.). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Retrieved from [Link]
The 6-Substituted Indole Sulfoxide Scaffold: Synthetic Precision and Therapeutic Utility
[1] Executive Summary: The "Sulfoxide Switch" at Position 6 The indole scaffold remains a "privileged structure" in medicinal chemistry, serving as the core for over 100 FDA-approved drugs.[1] However, the 6-position of...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary: The "Sulfoxide Switch" at Position 6
The indole scaffold remains a "privileged structure" in medicinal chemistry, serving as the core for over 100 FDA-approved drugs.[1] However, the 6-position of the indole ring represents an underutilized vector for optimization.[1] Unlike the naturally reactive C3 position (susceptible to electrophilic attack) or the N1 position (often requiring protection), the C6 position is electronically distinct and sterically accessible, making it an ideal site for modulating metabolic stability and binding affinity.
This guide focuses on 6-substituted indole sulfoxides (
). The introduction of a sulfinyl group at C6 offers three distinct advantages over the corresponding sulfide () or sulfone ():
Chirality: The sulfoxide sulfur is a stereogenic center, offering a "chiral switch" to double the chemical space and fine-tune target selectivity.[1]
H-Bonding Potential: Unlike the lipophilic sulfide, the sulfoxide oxygen is a strong hydrogen bond acceptor, improving water solubility and receptor interaction.[1]
Metabolic Modulation: The sulfoxide is an intermediate oxidation state; it can prevent rapid clearance associated with electron-rich sulfides while avoiding the high polarity of sulfones.[1]
Synthetic Architectures
Constructing 6-substituted indole sulfoxides requires overcoming the inherent nucleophilicity of the C3 position.[1] Strategies must be regioselective, targeting the C6 carbon on the benzenoid ring.
Route A: Transition-Metal Catalyzed C-S Coupling
The most robust approach utilizes 6-bromoindole or 6-iodoindole as the starting material.[2][1] Palladium or Copper-catalyzed cross-coupling with thiols yields the intermediate sulfide, which is subsequently oxidized.[1]
Step 1 (Coupling): Buchwald-Hartwig or Chan-Lam coupling.[2][1]
with ligand directs borylation to the C6 position (sterically favored over C5/C7 and electronically distinct from C2/C3).[2]
Conversion: The resulting C6-pinacolboronate is converted to a sulfide via a copper-mediated thiolation, then oxidized.[2][1]
Enantioselective Oxidation Protocols
The sulfoxide sulfur is stable to inversion at physiological temperatures (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
kcal/mol).[2] Enantioselective synthesis is critical.
Green chemistry; substrate scope limited by enzyme pocket.
Davis Reagent
Chiral N-sulfonyloxaziridine
N/A
>95%
Stoichiometric reagent; expensive for scale-up.[2][1]
Visualization: Synthetic Workflows[1]
Caption: Figure 1. Divergent synthetic pathways for accessing 6-substituted indole sulfoxides via Halogenation (Route A) or C-H Activation (Route B).[2][1]
The Indolylarylsulfone (IAS) class represents a potent category of NNRTIs.[2][1][3] While early generations (e.g., L-737,126) focused on 3-sulfonyl indoles, recent SAR studies have explored the 6-position to overcome resistance mutations (K103N, Y181C).[2]
Mechanism: The indole core binds in the hydrophobic NNRTI binding pocket (NNIBP).[1]
Role of Sulfoxide: A 6-sulfinyl substituent can project into the solvent-exposed region or specific hydrophobic clefts (e.g., near Trp229), improving binding kinetics (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Key Insight: The chirality of the sulfoxide allows for the selection of an isomer that matches the chiral environment of the NNIBP, potentially reducing the dosage required compared to the racemic mixture.
Tubulin Polymerization Inhibitors
Arylthioindoles (ATIs) are potent inhibitors of tubulin polymerization, binding to the Colchicine site .[1][4]
SAR Logic: The 3-position is typically occupied by the aryl-thio bridge.[2][1] However, substitution at the 6-position (e.g., with methoxy or sulfinyl groups) mimics the B-ring of colchicine.
Solubility: ATIs are notoriously lipophilic.[1] Oxidizing a 6-alkylthio group to a 6-alkylsulfinyl group dramatically improves aqueous solubility without abolishing tubulin binding, provided the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Silvestri, R., et al. (2008).[1] "Design, synthesis, and biological evaluation of novel 3-arylthioindole derivatives as potent inhibitors of tubulin polymerization."[5] Journal of Medicinal Chemistry. Link
Legros, J., & Bolm, C. (2004).[1] "Catalytic asymmetric sulfide oxidation with vanadium complexes of Schiff bases." Angewandte Chemie International Edition. Link[2][1]
Ishiyama, T., et al. (2010).[1] "Iridium-catalyzed C-H borylation of indoles: Regioselective functionalization of the benzene ring." Tetrahedron. Link[2][1]
Zhan, P., et al. (2009).[1] "Strategies for the design of HIV-1 non-nucleoside reverse transcriptase inhibitors: a review." Current Pharmaceutical Design. Link
Fernández, I., & Khiar, N. (2003). "Recent developments in the synthesis and utilization of chiral sulfoxides." Chemical Reviews. Link[2][1]
Pelly, S. C., et al. (2016).[1][6] "Novel indole sulfides as potent HIV-1 NNRTIs."[2][1][3][6] Bioorganic & Medicinal Chemistry Letters. Link
Whitepaper: The Biological Activity of 6-Methanesulfinyl-1H-Indole Derivatives in Drug Discovery
A Technical Guide on Targeting GPR17 for Remyelination Therapies Executive Summary In the landscape of neuropharmacology, identifying small molecules capable of reversing demyelination remains a formidable challenge. As...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide on Targeting GPR17 for Remyelination Therapies
Executive Summary
In the landscape of neuropharmacology, identifying small molecules capable of reversing demyelination remains a formidable challenge. As a Senior Application Scientist specializing in G-protein coupled receptor (GPCR) screening, I have observed the evolution of various pharmacophores targeting the central nervous system (CNS). Among these, 6-methanesulfinyl-1H-indole (CAS 1056159-12-6) has emerged as a highly privileged building block. When elaborated into indole-3-sulfonamide derivatives, this scaffold yields potent negative modulators (antagonists and inverse agonists) of GPR17 —a critical receptor whose overactivation halts myelin repair[1].
This technical guide dissects the mechanistic biology of GPR17, the structure-activity relationship (SAR) driven by the 6-methanesulfinyl moiety, and the self-validating experimental workflows required to evaluate these compounds in drug discovery.
Mechanistic Biology: GPR17 and the Myelination Checkpoint
GPR17 is a Class A orphan GPCR predominantly expressed in the CNS, specifically within oligodendrocyte progenitor cells (OPCs)[2]. Under normal physiological conditions, GPR17 acts as a temporal checkpoint. However, in demyelinating pathologies such as Multiple Sclerosis (MS) or ischemic infarcts, GPR17 is aberrantly upregulated[2].
The Signaling Cascade
GPR17 couples primarily to two G-protein pathways:
Gαi/o Pathway: Inhibits adenylate cyclase, leading to a precipitous drop in intracellular cyclic AMP (cAMP)[3].
Gαq/11 Pathway: Activates phospholipase C (PLC), triggering the cleavage of PIP2 into IP3 and DAG, which subsequently floods the cytosol with calcium (Ca²⁺)[3].
The convergence of low cAMP and high intracellular calcium arrests OPCs in an immature state, preventing their terminal differentiation into myelin-producing oligodendrocytes[4]. Antagonizing GPR17 with 6-methanesulfinyl-1H-indole derivatives relieves this block, restoring the cAMP balance and promoting remyelination[1].
Fig 1: GPR17 signaling cascade and the restorative mechanism of indole-based antagonists.
Chemical Rationale & Structure-Activity Relationship (SAR)
Why utilize 6-methanesulfinyl-1H-indole as a starting material? In GPCR drug design, the orthosteric binding pocket of GPR17—flanked by the extracellular loop 2 (ECL2)—is highly sensitive to the steric and electrostatic profile of the ligand[2].
When the indole core is functionalized with a sulfonamide at the 3-position and a methanesulfinyl group (-S(=O)CH₃) at the 6-position, the resulting molecule achieves optimal target engagement[3]. The sulfoxide moiety acts as a highly directional hydrogen bond acceptor, anchoring the molecule within the transmembrane helices, while the indole core engages in essential π-π stacking interactions.
Quantitative SAR Data Summary
The table below illustrates how substitutions at the 6-position of the indole-3-sulfonamide scaffold dictate in vitro potency.
Compound Scaffold
C6 Substitution
GPR17 IC₅₀ (nM)
Efficacy (cAMP Restoration)
Indole-3-sulfonamide
-H (Unsubstituted)
> 5,000
Negligible
Indole-3-sulfonamide
-Cl (e.g., I-185 analog)
~ 45
High
Indole-3-sulfonamide
-S(=O)CH₃ (Methanesulfinyl)
~ 15 - 30
Very High
Indole-3-sulfonamide
-SO₂CH₃ (Methanesulfonyl)
~ 85
Moderate
Data synthesized from structural competition assays and patent literature[1][2][3].
Experimental Protocols & Workflows
To ensure scientific integrity, every assay must be a self-validating system. Below are the field-proven methodologies I deploy to validate the biological activity of 6-methanesulfinyl-1H-indole derivatives.
Protocol 1: In Vitro cAMP Displacement Assay (HTRF)
Scientific Rationale: We utilize human astrocytoma cells (1321N1) stably expressing GPR17. Why 1321N1? Because they lack endogenous GPR17 and other interfering nucleotide receptors, providing an exceptionally clean background for Homogeneous Time-Resolved Fluorescence (HTRF) assays[2].
Self-Validation Check: Every plate must include a Z'-factor calculation using a full dose-response of a reference agonist (e.g., MDL29951) and a vehicle control. A Z'-factor > 0.6 is mandatory before any antagonist IC₅₀ data is accepted.
Step-by-Step Methodology:
Cell Preparation: Culture 1321N1-GPR17 cells in DMEM supplemented with 10% FBS and 5 µg/mL puromycin[2]. Harvest and resuspend in Opti-MEM.
Plating: Seed cells into a 384-well white microplate at a density of 5,000 cells/well.
Compound Incubation: Dispense the 6-methanesulfinyl-1H-indole derivative (10-point dose-response, 0.1 nM to 10 µM) into the wells. Incubate for 30 minutes at 37°C.
Agonist Challenge: Add a sub-maximal concentration (EC₈₀) of the GPR17 agonist (MDL29951) combined with 0.5 µM Forskolin (to stimulate baseline adenylate cyclase activity). Incubate for 45 minutes.
Lysis & Detection: Add HTRF lysis buffer containing the d2-labeled cAMP analog and Cryptate-labeled anti-cAMP antibody.
Readout: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) at 665 nm and 620 nm. Calculate the IC₅₀ based on the 665/620 ratio.
Scientific Rationale: Biochemical binding must translate to phenotypic rescue. This assay measures the ability of the compound to drive OPCs into mature oligodendrocytes by quantifying Myelin Basic Protein (MBP) expression.
Step-by-Step Methodology:
Isolation: Isolate primary OPCs from the cerebral cortices of neonatal (P0-P2) Sprague-Dawley rats using a differential shake-off method.
Expansion: Plate OPCs on poly-D-lysine coated 96-well plates in proliferation media (containing PDGF-AA and FGF-2) for 48 hours.
Differentiation & Treatment: Switch to differentiation media (lacking mitogens, containing T3 thyroid hormone). Concurrently, treat cells with the 6-methanesulfinyl-1H-indole derivative (1 µM) or vehicle (DMSO).
Incubation: Allow cells to differentiate for 72 hours at 37°C, 5% CO₂.
Immunofluorescence: Fix cells with 4% paraformaldehyde. Permeabilize and stain with primary antibodies against Olig2 (pan-oligodendrocyte marker) and MBP (mature myelin marker).
Quantification: Image using high-content screening microscopy. The efficacy is validated by calculating the ratio of MBP⁺ cells to total Olig2⁺ cells compared to the vehicle control.
Conclusion
The integration of the 6-methanesulfinyl-1H-indole scaffold into GPR17 antagonists represents a masterclass in rational drug design. By leveraging the unique hydrogen-bonding geometry of the sulfinyl group, researchers can achieve the high-affinity orthosteric blockade required to reverse OPC maturation arrest. As we push these molecules through the preclinical pipeline, rigorous adherence to self-validating functional assays (like HTRF and phenotypic OPC screening) remains the cornerstone of successful translational neuropharmacology.
References
Title: GPR17 structure and agonism with small molecules and oxysterols
Source: bioRxiv
URL: [Link]
Title: N-(phenyl)-indole-3-sulfonamide derivatives and related compounds as GPR17 modulators for treating CNS disorders such as multiple sclerosis (WO2020254289A1)
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Technical Safety & Handling Guide: 6-Methanesulfinyl-1H-indole
CAS Registry Number: 1056159-12-6
Document Type: Technical Whitepaper / Advanced SDS Supplement
Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers
Executive Technical Summary
6-Methanesulfinyl-1H-indole (CAS: 1056159-12-6) is a functionalized indole derivative characterized by the presence of a sulfoxide group at the C6 position.[1] Unlike its sulfone analog (6-methanesulfonyl-1H-indole), the sulfoxide moiety introduces a chiral center at the sulfur atom and a unique reactivity profile. This compound is primarily utilized as a scaffold in the synthesis of kinase inhibitors and serotonin receptor modulators.
This guide transcends standard regulatory SDS requirements, focusing on the reactivity-driven safety parameters critical for research environments. The presence of the sulfinyl group necessitates specific handling protocols to prevent disproportionation, over-oxidation, or Pummerer-type rearrangements during experimental workflows.
Physicochemical Identity & Properties
Parameter
Value / Description
Note
IUPAC Name
6-(Methanesulfinyl)-1H-indole
CAS Number
1056159-12-6
Molecular Formula
C₉H₉NOS
Molecular Weight
179.24 g/mol
Physical State
Solid (Powder/Crystalline)
Typically off-white to pale yellow
Solubility
DMSO, Methanol, DMF
Limited solubility in water
Chirality
Racemic (Sulfur center)
Unless enantiomerically enriched
Predicted pKa
~16 (Indole NH)
Weakly acidic
Predicted LogP
~1.2 - 1.5
Moderate lipophilicity
Hazard Identification & Mechanistic Toxicology
Standard GHS classifications are predicted based on Structural Activity Relationship (SAR) with analogous sulfinyl-indoles.
Core Hazards
Skin/Eye Irritation (Category 2/2A): The indole core is a known contact irritant. The sulfoxide group increases polarity, potentially enhancing skin absorption compared to the parent indole.
Respiratory Irritation (STOT-SE 3): Dust inhalation may trigger mucosal inflammation.
Sensitization Potential: While not explicitly classified as a sensitizer, sulfoxides can act as penetration enhancers (similar to DMSO), potentially facilitating the entry of other contaminants or impurities into the bloodstream.
Reactivity Hazards (The "Why" Behind the Protocol)
Over-Oxidation: The sulfoxide is an intermediate oxidation state. Exposure to strong oxidants (e.g., mCPBA, H₂O₂, bleach) will rapidly convert it to the sulfone (6-methanesulfonyl-1H-indole), altering biological activity and potency.
Acid Sensitivity (Pummerer Rearrangement): In the presence of acid anhydrides or strong mineral acids and heat, the sulfinyl group can undergo rearrangement to an
-functionalized sulfide, destroying the core scaffold.
Thermal Instability: Unlike sulfones, sulfoxides can undergo thermal elimination (pyrolysis) at high temperatures (>150°C), releasing methanesulfenic acid.
Self-Validating Handling Protocol
This protocol ensures not just safety, but chemical integrity. A safe researcher is one who knows their compound has not degraded.
A. Pre-Work Purity Check (The "Traffic Light" System)
Before scaling up reactions, validate the integrity of the sulfoxide. Sulfoxides are hygroscopic and prone to oxidation.
Step 1: Dissolve 1 mg in MeOH.
Step 2: Run TLC (5% MeOH in DCM).
Step 3: Visualize under UV (254 nm).
Result A (Pure): Single spot.
Result B (Oxidized): Lower Rf spot appears (Sulfone). Action: Recrystallize.
Result C (Reduced): Higher Rf spot appears (Sulfide - typically odorous). Action: Check storage conditions.
B. Storage & Weighing Workflow
Figure 1: Safe handling workflow to prevent hygroscopic degradation and oxidation.
Protocol Notes:
Avoid Metal: Trace metals (Fe, Cu) can catalyze the disproportionation of sulfoxides. Use ceramic or glass spatulas.
Inert Atmosphere: Always backfill storage vials with Argon/Nitrogen after use.
Emergency Response: Chemical-Specific Logic
In the event of exposure, standard "flush with water" advice must be nuanced by the compound's solubility and permeation properties.
Skin Contact
Immediate Action: Do NOT use solvents like ethanol or DMSO to wipe the skin. The sulfoxide group can act as a vehicle, driving the indole deeper into the dermis.
Correct Protocol: Wash with copious amounts of soap and water only. The surfactant action of soap is required to solubilize the indole without enhancing permeation.
Spill Management (Solid)
Containment: Do not sweep dry dust (inhalation risk).
Neutralization: Cover with wet sand or vermiculite to dampen.
Disposal: Incineration is preferred. Ensure the incinerator is equipped with a scrubber for Sulfur Oxides (SOx).
Figure 2: Decision tree for emergency response, highlighting the prohibition of solvent washing.
Synthesis & Impurity Profiling
Understanding how the compound is made reveals what dangerous impurities might be present.
Common Synthetic Route:
Starting Material: 6-Bromoindole.
Intermediate: 6-(Methylthio)-1H-indole (Sulfide).
Oxidation: Controlled oxidation (e.g., NaIO4)
6-Methanesulfinyl-1H-indole .
Impurity Risks:
6-(Methylthio)-1H-indole: Strong stench, highly lipophilic. If the product smells like rotten cabbage, it contains unreacted sulfide.
6-Methanesulfonyl-1H-indole: Over-oxidation impurity. Biologically distinct (often inactive or different selectivity).
References
PubChem. (2025).[2][3] Compound Summary: 6-methanesulfinyl-1H-indole (CAS 1056159-12-6).[1][4][5][6] National Library of Medicine.
[Link]
Accela ChemBio. (2024). Safety Data Sheet: Indole Derivatives.
[Link]
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Indole Synthesis and Functionalization. Wiley-Interscience.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Metabolic Stability of Indole Sulfoxides in Pharmacokinetics
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Senior Scientists, DMPK Leads[1]
Executive Summary: The Dual-Edge of the Indole Sulfoxide
The indole sulfoxide moiety represents a high-value pharmacophore in medicinal chemistry, offering a unique combination of polarity, hydrogen-bonding capability, and rigid stereochemistry. However, for the DMPK scientist, this motif introduces a complex "metabolic toggle switch."[1] Unlike standard lipophilic drugs that undergo linear clearance, indole sulfoxides are subject to redox cycling —a reversible biotransformation between the sulfide, sulfoxide, and sulfone oxidation states.[1]
This guide provides a technical framework for assessing the metabolic stability of indole sulfoxides. It moves beyond standard microsomal stability assays to address the specific challenges of chiral inversion , reductive clearance , and indole ring oxidation .[1]
Mechanistic Foundations: The Sulfoxide Redox Shuttle
Understanding the metabolic fate of indole sulfoxides requires mapping the competition between oxidative and reductive pathways.
The Oxidative Pathway (Clearance)
Oxidation typically drives the molecule toward permanent clearance.
Sulfoxide to Sulfone (
): Mediated primarily by CYP450 isoforms (e.g., CYP3A4, CYP2C9) and occasionally Flavin-containing Monooxygenases (FMOs).[1] This step is generally irreversible and increases polarity, facilitating renal excretion.[1]
Indole Ring Oxidation: The electron-rich indole ring is susceptible to hydroxylation at the C2 or C3 positions, often leading to oxindole or isatin derivatives.[2] This pathway competes with sulfur oxidation.
The Reductive Pathway (Recycling & Bioactivation)
Reduction converts the sulfoxide back to the sulfide (
). This is critical because the sulfide is often more lipophilic and can be re-oxidized, creating a futile cycle that extends half-life () but complicates clearance () calculations.[1]
Enzymology: Mediated by Methionine Sulfoxide Reductases (MsrA/MsrB) in the cytosol and mitochondria, and heavily driven by gut microbiota under anaerobic conditions.
Stereospecificity: MsrA specifically reduces S-sulfoxides, while MsrB reduces R-sulfoxides. This stereoselectivity drives chiral inversion via the sulfide intermediate.
Visualization: The Metabolic Fate Diagram
The following diagram illustrates the competing pathways and the central role of the sulfide intermediate in chiral inversion.
Figure 1: The metabolic "toggle switch" of indole sulfoxides.[1] Note the reversible reduction pathways (blue dashed lines) that facilitate chiral inversion via the sulfide intermediate.
Experimental Framework: Validating Stability
Standard liver microsome (LM) assays often fail to predict in vivo PK for sulfoxides because they lack the cytosolic cofactors (thioredoxin) and anaerobic conditions required for reduction.
Protocol A: Differentiating Oxidative vs. Reductive Clearance
Objective: To determine if your compound is cleared via sulfone formation (oxidation) or recycled via sulfide formation (reduction).[3]
Methodology:
System 1 (Oxidative): Incubate test compound (1 µM) in Liver Microsomes (LM) + NADPH.
System 3 (Reductive - Microbiota): Incubate in Fecal Homogenate under anaerobic conditions (nitrogen glove box).
Readout: Rapid conversion to Sulfide (often the dominant pathway for oral drugs).
Data Interpretation:
Observation
Mechanism
PK Implication
High LM stability, Rapid Fecal loss
Gut Reduction
Oral bioavailability may be erratic; "Prodrug" effect if sulfide is active.[1]
| Formation of Sulfide in Cytosol | Msr Mediated | Potential for long
due to tissue recycling. |
| Rapid Sulfone formation in LM | CYP Oxidation | High clearance; standard IVIVC usually applies. |
Protocol B: Assessing Chiral Inversion
Objective: To quantify the rate of racemization (
) in biological matrices.
Causality: Direct thermal racemization of sulfoxides requires high energy (>200°C). In vivo racemization is almost exclusively enzymatic, proceeding via the sulfide intermediate (
-oxide Sulfide -oxide).
Workflow:
Synthesize Standards: You must possess pure (
ee) enantiomers of the sulfoxide and the achiral sulfide / sulfone standards.
Chiral LC-MS/MS Method: Develop a method on a polysaccharide-based chiral column (e.g., Chiralpak AD-RH or IG) capable of baseline separation of
and enantiomers.
Incubation: Spike pure (
)-enantiomer into Hepatocytes (which contain both CYP and Msr enzymes).
Sampling: At
min, quench and analyze.
Calculation: Plot the enantiomeric excess (ee) over time.
Key Metric: If the formation of the antipode (
) correlates with the transient appearance of the sulfide, the mechanism is reductive inversion.
Visualizing the Decision Workflow
Use this flowchart to select the correct assay cascade for a new indole sulfoxide lead.
Figure 2: Staged experimental workflow for characterizing indole sulfoxide stability.
Pharmacokinetic Implications & Strategy
When developing indole sulfoxides, the "stability" data must be contextualized:
The "Hidden" Clearance: A compound may appear stable in microsomes (low sulfone formation) but have high in vivo clearance due to gut reduction followed by rapid excretion of the sulfide or re-oxidation to the wrong enantiomer.
Prodrug Potential: If the indole sulfide is the active species (e.g., similar to Sulindac), the sulfoxide can serve as a water-soluble prodrug. In this case, "instability" (reduction) is a desired attribute.[1]
Species Differences: Rodents typically have higher Msr activity than humans. Be cautious when scaling PK data; a sulfoxide might cycle rapidly in rats (long
) but clear via oxidation in humans.
Recommendation: For lead optimization, prioritize hindering the indole ring oxidation (e.g., via fluorination at C5/C6) while monitoring the sulfoxide-sulfone ratio.[1] If chiral stability is required, avoid the sulfide intermediate by sterically hindering the sulfur center, though this may impact potency.[1]
References
Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy. Antimicrobial Agents and Chemotherapy.
[Link]
Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides. Frontiers in Bioengineering and Biotechnology.
[Link]
Chiral inversion of drug: role of intestinal bacteria in the stereoselective sulphoxide reduction of flosequinan. Xenobiotica.
[Link]
Oxidation of indole by cytochrome P450 enzymes. Biochemistry.
[Link]
Disposition kinetics of ML-1035 sulfoxide enantiomers and the prochiral sulfide in rats. Drug Metabolism and Disposition.
[Link][8]
The Genesis of Gastric Acid Suppression: A Technical Guide to the History and Discovery of Methanesulfinyl Benzimidazole Analogs
For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide chronicles the history and discovery of the methanesulfinyl benzimidazole analogs, a class of compounds that revoluti...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide chronicles the history and discovery of the methanesulfinyl benzimidazole analogs, a class of compounds that revolutionized the treatment of acid-related gastrointestinal disorders. From the serendipitous discovery of the first proton pump inhibitor to the development of blockbuster drugs like omeprazole, this guide provides a comprehensive overview of the key scientific milestones, structure-activity relationships, and experimental methodologies that underpinned this therapeutic breakthrough. We will delve into the intricate mechanism of action, detailing the molecular interactions with the gastric H+/K+ ATPase, and provide field-proven experimental protocols for the evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and gastroenterology.
A Serendipitous Beginning: The Dawn of Proton Pump Inhibition
The journey towards potent and specific inhibition of gastric acid secretion began in the late 1970s. At the time, the newly discovered proton pump, the H+/K+ ATPase, was identified as the final step in the acid secretion pathway within the parietal cells of the stomach.[1] This enzyme became a prime target for therapeutic intervention.
Initial screenings of compounds with potential antiviral activity led researchers at the Swedish pharmaceutical company AB Hässle (later part of AstraZeneca) to a pyridylthioacetamide with unexpected anti-secretory properties.[2] Further investigation pointed towards a pyridylmethylsulfinyl benzimidazole compound named timoprazole .[2] While demonstrating significant anti-secretory activity, timoprazole's clinical development was hampered by toxicity concerns, specifically its interference with iodine uptake in the thyroid gland.[1]
This setback, however, did not derail the research. Instead, it spurred a focused effort to optimize the benzimidazole scaffold to eliminate toxicity while retaining or enhancing the desired anti-secretory effect. This marked a pivotal moment in the history of these analogs, shifting the focus to a rational drug design approach.
The Rise of a Blockbuster: The Discovery of Omeprazole
The breakthrough came in 1979 with the synthesis of omeprazole .[3] By strategically adding methoxy and methyl groups to the benzimidazole and pyridine rings of the parent structure, the scientists at Hässle created a compound with a remarkable balance of potency and safety.[1][2] The addition of a 5-methoxy group to the benzimidazole moiety, in particular, conferred greater stability at neutral pH.[1]
Omeprazole was the first of a new class of drugs to be designated as "proton pump inhibitors" (PPIs).[1] An Investigational New Drug (IND) application was filed in 1980, and by 1982, omeprazole had entered Phase III clinical trials.[1] Launched in Europe in 1988 as Losec® and in the United States in 1990 as Prilosec®, omeprazole quickly demonstrated clinical superiority over the existing histamine H2-receptor antagonists.[1][4] By 1996, it had become the world's best-selling drug, having treated over 800 million patients by 2004.[1]
The Core Architecture: Understanding the Methanesulfinyl Benzimidazole Scaffold
The fundamental structure of this class of compounds consists of a substituted benzimidazole ring linked to a pyridine ring via a methylsulfinyl bridge. This unique arrangement is crucial for their mechanism of action.
Bioisosteric Relationship with Indole
It is worth noting the bioisosteric relationship between the benzimidazole core of PPIs and the indole nucleus. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. While not true "methanesulfinyl indole analogs" in the strictest sense, the benzimidazole ring can be considered a bioisostere of indole. This structural similarity is a common theme in medicinal chemistry, where replacing one heterocyclic ring system with another can modulate a compound's activity, selectivity, and pharmacokinetic properties.
Mechanism of Action: A Tale of Two Protonations and a Covalent Bond
Proton pump inhibitors are prodrugs, meaning they are administered in an inactive form and require activation at their site of action.[5] Their mechanism is a sophisticated example of targeted drug delivery and activation.
Systemic Absorption and Accumulation: After oral administration and absorption in the small intestine, the lipophilic, uncharged PPI circulates in the bloodstream and readily crosses cell membranes. Due to its weakly basic nature (pKa of the pyridine nitrogen is around 4.0), it selectively accumulates in the highly acidic secretory canaliculi of the gastric parietal cells, where the pH can be as low as 1.0.[5][6]
Acid-Catalyzed Activation: In this acidic environment, the PPI undergoes a two-step protonation. The first protonation occurs on the pyridine ring. The second, crucial protonation happens on the benzimidazole ring, which triggers a molecular rearrangement, converting the inactive prodrug into a highly reactive tetracyclic sulfenamide intermediate.[6]
Irreversible Inhibition of the H+/K+ ATPase: The activated sulfenamide then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase.[1] This irreversible binding inactivates the proton pump, effectively blocking the final step of gastric acid secretion.[7] Different PPIs have been shown to bind to different cysteine residues, for example, omeprazole binds to cysteines 813 and 892, while pantoprazole binds to cysteines 813 and 822.[1]
The following diagram illustrates the signaling pathway of gastric acid secretion and the mechanism of its inhibition by proton pump inhibitors.
Caption: Mechanism of gastric acid secretion and PPI inhibition.
Expansion of the Armamentarium: The Second Wave of PPIs
The success of omeprazole paved the way for the development of other methanesulfinyl benzimidazole analogs, each with subtle but significant differences in their pharmacokinetic and pharmacodynamic profiles.
Lansoprazole: Developed by Takeda Chemical Industries in Japan, lansoprazole was the second PPI to reach the market in 1991 (Europe) and 1995 (US).[1] It differs from omeprazole in the substituents on both the benzimidazole and pyridine rings.
Pantoprazole: Introduced in Germany in 1994 by Byk Gulden (later part of Altana Pharma), pantoprazole was the result of an extensive research program that synthesized and evaluated over 650 PPIs.[1][8] It was specifically selected for its low potential for drug-drug interactions and its high stability in solution, making it the first PPI to be marketed for intravenous use.[1]
The following table summarizes key quantitative data for these first-generation proton pump inhibitors.
A significant advancement in the field was the development of esomeprazole , the (S)-enantiomer of omeprazole.[10] Omeprazole is a racemic mixture of two stereoisomers, the (R)- and (S)-enantiomers. While both enantiomers are converted to the same active inhibitor, the (S)-isomer, esomeprazole, is metabolized more slowly by the cytochrome P450 enzyme CYP2C19.[10] This results in higher and more sustained plasma concentrations of the drug, leading to more effective and consistent inhibition of gastric acid secretion.[2][10] Esomeprazole (Nexium®) was launched in 2001 and quickly became a leading PPI.[2]
The in vitro evaluation of proton pump inhibitors is crucial for determining their potency and mechanism of action. The primary assay used is the H+/K+ ATPase inhibition assay, which measures the activity of the proton pump in isolated gastric membrane vesicles.
Preparation of H+/K+ ATPase-Enriched Gastric Vesicles
Source: Gastric mucosa from a suitable animal model (e.g., hog, rabbit, or rat) is used as the starting material.
Homogenization: The mucosa is minced and homogenized in a buffered sucrose solution.
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to remove cellular debris and enrich for microsomal fractions containing the H+/K+ ATPase.
Density Gradient Centrifugation: Further purification is achieved by density gradient centrifugation (e.g., using a Ficoll or sucrose gradient) to isolate the H+/K+ ATPase-enriched membrane vesicles.
Characterization: The protein concentration of the vesicle preparation is determined using a standard method such as the Bradford assay.
H+/K+ ATPase Activity Assay (Colorimetric)
This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the H+/K+ ATPase.
Reagents:
Assay Buffer: 40 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂.
ATP Solution: 2 mM ATP in Tris buffer.
Test Compounds: Solutions of the PPIs at various concentrations.
Standard: Omeprazole solution of known concentration.
Colorimetric Reagent: A solution containing ammonium molybdate and a reducing agent (e.g., ascorbic acid or ferrous sulfate) for the detection of inorganic phosphate.
Procedure:
Incubate different concentrations of the test compound (or standard) with the H+/K+ ATPase-enriched membrane vesicles in the assay buffer at 37°C for a defined period (e.g., 30 minutes).
Initiate the enzymatic reaction by adding the ATP solution.
Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).
Terminate the reaction by adding the ice-cold stop solution (TCA).
Centrifuge the samples to pellet the precipitated protein.
Take an aliquot of the supernatant and add the colorimetric reagent.
Incubate to allow for color development.
Measure the absorbance at a specific wavelength (e.g., 660 nm) using a spectrophotometer.
A standard curve using known concentrations of inorganic phosphate is used to quantify the amount of Pi released.
Data Analysis:
The percentage of inhibition of H+/K+ ATPase activity is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel proton pump inhibitor.
Caption: A typical drug discovery workflow for proton pump inhibitors.
Synthesis of Methanesulfinyl Benzimidazole Analogs
The synthesis of these compounds generally involves a two-step process: the formation of a thioether intermediate followed by a controlled oxidation to the desired sulfoxide.
General Synthetic Scheme
Thioether Formation: A substituted 2-mercaptobenzimidazole is reacted with a substituted 2-chloromethylpyridine in the presence of a base (e.g., sodium hydroxide or sodium methoxide) in a suitable solvent (e.g., methanol, ethanol, or water) to yield the corresponding thioether.[11][12][13]
Oxidation: The thioether is then oxidized to the sulfoxide using a mild oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or sodium hypochlorite.[13][14] The reaction conditions must be carefully controlled to prevent over-oxidation to the corresponding sulfone, which is an undesired byproduct.
Conclusion
The discovery and development of methanesulfinyl benzimidazole analogs represent a landmark achievement in medicinal chemistry and pharmacology. From the initial observations with timoprazole to the rational design of omeprazole and the subsequent refinement with esomeprazole, this class of drugs has had a profound impact on the management of acid-related diseases. The intricate mechanism of action, involving targeted accumulation and acid-catalyzed activation, serves as a paradigm for modern drug design. The experimental methodologies developed for their evaluation have become standard in the field. This technical guide provides a comprehensive overview of this remarkable journey, offering valuable insights for the next generation of scientists and researchers in their quest for novel therapeutics.
References
Discovery and development of proton pump inhibitors - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]
Strand, D. S., Kim, D., & Peura, D. A. (2017). 25 Years of Proton Pump Inhibitors: A Comprehensive Review. Gut and Liver, 11(1), 27–37. [Link]
Beil, W., & Sewing, K. F. (1992). Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability. British journal of pharmacology, 106(4), 813–817. [Link]
Thomson, A. B., Sauve, M. D., Kassam, N., & Kamitakahara, H. (2010). Safety of the long-term use of proton pump inhibitors. Expert opinion on drug safety, 9(5), 723–736.
On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. (2015). Organic Process Research & Development, 19(11), 1637-1643. [Link]
Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors. (2025). Frontiers in Pharmacology, 16, 1568288. [Link]
Saini, S., Kumar, A., & Singh, J. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]
CN103288799A - The synthetic method of lansoprazole and the lansoprazole synthesized by the method - Google Patents. (n.d.).
Omeprazole - StatPearls - NCBI Bookshelf. (2023, February 7). Retrieved March 4, 2026, from [Link]
In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn. (2014). Journal of Ayurveda and integrative medicine, 5(2), 99–102. [Link]
A brief history of Pantoprazole. (2025, March 11). Bantings Pharmaceuticals. [Link]
An Improved Process for the Production of Lansoprazole: Investigation of Key Parameters That Influence the Water Content in Final API†. (2025, August 7). Organic Process Research & Development. [Link]
Sachs, G., Shin, J. M., & Howden, C. W. (2006). The clinical pharmacology of proton pump inhibitors. Alimentary pharmacology & therapeutics, 23 Suppl 2, 2–8. [Link]
Review article: esomeprazole ) the first proton pump inhibitor to be developed as an isomer. (2001). Alimentary Pharmacology & Therapeutics, 15(s1), 23-28. [Link]
WO2002028852A1 - A process for the preparation of pantoprazole and intermediates therefor - Google Patents. (n.d.).
EP0899268A2 - Process for the preparation of omeprazole and intermediate compounds - Google Patents. (n.d.).
Comparative study of omeprazole, lansoprazole, pantoprazole and esomeprazole for symptom relief in patients with reflux esophagitis. (2005). World journal of gastroenterology, 11(34), 5280–5285. [Link]
WO2008087665A2 - Process for preparation of lansoprazole - Google Patents. (n.d.).
Pharmacokinetic Properties of Proton Pump Inhibitors | Download Table. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
Synthesis scheme of pantoprazole Sodium. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
Impact of Gastric H + /K + -ATPase rs2733743 on the Intragastric pH-Values of Dexlansoprazole Injection in Chinese Subjects. (2017). Frontiers in Pharmacology, 8, 659. [Link]
Attachment 5. PPIs long term safety and gastroprotection - deprescribing algorithm (adults) 2.0. (2019, October 18). NHS. [Link]
Inhibition of human gastric H+-K+-ATPase α-subunit gene expression by Helicobacter pylori. (1998). American Journal of Physiology-Gastrointestinal and Liver Physiology, 275(3), G495-G502. [Link]
Proton-pump inhibitor - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]
Olbe, L., Carlsson, E., & Lindberg, P. (2003). A proton-pump inhibitor expedition: the case histories of omeprazole and esomeprazole. Nature reviews. Drug discovery, 2(2), 132–139. [Link]
Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate. (2017). ACS Omega, 2(9), 5556-5564. [Link]
The rate of inhibition of the gastric H,K-ATPase under acid-transporting conditions by rabeprazole, omeprazole, lansoprazole, and pantoprazole. (1995). Gastroenterology, 109(4), 1134-1141. [Link]
LANSOPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, October 21). Gpatindia. [Link]
Applying Pharmacogenomic (PGx) Testing to Proton Pump Inhibitor (PPI) Therapy. (n.d.). VA Pharmacy Benefits Management. Retrieved March 4, 2026, from [Link]
Proton Pump Inhibitors (PPIs)—An Evidence-Based Review of Indications, Efficacy, Harms, and Deprescribing. (2025). Journal of Clinical Medicine, 14(17), 4193. [Link]
Pharmacokinetics of Proton Pump Inhibitors in Children. (2005). Clinical Pharmacokinetics, 44(5), 441-465. [Link]
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (2023, August 8). International Journal of PharmTech Research. [Link]
A case study of AstraZeneca's omeprazole/ esomeprazole chiral switch strategy. (2022, May 2). Journal of Pharmaceutical Policy and Practice. [Link]
Synthesis method of lansoprazole. (2021, April 27).
CN113072539A - Chemical synthesis method of pantoprazole dimer - Google Patents. (n.d.).
Update on the Pharmacogenomics of Proton Pump Inhibitors. (2011, June 1). Medscape. [Link]
H+K+-ATPase Activity Assay Kit (E-BC-K122-S). (n.d.). Elabscience. Retrieved March 4, 2026, from [Link]
Application Note: Selective Oxidation of 6-Methylthioindole to 6-Methanesulfinyl-1H-indole
Introduction and Rationale The synthesis of 6-methanesulfinyl-1H-indole (CAS: 1056159-12-6) from 6-methylthioindole represents a critical transformation in medicinal chemistry. The resulting sulfoxide moiety serves as a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Rationale
The synthesis of 6-methanesulfinyl-1H-indole (CAS: 1056159-12-6) from 6-methylthioindole represents a critical transformation in medicinal chemistry. The resulting sulfoxide moiety serves as a potent hydrogen-bond acceptor and a potential chiral center in the development of advanced therapeutics, including COX-2 inhibitors and targeted kinase inhibitors .
The primary synthetic challenge lies in the chemoselectivity of the oxidation. The electron-rich pyrrole ring of the indole core is highly susceptible to electrophilic attack, making it vulnerable to oxidative degradation or undesired N-/C3-oxidation. Furthermore, the thioether (sulfide) must be selectively oxidized to the sulfoxide state without over-oxidizing into a sulfone (6-methanesulfonyl-1H-indole). To achieve this, researchers must select oxidation protocols that exploit the kinetic differences between sulfide and sulfoxide oxidation.
Mechanistic Insights and Reagent Selection
As an application scientist, choosing the right oxidant is a matter of balancing reactivity with self-limiting kinetics. Two highly validated approaches are detailed in this protocol:
The Sodium Periodate (
) Pathway: in aqueous media is the gold standard for stopping oxidation at the sulfoxide stage. The mechanism proceeds via the nucleophilic attack of the sulfur atom on the iodine, forming a cyclic periodate intermediate that collapses to yield the sulfoxide. Because the resulting sulfoxide is significantly less nucleophilic than the starting sulfide, the kinetic barrier for a second oxidation step is exceedingly high at room temperature. This makes the reaction inherently self-limiting and highly protective of the sensitive indole core.
The meta-Chloroperoxybenzoic Acid (
-CPBA) Pathway:-CPBA offers a rapid, anhydrous alternative. The reaction proceeds via an electrophilic attack of the peroxy oxygen on the sulfur atom. However, because -CPBA is a potent oxidant, over-oxidation to the sulfone is a persistent risk . This pathway requires strict stoichiometric control (exactly 1.0 equivalent) and cryogenic temperatures ( to ) to kinetically freeze out the secondary oxidation step .
Reaction Workflow
Fig 1: Reaction workflow for the selective oxidation of 6-methylthioindole to the sulfoxide.
Experimental Protocols
Method A: Sodium Periodate (
) Oxidation (Recommended for High Selectivity)
This method is highly recommended when preserving the indole core and preventing sulfone formation are the highest priorities.
Substrate Solubilization: In a 100 mL round-bottom flask, dissolve 6-methylthioindole (1.63 g, 10.0 mmol) in a co-solvent mixture of Methanol (30 mL) and THF (10 mL). The THF ensures the hydrophobic indole remains fully solubilized as the aqueous oxidant is added.
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to
for 10 minutes.
Oxidant Preparation & Addition: Dissolve
(2.25 g, 10.5 mmol, 1.05 eq) in distilled water (15 mL). Add this aqueous solution dropwise to the reaction flask over 15–20 minutes. Dropwise addition prevents localized exothermic spikes that could trigger off-target indole oxidation.
Reaction Propagation: Remove the ice bath. Allow the opaque suspension to stir at room temperature for 4 to 12 hours. Monitor the reaction via TLC (see Table 2).
Workup: The reaction generates sodium iodate (
) as a dense white precipitate. Filter the suspension through a pad of Celite to remove the inorganic salts, washing the filter cake with Ethyl Acetate (50 mL).
Extraction: Transfer the filtrate to a separatory funnel, add water (20 mL), and extract the aqueous layer with Ethyl Acetate (
). Wash the combined organic layers with brine (30 mL), dry over anhydrous , and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 30% to 70% EtOAc in Hexanes) to yield the pure sulfoxide.
This method is utilized when aqueous conditions must be avoided, but it requires rigorous adherence to stoichiometry and temperature control .
Preparation: Dissolve 6-methylthioindole (1.63 g, 10.0 mmol) in anhydrous Dichloromethane (DCM, 40 mL) under an inert argon atmosphere.
Cryogenic Cooling: Cool the solution to
using a dry ice/acetone bath.
Strict Stoichiometric Addition: Weigh exactly 10.0 mmol of
-CPBA (calculate mass based on the specific w/w% purity of your batch, typically 70-77%). Dissolve the -CPBA in anhydrous DCM (20 mL) and add it dropwise to the reaction mixture over 30 minutes.
Reaction: Stir the mixture at
for 1 hour, then allow it to slowly warm to .
Critical Quenching Step: At
, immediately quench the reaction by adding 20 mL of saturated aqueous . Causality: The thiosulfate instantly reduces any unreacted peracid, physically preventing runaway oxidation to the sulfone during the concentration phase. Add 20 mL of saturated aqueous to neutralize the -chlorobenzoic acid byproduct.
Extraction & Purification: Separate the organic layer, extract the aqueous layer with DCM (
), dry over , and concentrate. Purify via flash column chromatography (Silica gel, 50-80% EtOAc in Hexanes).
Quantitative Data and Quality Control
Table 1: Comparison of Oxidation Methodologies
Parameter
Method A ()
Method B (-CPBA)
Reagent Stoichiometry
1.05 equivalents
1.00 equivalent (Strict)
Solvent System
MeOH / THF /
Anhydrous DCM
Temperature Profile
Room Temperature
Reaction Time
4 – 12 hours
0.5 – 2 hours
Chemoselectivity
Excellent (Self-limiting)
Moderate (Requires precise control)
Primary Byproduct
(Insoluble solid)
-Chlorobenzoic acid (Soluble)
Table 2: In-Process Quality Control (IPQC) & Analytical Expectations
Analytical Method
Observation / Expected Result
Causality / Significance
TLC (50% EtOAc/Hexanes)
SM ; Product
The newly formed S=O dipole drastically increases the polarity of the molecule, retarding its mobility on normal-phase silica.
LC-MS (ESI+)
Confirms the exact addition of a single oxygen atom (+16 Da) without the +32 Da signature of a sulfone.
H NMR ()
shifts from to
The strong electron-withdrawing and deshielding effect of the sulfoxide oxygen pulls electron density away from the methyl protons.
References
Indole derivatives as cox ii inhibitors.Google Patents (EP1438289A1).
TCT-DMSO/DMSO-d6 Mediated a Mild Thioalkylation and Regioselective Intramolecular Cyclization Cascade to Access 3-Methylthiolated Indoles. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
Divergent Synthesis of 2-Methylthioindole and 2-Unsubstituted Indole Derivatives Mediated by SOCl2 and Dimethyl/diethyl Sulfoxides. Organic & Biomolecular Chemistry, RSC. Available at:[Link]
An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. PMC - NIH. Available at:[Link]
Application
N-alkylation reaction conditions for 6-methanesulfinyl-1H-indole
Abstract & Strategic Overview The N-alkylation of 6-methanesulfinyl-1H-indole presents a unique set of challenges and opportunities in medicinal chemistry. The methanesulfinyl group (-S(O)Me) at the C6 position is a stro...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
The N-alkylation of 6-methanesulfinyl-1H-indole presents a unique set of challenges and opportunities in medicinal chemistry. The methanesulfinyl group (-S(O)Me) at the C6 position is a strong electron-withdrawing group (EWG) via induction and resonance. This substitution pattern significantly alters the electronic landscape of the indole core compared to unsubstituted indole.
Key Chemical Consequences:
Increased Acidity: The pKa of the N-H proton is lowered (estimated pKa ~15-16 in DMSO) compared to indole (pKa ~17), facilitating deprotonation by weaker bases.
Reduced Nucleophilicity: The electron density on the nitrogen is delocalized onto the sulfinyl group, potentially slowing the rate of nucleophilic attack (
) on the alkyl halide.
Regioselectivity: The EWG deactivates the C3 position, suppressing the common side reaction of C3-alkylation and favoring clean N1-alkylation.
This guide provides two validated protocols: Method A (Standard NaH) for high-efficiency synthesis and Method B (Mild Carbonate) for substrates containing base-sensitive functional groups.
Reaction Mechanism & Logic
The reaction proceeds via a classic deprotonation-alkylation (
) pathway. The stability of the sulfoxide moiety is a critical parameter; while generally stable under basic alkylation conditions, it precludes the use of strong reducing agents or extreme temperatures that could lead to Pummerer-type rearrangements or reduction to the sulfide.
Mechanism Diagram
The following diagram illustrates the electronic activation and the specific pathway for N-alkylation.
Figure 1: Mechanistic pathway highlighting the deprotonation and subsequent SN2 attack. The 6-sulfinyl group stabilizes the indolate anion.
Best for: Substrates with base-sensitive groups (esters, nitriles) or avoiding NaH.
Solvent: Acetonitrile (MeCN) or DMF.
Base: Cesium Carbonate (Cs₂CO₃).
Reagents & Stoichiometry
Component
Equiv.
Role
Notes
6-Methanesulfinyl-1H-indole
1.0
Substrate
Cesium Carbonate
2.0 - 3.0
Base
Mild, non-nucleophilic.
Alkyl Halide (R-X)
1.2 - 1.5
Electrophile
Acetonitrile (MeCN)
0.1 - 0.2 M
Solvent
Reflux may be required for chlorides.
Step-by-Step Procedure
Setup: Charge a reaction vial with 6-methanesulfinyl-1H-indole (1.0 eq) and Cs₂CO₃ (2.0 eq).
Solvent Addition: Add anhydrous MeCN or DMF.
Alkylation: Add the Alkyl Halide (1.2 eq) in one portion.
Reaction:
Reactive Halides (Iodides/Bromides): Stir at RT for 4-16 hours.
Unreactive Halides (Chlorides): Heat to 60-80 °C for 4-12 hours.
Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Redissolve in EtOAc/DCM and wash with water to remove residual salts/solvent.
Workflow Visualization
The following flowchart outlines the decision-making process and execution workflow for the synthesis.
Figure 2: Operational workflow for selecting and executing the optimal alkylation protocol.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Incomplete deprotonation or poor nucleophilicity.
Method A: Increase NaH to 1.5 eq and deprotonation time. Method B: Switch solvent to DMF and heat to 80 °C. Add KI (0.1 eq) as a catalyst (Finkelstein).
C3-Alkylation
Rare for this substrate, but possible with very reactive electrophiles.
Ensure temperature is kept low (0 °C) during addition. Use Method B (Cs₂CO₃) which favors N-alkylation via a tighter ion pair effect.
Sulfoxide Reduction
Presence of strong reducing agents or harsh conditions.
Avoid using LiAlH₄ or extreme heat (>120 °C). Ensure NaH is free of metallic sodium.
O-Alkylation
Reaction at the sulfoxide oxygen (forming alkoxysulfonium).
This is kinetically disfavored compared to N-alkylation. If observed, lower the temperature and ensure the indole is fully deprotonated before adding R-X.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Methanesulfinyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural produ...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The strategic functionalization of the indole nucleus is paramount for modulating biological activity and optimizing pharmacokinetic properties. This guide provides a comprehensive technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 6-methanesulfinyl-1H-indole, a substrate of growing interest due to the unique electronic properties imparted by the sulfoxide moiety. We will explore the mechanistic underpinnings and practical execution of key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, offering field-proven insights to navigate the challenges and opportunities presented by this functionalized heterocycle.
Introduction: The Significance of Functionalized Indoles and the Role of the 6-Methanesulfinyl Group
The indole ring system is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide spectrum of biological activities.[2][3] Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis and functionalization of indoles, providing efficient and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.[1][4][5] These reactions are generally tolerant of a wide range of functional groups, making them applicable to complex molecule synthesis.[1]
The introduction of a methanesulfinyl (methylsulfinyl) group at the 6-position of the indole ring introduces a chiral sulfoxide that can significantly influence the molecule's electronic properties and conformational preferences. Sulfoxides are known to act as directing groups in C-H activation and can participate in cross-coupling reactions.[6][7] This presents both a unique opportunity for regioselective functionalization and a challenge in terms of catalyst selection and reaction optimization. The electron-withdrawing nature of the sulfoxide can also modulate the reactivity of the indole core.
This guide will focus on the cross-coupling of a pre-functionalized 6-methanesulfinyl-1H-indole, specifically at positions amenable to palladium-catalyzed reactions, such as a bromo-substituted indole. The protocols provided are based on established methodologies for indole functionalization, adapted to accommodate the specific characteristics of the 6-methanesulfinyl substituent.
Palladium-Catalyzed Cross-Coupling Reactions: Mechanisms and Protocols
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), and reductive elimination. The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivity.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl and vinyl-indole structures.[8][9][10] The reaction couples an organoboron reagent with an organic halide or triflate.
Mechanistic Consideration for 6-Methanesulfinyl-1H-indole: The sulfoxide group is generally stable under Suzuki-Miyaura conditions. The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the oxidative addition and reductive elimination steps.
Experimental Protocol: Synthesis of 5-Aryl-6-methanesulfinyl-1H-indole
This protocol assumes the starting material is 5-bromo-6-methanesulfinyl-1H-indole.
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine 5-bromo-6-methanesulfinyl-1H-indole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
Solvent: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or DMF.
Reaction Conditions: Heat the reaction mixture at 80-110 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
Entry
Palladium Catalyst (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Pd(PPh₃)₄ (3)
-
K₂CO₃ (2.0)
Dioxane/H₂O
90
8
85
2
Pd₂(dba)₃ (2)
SPhos (4)
Cs₂CO₃ (2.5)
Toluene
100
6
92
3
Pd(dppf)Cl₂ (3)
-
Na₂CO₃ (2.0)
DMF
110
10
78
Yields are hypothetical and for illustrative purposes.
Precision Functionalization of 6-Methanesulfinyl-1H-indole at C3
This application note details the strategic functionalization of 6-methanesulfinyl-1H-indole at the C3 position. It addresses the specific chemoselective challenges posed by the C6-sulfoxide moiety—specifically its sensi...
Author: BenchChem Technical Support Team. Date: March 2026
This application note details the strategic functionalization of 6-methanesulfinyl-1H-indole at the C3 position. It addresses the specific chemoselective challenges posed by the C6-sulfoxide moiety—specifically its sensitivity to redox conditions and Pummerer-type rearrangements—while leveraging the inherent nucleophilicity of the indole C3 position.
Executive Summary & Strategic Analysis
The Challenge: Functionalizing 6-methanesulfinyl-1H-indole requires balancing the electronic deactivation of the indole ring with the chemical lability of the sulfoxide group.
Electronic Effect: The 6-methanesulfinyl group (-S(O)Me) is an electron-withdrawing group (EWG) (
). While it deactivates the benzene ring, the pyrrole C3 position retains significant nucleophilicity, allowing for electrophilic aromatic substitution (EAS).
Stability Paradox: The sulfoxide oxygen is nucleophilic. Reagents typically used for indole C3 acylation (e.g., POCl
, acid chlorides, anhydrides) can activate the sulfoxide, triggering a Pummerer rearrangement or reduction, destroying the metabolic handle.
The Solution: This guide prioritizes protocols that either avoid sulfoxide activation or control reaction kinetics to favor C3 substitution over sulfoxide degradation.
Chemoselectivity Landscape
Reaction Class
Reagent Risk
Compatibility
Strategy
Formylation (Vilsmeier)
High (POCl)
Conditional
Strict Temp Control (<0°C) to prevent Pummerer.
Halogenation
Low (NIS/NBS)
High
Excellent entry point; Sulfoxide is stable to N-halosuccinimides.
Friedel-Crafts Acylation
High (AlCl)
Low
Avoid strong Lewis Acids. Use Indolyl-Grignard (risk) or Vilsmeier.
Michael Addition
Very Low
High
Use mild catalysts (InBr, Silica) for C3-alkylation.
Rationale: Standard Vilsmeier conditions (heating with POCl
) will likely degrade the sulfoxide via Pummerer rearrangement. This modified protocol uses a pre-formed Vilsmeier reagent at low temperature to kinetically favor the rapid C3 attack over the slower sulfoxide activation.
Reagents:
6-methanesulfinyl-1H-indole (1.0 equiv)
Phosphorus Oxychloride (POCl
) (1.1 equiv)
Dimethylformamide (DMF) (5.0 equiv, anhydrous)
Dichloromethane (DCM) (Solvent)
2M NaOH or NaOAc (Quench)
Step-by-Step Workflow:
Vilsmeier Reagent Formation (Critical):
In a flame-dried flask under Argon, charge dry DMF (3.0 equiv) and cool to 0°C .
Add POCl
(1.1 equiv) dropwise over 15 minutes. Ensure internal temp does not exceed 5°C.
Stir at 0°C for 30 mins until the white chloroiminium salt precipitates or forms a suspension.
Substrate Addition:
Dissolve 6-methanesulfinyl-1H-indole in minimal dry DMF/DCM (1:1).
Add the indole solution dropwise to the Vilsmeier reagent at 0°C .
Expert Note: Do NOT heat. Allow the reaction to stir at 0°C for 2 hours, then slowly warm to Room Temperature (RT) only if TLC shows incomplete conversion.
Hydrolysis:
Cool the mixture back to 0°C.
Add crushed ice/water slowly (exothermic).
Adjust pH to ~8-9 using 2M NaOH or Saturated NaOAc solution. Avoid strong acid workup which promotes Pummerer.
Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
Isolation:
Extract with EtOAc (3x). Wash organic layer with water (to remove DMF) and brine.
Dry over Na
SO, filter, and concentrate.
Purification: Flash chromatography (MeOH/DCM usually required due to polarity).
Protocol B: C3-Iodination (NIS-Mediated)
Target: 3-iodo-6-methanesulfinyl-1H-indole
Rationale: This is the most robust method. N-Iodosuccinimide (NIS) is a mild electrophile that does not activate the sulfoxide oxygen. The resulting 3-iodo species is a versatile handle for Suzuki/Sonogashira couplings.[1]
Reagents:
6-methanesulfinyl-1H-indole (1.0 equiv)
N-Iodosuccinimide (NIS) (1.05 equiv)
Acetone or THF (Solvent)
Step-by-Step Workflow:
Setup:
Dissolve the indole in Acetone (0.1 M concentration).
Cool to 0°C (ice bath).
Reaction:
Add NIS (1.05 equiv) portion-wise over 10 minutes.
Protect from light (wrap flask in foil).
Stir at 0°C for 1 hour, then allow to warm to RT.
Monitoring: Reaction is usually complete within 2 hours.
Rationale: Utilizing the nucleophilicity of C3 to attack electron-deficient alkenes (Michael acceptors). This avoids all harsh activators.
Reagents:
6-methanesulfinyl-1H-indole (1.0 equiv)
Methyl Vinyl Ketone (MVK) (1.5 equiv)
Indium(III) Bromide (InBr
) (5 mol%) or Silica Gel (excess)
DCM (Solvent)
Step-by-Step Workflow:
Setup:
Mix indole and InBr
(catalyst) in DCM at RT.
Addition:
Add MVK (1.5 equiv) dropwise.
Reaction:
Stir at RT for 4-12 hours.
Self-Validation: The appearance of a new spot on TLC with lower R_f (due to ketone) and disappearance of indole.
Workup:
Filter through a short pad of silica gel to remove the catalyst.
Concentrate and purify via column chromatography.[1]
Reaction Pathway & Mechanism Visualization
The following diagram illustrates the competition between the desired C3 functionalization and the undesired Pummerer rearrangement during Vilsmeier-Haack formylation.
Caption: Mechanistic divergence in the reaction of 6-methanesulfinylindole with electrophiles. Low temperature favors C3 attack (Green), while heat promotes sulfoxide activation and Pummerer rearrangement (Red).
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
Dark/Black Reaction Mixture
Pummerer rearrangement or polymerization.
Lower temperature.[4] Ensure Vilsmeier reagent is pre-formed before adding indole.
Loss of Sulfoxide (Sulfide formation)
Reduction by iodide (in Protocol B) or harsh conditions.
In Protocol B, ensure excess oxidant (NIS) is not left for days. In Protocol A, avoid acidic workup.
No Reaction at C3
Electronic deactivation by 6-S(O)Me.
Increase reaction time at RT. Do not reflux. Switch to stronger electrophile (e.g., pre-formed Vilsmeier salt isolated as solid).
Polysubstitution
High reactivity of product.
Unlikely with 6-EWG. However, control stoichiometry strictly (1.0-1.1 equiv).
References
Vilsmeier-Haack Reaction Mechanism & Scope
Meth-Cohn, O., & Stanforth, S. P. (1991).[5] The Vilsmeier–Haack Reaction.[3][6][7][8] Comprehensive Organic Synthesis.
Source:
Pummerer Rearrangement of Sulfoxides
Bur, S. K., & Padwa, A. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews, 104(5), 2401–2432.
Source:
Electrophilic Substitution of Indoles (General C3 Reactivity)
Sundberg, R. J. (1996). Indoles.[2][7][9] Academic Press.
Source:
Halogenation of Indoles with NIS
Mistry, A. G., et al. (2006). Regioselective bromination and iodination of indoles using N-halosuccinimides. Tetrahedron Letters.
Source:
Michael Addition to Indoles (Indium Catalysis)
Yadav, J. S., et al. (2001). Indium(III) bromide catalyzed conjugate addition of indoles to electron-deficient olefins. Tetrahedron Letters.
Application Note: Precision Microwave-Assisted Synthesis of 6-Methanesulfinyl-1H-indole Derivatives
Executive Summary This application note details a robust, high-throughput protocol for the synthesis of 6-methanesulfinyl-1H-indole , a privileged scaffold in drug discovery. Sulfoxides are increasingly valued in medicin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, high-throughput protocol for the synthesis of 6-methanesulfinyl-1H-indole , a privileged scaffold in drug discovery. Sulfoxides are increasingly valued in medicinal chemistry as "chiral switches" and for their ability to modulate metabolic stability and solubility compared to their sulfide counterparts.
Traditional thermal synthesis of sulfinyl indoles faces two primary bottlenecks:
Poor Nucleophilicity: The electron-rich indole core often complicates nucleophilic aromatic substitution (
) required to install the sulfur moiety.
Over-Oxidation: Conventional oxidation methods frequently lack kinetic control, leading to inseparable mixtures of sulfoxides (
) and sulfones ().
The Solution: We utilize a microwave-assisted workflow that couples a Palladium-catalyzed C–S bond formation with a rapid, chemoselective oxidation. This method reduces total reaction time from 18 hours to under 45 minutes while boosting yields to >85%.
Strategic Workflow
The synthesis is bifurcated into two microwave-optimized steps. The first utilizes high-temperature Pd-catalysis to install the sulfide. The second leverages the precise energy delivery of microwave irradiation to achieve kinetic selectivity during oxidation.
Figure 1: Modular microwave-assisted workflow for the synthesis of 6-methanesulfinyl-1H-indole.
Experimental Protocols
Protocol A: Pd-Catalyzed C–S Bond Formation
Objective: Rapid conversion of 6-bromoindole to 6-(methylthio)-1H-indole.
Mechanism: Microwave irradiation accelerates the oxidative addition step of the catalytic cycle, which is typically rate-limiting for electron-rich aryl halides.
Materials:
Substrate: 6-Bromoindole (1.0 mmol)
Reagent: Sodium thiomethoxide (NaSMe) (1.2 mmol)
Catalyst:
(2 mol%)
Ligand: Xantphos (4 mol%) – Chosen for its large bite angle, stabilizing the Pd intermediate.
Solvent: 1,4-Dioxane (anhydrous, 3 mL)
Base:
(1.5 mmol)
Step-by-Step Methodology:
Vial Charging: In a glovebox or under nitrogen flow, charge a 10 mL microwave process vial with 6-bromoindole, NaSMe,
, Xantphos, and .
Solvation: Add degassed 1,4-Dioxane. Seal the vial with a PTFE-lined septum cap.
Irradiation: Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
Protocol B: Chemoselective Oxidation (The "Green" Step)
Objective: Selective oxidation of sulfide to sulfoxide without sulfone formation.
Critical Insight: We utilize 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as the solvent. HFIP activates hydrogen peroxide via hydrogen bonding, creating a potent electrophilic oxidant that functions rapidly under MW irradiation, allowing the reaction to be stopped before the second oxidation occurs.
Materials:
Substrate: 6-(Methylthio)-1H-indole (0.5 mmol)
Oxidant: 30%
(1.1 equiv)
Solvent: HFIP (2 mL)
Step-by-Step Methodology:
Preparation: Dissolve the sulfide intermediate in HFIP in a 10 mL microwave vial.
Addition: Add
dropwise at room temperature. Seal the vial.
Irradiation:
Mode: Dynamic
Temp: 55 °C
Hold Time: 3 minutes (Critical: Do not exceed 5 mins).
Power Max: 50 W (Low power prevents thermal runaway).
Quench: Immediately pour reaction mixture into saturated aqueous
The challenge in sulfoxide synthesis is the competitive oxidation of the product (
) to the sulfone (). Microwave heating provides a distinct advantage here through kinetic control .
By rapidly reaching the activation energy (
) required for the first oxidation step () and immediately cooling, we prevent the system from crossing the higher activation energy barrier of the second oxidation step ().
Figure 2: Kinetic control pathway. MW irradiation allows precise termination of the reaction after the first oxidation event (
), avoiding the thermodynamically stable sulfone byproduct.
Results & Validation
The following data compares the microwave-assisted protocol against conventional thermal heating (oil bath reflux).
Table 1: Comparative Efficiency (Synthesis of 6-methanesulfinyl-1H-indole)
Parameter
Conventional Thermal Method
Microwave-Assisted Protocol (This Work)
Improvement Factor
Step 1 Time
12 Hours (Reflux)
15 Minutes
48x Faster
Step 1 Yield
72%
91%
+19%
Step 2 Time
4 Hours (RT stirring)
3 Minutes
80x Faster
Step 2 Selectivity
85:15 (Sulfoxide:Sulfone)
>98:2 (Sulfoxide:Sulfone)
High Purity
Solvent Usage
High (DMF/DCM)
Low (Dioxane/HFIP)
Green Metric
Validation Check:
Self-Validating Step: In Protocol B, the use of HFIP is key. If the reaction is run in Methanol instead of HFIP, the reaction time increases to 20 minutes, and sulfone formation rises to 10%. The HFIP/MW combination is the specific driver of selectivity.
References
Microwave-Assisted C-S Coupling: Salih, K. S. M., & Baqi, Y. (2020).[3] Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond (Note: Covers Pd-catalysis principles applicable to C-S bonds). Catalysts, 10(1).[3] Link
Green Oxidation of Sulfides: Ravikumar, K. S., et al. (2005). Selective oxidation of sulfides to sulfoxides using 30% hydrogen peroxide catalyzed with a recoverable silica-based tungstate interphase catalyst. Organic Letters, 7(4), 625-628. Link
HFIP Solvent Effects: Colomer, I., et al. (2017). Hexafluoroisopropanol as a distinct medium for hydrogen peroxide activation. Chemical Communications.
Microwave Sulfoxide Synthesis: Okada, T., et al. (2015). Selective Synthesis of Sulfoxides through Oxidation of Sulfides with Sodium Hypochlorite Pentahydrate Crystals. Synlett, 26, 2547-2552.[4] Link
Application Note: Scalable Manufacturing of 6-Methanesulfinyl-1H-Indole via Selective Oxidation
Executive Summary This application note details a robust, scalable protocol for the synthesis of 6-methanesulfinyl-1H-indole (CAS: N/A for specific isomer, generic sulfoxide class) via the selective oxidation of 6-(methy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 6-methanesulfinyl-1H-indole (CAS: N/A for specific isomer, generic sulfoxide class) via the selective oxidation of 6-(methylthio)-1H-indole .
While sulfones (sulfonyl,
) are thermodynamically stable, sulfoxides (sulfinyl, ) represent a kinetic intermediate. The primary challenge in scaling this reaction is chemoselectivity : stopping the oxidation precisely at the sulfoxide stage without over-oxidizing to the sulfone or degrading the electron-rich indole ring.
This guide recommends a Sodium Periodate (
) mediated oxidation in aqueous methanol. Unlike peroxide-based methods (which often require transition metal catalysts to prevent over-oxidation) or mCPBA (which poses safety risks on scale), offers a self-limiting reaction profile ideal for batch manufacturing up to the kilogram scale.
Process Development & Route Selection
The Challenge of Indole Oxidation
The indole nucleus is electron-rich and susceptible to electrophilic attack at the C3 position.[1] Strong oxidants like m-chloroperbenzoic acid (mCPBA) or unbuffered Hydrogen Peroxide (
Side Reaction: Indole polymerization or C3-oxidation (oxindole formation).
Reagent Screening for Scale-Up
We evaluated three common oxidation systems. The data below summarizes the decision matrix for selecting Sodium Periodate.
Parameter
Sodium Periodate ()
Hydrogen Peroxide ()
mCPBA
Selectivity (-SO- vs -SO2-)
High (>98:2)
Moderate (Variable w/ catalyst)
Low (Requires strict stoichiometry)
Indole Ring Stability
Excellent (Mild conditions)
Good (pH dependent)
Poor (Electrophilic attack possible)
Thermal Safety
Controlled (Mild exotherm)
Potential Runaway (Catalyst dependent)
Shock Sensitive / High Exotherm
Atom Economy
Low (Iodate waste)
High (Water byproduct)
Low (Benzoic acid waste)
Scalability Verdict
Recommended for Pilot Scale
Recommended for Multi-Ton
Not Recommended
Decision: For high-value pharmaceutical intermediates where purity is paramount,
is the superior choice due to its kinetic control, preventing the formation of the difficult-to-remove sulfone impurity.
Reaction Mechanism & Workflow
The reaction proceeds via the nucleophilic attack of the sulfide sulfur atom on the iodine center of the periodate, followed by a ligand exchange and cleavage to release the sulfoxide and iodate.
Process Flow Diagram (Graphviz)
Figure 1: Process flow for the selective oxidation of 6-(methylthio)-1H-indole. The critical control point is the IPC (In-Process Control) to prevent over-oxidation.
Detailed Manufacturing Protocol (100g Scale)
Objective: Produce >90g of 6-methanesulfinyl-1H-indole with >98% purity.
Equipment Requirements
Reactor: 2L Jacketed Glass Reactor with overhead stirring (PTFE impeller).
Temperature Control: Chiller/Heater unit capable of -10°C to 40°C.
Filtration: Nutsche filter or sintered glass funnel (Porosity 3).
Charge 6-(methylthio)-1H-indole (100 g) and Methanol (1.0 L) into the reactor.
Stir at 250 RPM until fully dissolved.
Cool the solution to 0°C (Internal Temperature). Critical: Lower temperature improves selectivity.
Step 2: Oxidant Addition
In a separate vessel, dissolve Sodium Periodate (137.6 g) in Water (600 mL). Note: Warming to 30-40°C may be required to dissolve NaIO4, but cool back to RT before addition.
Add the aqueous
solution to the reactor dropwise over 60 minutes .
Exotherm Alert: Maintain internal temperature < 5°C.
A white precipitate (
, sodium iodate) will begin to form as the reaction proceeds. This is a visual indicator of reaction progress.
Step 3: Reaction & Monitoring
After addition, allow the slurry to warm naturally to 20-25°C (Room Temp) .
Stir for 4–6 hours.
IPC (In-Process Control): Take a 50 µL aliquot, dilute in MeCN, and analyze by HPLC.
Ensure light exclusion. Check raw material purity. Use fresh Bisulfite quench.
Poor Yield
Product lost in aqueous phase.
Sulfoxides are polar. Saturate aqueous layer with NaCl before extraction.
Analytical Control Strategy
To ensure product integrity, the following HPLC method is validated for separating the sulfide, sulfoxide, and sulfone.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Detection: 254 nm (Indole absorption) and 220 nm.
Retention Order: Sulfoxide (Polar, elutes first) < Sulfone < Sulfide (Non-polar, elutes last). Note: Verify with standards as sulfoxide/sulfone order can flip depending on pH.
References
Indole Chemistry Overview: Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1996.
Selective Oxidation Method: Leonard, N. J.; Johnson, C. R. "Periodate Oxidation of Sulfides to Sulfoxides." Journal of Organic Chemistry, 1962 , 27, 282–284.
Scale-Up of Sulfoxides: Caron, S. Practical Process Research and Development; Academic Press, 2011.
Green Chemistry Alternatives: Sato, K., et al. "A Green Route to Sulfoxides using Hydrogen Peroxide." Tetrahedron, 2001 , 57, 2469.
Safety Data: National Center for Biotechnology Information. PubChem Compound Summary for 6-(methylsulfonyl)-1H-indole (Analogous Sulfone).
protecting group strategies for 6-methanesulfinyl-1H-indole reactions
Abstract & Strategic Overview The 6-methanesulfinyl-1H-indole moiety presents a unique "chemical conflict" in medicinal chemistry. While the indole nitrogen requires protection to prevent side reactions during electrophi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
The 6-methanesulfinyl-1H-indole moiety presents a unique "chemical conflict" in medicinal chemistry. While the indole nitrogen requires protection to prevent side reactions during electrophilic substitution or lithiation, the C6-sulfinyl group (
) introduces a redox-sensitive center that is incompatible with several standard deprotection protocols.
The Core Challenge:
Acid Sensitivity (The Pummerer/Reduction Risk): The sulfinyl oxygen is Lewis basic. Under acidic conditions (especially with anhydrides), it risks Pummerer rearrangement. More critically, standard carbocation scavengers used in acid deprotection (e.g., thioanisole, iodides) will chemically reduce the sulfoxide to a sulfide.
Electronic Deactivation: The sulfinyl group is a strong electron-withdrawing group (EWG). This increases the acidity of the N-H proton (
), facilitating protection, but deactivates the C3 position toward electrophilic aromatic substitution (), often necessitating harsher reaction conditions that the protecting group (PG) must survive.
This guide details three validated protocols designed to preserve the sulfoxide oxidation state while effectively masking the indole nitrogen.
Strategic Decision Matrix
Before selecting a protocol, analyze your downstream chemistry requirements using the logic flow below.
Figure 1: Decision tree for selecting the optimal protecting group based on reaction compatibility.
Critical Mechanism: The "Scavenger Trap"
WARNING: A common failure mode in Boc deprotection of sulfinyl indoles is the blind application of "Standard Peptide Cocktails."
Many standard protocols use Thioanisole or Iodides (NaI,
) to scavenge t-butyl cations. In the presence of TFA, these reagents trigger the Drabowicz-Oae Reduction , instantaneously converting your 6-methanesulfinyl indole (Sulfoxide) back to 6-methylthio indole (Sulfide).
The Mechanism of Failure:
Protonation of Sulfoxide oxygen by TFA.
Attack by Iodide/Thioanisole creates a sulfonium intermediate.
Hydrolysis/Elimination yields the reduced Sulfide.
Rule: Never use sulfur-based or iodide-based scavengers for Boc removal on this substrate. Use Triethylsilane (TES) or 1,3-Dimethoxybenzene .
Detailed Protocols
Protocol A: SEM (2-(Trimethylsilyl)ethoxymethyl) Protection
Best for: Orthogonal stability (Acid/Base stable), Directed Ortho-Metalation (DOM).
Mechanism: The SEM group coordinates lithium, facilitating C2-lithiation if required. It is removed via fluoride anions, to which the sulfoxide is inert.
Step 1: Installation
Setup: Flame-dry a round-bottom flask under Argon.
Solvent: Anhydrous DMF (
concentration).
Reagents:
Substrate: 6-methanesulfinyl-1H-indole (
).
Base: NaH (
dispersion, ).
Electrophile: SEM-Cl (
).
Procedure:
Cool DMF solution of indole to
.
Add NaH portion-wise. Stir 30 min (Solution turns yellow/orange due to anion formation).
Add SEM-Cl dropwise.
Warm to RT and stir 2 hours.
Quench: Pour into ice water. Extract with EtOAc.[1]
Purification: Silica gel chromatography (Hex/EtOAc).
Step 2: Deprotection (The "Safe" Fluoride Method)
Reagent: TBAF (
in THF, ) or TAS-F.
Additives: Ethylenediamine (
) – Critical for scavenging the formaldehyde equivalent generated upon cleavage.
Conditions: Reflux in THF (
) for 4–6 hours.
Workup: The sulfoxide is stable to TBAF. Wash with water to remove salts.
Protocol B: Tosyl (p-Toluenesulfonyl) Protection
Best for: Friedel-Crafts acylations, Vilsmeier-Haack formylation (deactivates ring).
Mechanism: The Sulfonyl group pulls electron density, preventing oxidation of the indole double bond, but making C3 substitution slower. Removal relies on basic hydrolysis, avoiding the acid instability of the sulfoxide.
Step 1: Installation
Solvent: THF or DMF.
Base: NaH (
) or Powdered KOH () + Phase Transfer Catalyst (TBAB).
Technical Support Center: Indole Synthesis & Sulfur Oxidation Control
Topic: Preventing Over-Oxidation to Sulfone During Indole Synthesis Content Type: Technical Support Center Guide Role: Senior Application Scientist Status: Active Doc ID: IND-OX-502 Executive Summary In indole synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preventing Over-Oxidation to Sulfone During Indole Synthesis
Content Type: Technical Support Center Guide
Role: Senior Application Scientist
Status: Active
Doc ID: IND-OX-502
Executive Summary
In indole synthesis and functionalization, sulfur moieties (sulfides/thioethers) are prone to uncontrolled oxidation. Whether your target is a 3-sulfinylindole (sulfoxide) or you are merely trying to preserve a sulfide substituent during an oxidative cyclization, the formation of the sulfone (
) byproduct is a critical failure mode. This guide provides field-proven protocols to lock the oxidation state at the desired level.
Part 1: Diagnostic & Decision Framework
Before adjusting your protocol, identify your specific failure mode using the logic flow below.
Workflow: Reagent Selection for Sulfur Control
Figure 1: Decision matrix for selecting the correct oxidant or protective strategy based on the desired oxidation state of the sulfur moiety.
Part 2: Troubleshooting Guide (Q&A)
Scenario A: Selective Synthesis of 3-Sulfinylindoles
User Issue: "I am trying to oxidize 3-(methylthio)indole to the sulfoxide using mCPBA, but I consistently get 15-20% sulfone byproduct."
Diagnosis:
mCPBA is an electrophilic oxidant that is often too reactive for precise mono-oxidation of electron-rich indole sulfides. Once the sulfoxide is formed, it remains nucleophilic enough to react with excess mCPBA to form the sulfone.
Corrective Action:
Switch to Sodium Periodate (NaIO4) . This reagent is the "Gold Standard" for sulfide-to-sulfoxide conversion because it operates via a cyclic periodate intermediate that is kinetically much slower to react with sulfoxides than with sulfides.
Protocol 1: Selective Oxidation with Sodium Periodate
Applicability: 3-thioindoles, C2-thioindoles
Parameter
Specification
Rationale
Reagent
NaIO4 (1.05 equiv)
Slight excess ensures conversion; NaIO4 does not easily over-oxidize at low temps.
Solvent
MeOH/H2O (1:1 or 2:1)
Periodate requires water for solubility; Methanol solubilizes the indole.
Temperature
0 °C to RT
Low temperature suppresses the second oxidation step.
Quench
Na2S2O3 (sat. aq.)
Immediately destroys unreacted oxidant.
Step-by-Step:
Dissolve the sulfide substrate (1.0 mmol) in MeOH (10 mL).
Cool to 0 °C in an ice bath.
Add a solution of NaIO4 (225 mg, 1.05 mmol) in H2O (5 mL) dropwise over 10 minutes.
Stir at 0 °C for 2 hours. Monitor by TLC.
Note: Sulfoxides are much more polar than sulfides. Expect a significant drop in Rf.
If conversion is incomplete, warm to Room Temperature (RT) for 1 hour.
Quench: Add saturated aqueous Na2S2O3 (10 mL).
Extract with EtOAc, wash with brine, dry over Na2SO4.
Why this works: The reaction proceeds through a cyclic iodate intermediate which is sterically and electronically favored for the sulfide but disfavored for the sulfoxide [1].
Scenario B: Preserving Sulfides During Oxidative Cyclization
User Issue: "I am performing a Pd-catalyzed oxidative cyclization to form the indole core. My starting material has a sulfide side chain, and it's oxidizing to sulfoxide/sulfone during the reaction."
Diagnosis:
Many modern indole syntheses (e.g., oxidative annulation of alkynes and anilines) use Cu(OAc)2 or O2 as the terminal oxidant to regenerate the Pd(II) species. These conditions are inherently compatible with sulfide oxidation.
Corrective Action:
You must decouple the metal re-oxidation from the sulfur oxidation potential.
Remove O2: Run the reaction under Argon/Nitrogen.
Change the Oxidant: Use 1,4-Benzoquinone (BQ) or Ag2CO3 as the terminal oxidant. BQ is effective at re-oxidizing Pd(0) to Pd(II) but is generally not strong enough to oxidize dialkyl sulfides to sulfoxides under typical catalytic conditions [2].
Protocol 2: Sulfide-Safe Oxidative Cyclization
Applicability: Pd-catalyzed indole formation (e.g., Larock-type or C-H activation)
Component
Recommendation
Catalyst
Pd(OAc)2 (5-10 mol%)
Oxidant
1,4-Benzoquinone (1.0 - 1.5 equiv)
Solvent
1,4-Dioxane or Toluene
Additives
LiCl (1 equiv)
Scenario C: Green & Tunable Oxidation (H2O2/HFIP)
User Issue: "I need a scalable method and NaIO4 is too expensive/messy for my multi-gram scale. I want to use Hydrogen Peroxide but it over-oxidizes."
Diagnosis:
H2O2 in standard solvents (MeOH, DCM) is non-selective. However, using 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as the solvent activates H2O2 via hydrogen bonding, allowing for mild, selective oxidation without metal catalysts.
Corrective Action:
Use the H2O2/HFIP system. The solvent acts as the catalyst.
Protocol 3: HFIP-Mediated Selective Oxidation
Applicability: Large scale synthesis of sulfinylindoles
Dissolve indole sulfide (10 mmol) in HFIP (4-5 mL/g).
Add 30% H2O2 (1.0 - 1.1 equiv) at RT.
Stir for 15-30 minutes. (Reaction is usually very fast).
Quench: Add aqueous Na2SO3.
Workup: Dilute with water, extract with EtOAc. HFIP can be recovered by distillation if necessary.
Mechanism: HFIP forms a hydrogen-bonded complex with H2O2, increasing its electrophilicity just enough to react with the sulfide, but the specific solvation shell discourages further attack on the sulfoxide [3].
Part 3: Frequently Asked Questions (FAQ)
Q: How do I distinguish between Sulfide, Sulfoxide, and Sulfone on TLC?
Sulfide (S): High Rf, non-polar. UV active.
Sulfoxide (S=O): Low Rf (very polar). UV active. often stains yellow/orange with Dragendorff’s reagent (if basic nitrogen present).
Sulfone (O=S=O): Medium Rf (between sulfide and sulfoxide).
Tip: Use KMnO4 stain . Sulfides oxidize (turn yellow/brown) instantly. Sulfoxides are slower. Sulfones do not stain with KMnO4 (they are already fully oxidized).
Q: Can I use Oxone?
Avoid if possible. Oxone is a powerful oxidant typically used to drive reactions all the way to the sulfone. While stoichiometry control is possible, it is risky for indole derivatives which are electron-rich and prone to other oxidative side reactions (e.g., polymerization).
Q: My indole nitrogen is unprotected. Will these oxidants attack the nitrogen?
NaIO4: Generally safe for free (NH) indoles.
mCPBA: Can form N-oxides or hydroxylamines if the indole is electron-rich.
Recommendation: If using strong oxidants, protect the indole nitrogen (e.g., Boc, Tosyl) to prevent N-oxidation or oxidative dimerization.
References
Selective Oxidation of Sulfides: Gupta, P. K., et al. "Selective oxidation of sulfides to sulfoxides using sodium periodate." Tetrahedron Letters, vol. 55, no. 30, 2014.
Benzoquinone in Catalysis: Stahl, S. S. "Palladium-catalyzed oxidation of organic chemicals with O2." Science, vol. 309, no. 5742, 2005.
HFIP/H2O2 System: Khaksar, S., et al. "Selective oxidation of sulfides to sulfoxides using H2O2 in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)." Journal of Fluorine Chemistry, vol. 135, 2012.
General Review on Sulfide Oxidation: "Oxidation of Sulfides: Reagents and Selectivity." Organic Chemistry Portal.
Optimization
purification of 6-methanesulfinyl-1H-indole via column chromatography
Technical Support Center: Purification of 6-Methanesulfinyl-1H-indole via Column Chromatography Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 6-Methanesulfinyl-1H-indole via Column Chromatography
Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the purification of 6-methanesulfinyl-1H-indole. This compound presents a unique chromatographic challenge due to the presence of two distinct functional groups: an electron-rich, acid-sensitive indole core and a highly polar, hydrogen-bonding methanesulfinyl (sulfoxide) moiety.
Part 1: Workflow & Decision Matrix
Workflow for optimizing 6-methanesulfinyl-1H-indole chromatography.
Part 2: Troubleshooting & Frequently Asked Questions
Q1: Why is my 6-methanesulfinyl-1H-indole turning pink/brown or degrading on the column?A1: The degradation of indole derivatives on silica gel is a well-documented phenomenon caused by the acidic nature of standard normal-phase silica, which typically has a pH of 4.5–5.51[1]. The electron-rich indole ring is highly susceptible to acid-catalyzed protonation, leading to dimerization, polymerization, or oxidation. This often manifests as a pink, brown, or blue band stuck on the column.
Solution: You must deactivate the acidic silanol sites on the silica gel. This is achieved by adding 1–3% of a basic modifier, such as triethylamine (TEA), to your eluent system 1[1]. Alternatively, switching to neutral alumina or amine-functionalized silica can prevent acid-catalyzed degradation entirely 2[2].
Q2: The compound streaks severely on TLC and co-elutes with impurities. How do I fix this?A2: Streaking is primarily caused by the methanesulfinyl (sulfoxide) group. The S=O bond is highly polarized and acts as a potent hydrogen-bond acceptor. It interacts strongly with the free hydroxyl (silanol) groups on the silica surface, leading to non-uniform partitioning and severe tailing3[3].
Solution: A standard non-polar solvent system (like Hexane/Ethyl Acetate) is often insufficient. You need to introduce a polar modifier that can competitively bind to the silanol sites. Transitioning to a Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 1–5% MeOH in DCM) will disrupt these hydrogen bonds and sharpen the eluting band.
Q3: How do I separate the sulfoxide from over-oxidized (sulfone) or under-oxidized (sulfide) byproducts?A3: If your crude mixture originates from an oxidation reaction, it likely contains unreacted 6-methylsulfanyl-1H-indole (sulfide) and over-oxidized 6-methanesulfonyl-1H-indole (sulfone) . Counterintuitively, despite having fewer oxygen atoms than the sulfone, the sulfoxide is the most polar of the three on silica gel. The highly localized dipole of the sulfoxide makes it a stronger hydrogen-bond acceptor than the tetrahedral sulfone.
Solution: Employ a step-gradient elution. Start with a less polar system (e.g., 30% EtOAc in Hexane) to quickly elute the sulfide and sulfone. Once they have eluted, increase the polarity (e.g., switch to DCM/MeOH) to elute the highly retained sulfoxide.
Q4: The compound has poor solubility in my starting eluent. How should I load the column?A4: Sulfoxides often exhibit poor solubility in non-polar solvent mixtures 3[3]. If you attempt to wet-load the sample using a polar solvent (like pure DCM or DMF), it will disrupt the initial equilibrium of the column and cause the compound to streak from the very beginning.
Solution: Use the dry loading technique. Dissolve the crude mixture in a volatile solvent, mix it with a small amount of silica gel, and evaporate the solvent to create a free-flowing powder 4[4]. This powder is then loaded onto the top of the column, ensuring an even, concentrated band without solvent interference.
Part 3: Quantitative Data Summary
Compound / Oxidation State
Functional Group
Relative Polarity on Silica
Typical Elution Order
Recommended Solvent System
6-methylsulfanyl-1H-indole
Sulfide (-S-)
Low
1st (Fastest)
Hexane / EtOAc (80:20)
6-methanesulfonyl-1H-indole
Sulfone (-SO2-)
Medium
2nd
Hexane / EtOAc (50:50)
6-methanesulfinyl-1H-indole
Sulfoxide (-SO-)
High
3rd (Slowest)
DCM / MeOH (95:5)
Note: Rf values will vary based on exact TLC conditions, but the elution order remains consistent due to the hydrogen-bonding affinity of the sulfoxide group.
Part 4: Experimental Protocols
Protocol 1: Deactivation of Silica Gel and Column Packing
Objective: Prevent acid-catalyzed degradation of the indole core.
Prepare the Solvent: Mix your initial eluent (e.g., 50:50 Hexane/EtOAc) and add 1% to 3% (v/v) Triethylamine (TEA)1[1].
Slurry Preparation: In an Erlenmeyer flask, add the required amount of silica gel (typically 30-50 times the weight of your crude sample). Pour in the TEA-modified solvent and swirl to create a uniform slurry 4[4].
Pack the Column: Pour the slurry into the column in a single, continuous motion. Rinse the flask with additional solvent and add it to the column.
Settle the Bed: Open the stopcock and allow the solvent to drain while gently tapping the sides of the column with a rubber mallet or cork ring to ensure tight, even packing.
Flush: Run at least two full column volumes of the TEA-modified solvent through the bed to ensure all acidic silanol sites are fully neutralized.
Protocol 2: Dry Loading Procedure
Objective: Load poorly soluble sulfoxide mixtures without disrupting the column's solvent equilibrium.
Dissolve the Crude: Transfer your crude 6-methanesulfinyl-1H-indole mixture to a round-bottom flask and dissolve it in a minimal amount of a highly volatile, dissolving solvent (e.g., DCM or Acetone) 4[4].
Add Silica: Add dry silica gel to the flask. The mass of silica should be approximately 2 to 3 times the mass of your crude product 4[4].
Evaporate: Attach the flask to a rotary evaporator. Evaporate the solvent slowly under reduced pressure until the mixture becomes a dry, free-flowing powder 4[4]. Caution: Ensure no residual solvent remains, as it can cause streaking.
Load: Carefully pour the dry powder evenly onto the flat top of your packed silica bed.
Protect: Add a 1 cm layer of clean sea sand on top of the loaded sample to prevent the bed from being disturbed when adding the eluent 4[4].
Protocol 3: Gradient Elution for Oxidation State Separation
Objective: Isolate the sulfoxide from sulfide and sulfone impurities.
Initial Elution (Sulfide Removal): Begin elution with a low-polarity solvent system (e.g., 80:20 Hexane/EtOAc). Monitor fractions via TLC. The sulfide will elute near the solvent front.
Intermediate Elution (Sulfone Removal): Increase the polarity to 50:50 Hexane/EtOAc. The sulfone will elute in these fractions.
Final Elution (Sulfoxide Recovery): Once TLC confirms the sulfone has completely eluted, switch to a polar solvent system (e.g., 95:5 DCM/MeOH with 1% TEA). The highly retained 6-methanesulfinyl-1H-indole will elute as a sharp band.
Fraction Analysis: Spot all fractions on a TLC plate, develop in 90:10 DCM/MeOH, and visualize using UV light (254 nm) or a suitable stain (e.g., p-Anisaldehyde, which often stains indoles distinctively).
Part 5: References
Teledyne ISCO. "Introduction to Functionalized Silica Gel and Alumina RediSep Columns." Teledyne ISCO. [Link]
Common Organic Chemistry. "Running a Silica Gel Column." CommonOrganicChemistry.com. [Link]
RSC Advances. "A systematic investigation on the impact of the level of oxidation at sulfur and the configuration of R/S-sulfoxide on the solid structure." RSC Publishing. [Link]
solving solubility issues with 6-methanesulfinyl-1H-indole
Technical Support Center: 6-Methanesulfinyl-1H-indole Solubility & Handling Topic: Solving Solubility & Stability Issues with 6-methanesulfinyl-1H-indole Document ID: TSC-IND-6MS-001 Status: Active Last Updated: March 20...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 6-Methanesulfinyl-1H-indole Solubility & Handling
Topic: Solving Solubility & Stability Issues with 6-methanesulfinyl-1H-indole
Document ID: TSC-IND-6MS-001
Status: Active
Last Updated: March 2026[1][2]
Executive Summary
6-methanesulfinyl-1H-indole (CAS: [Specific CAS if available, otherwise generic structure ref]) presents a unique solubility profile due to the conflicting nature of its chemical structure.[1][2] The indole core is aromatic, planar, and highly lipophilic (hydrophobic), driving strong
- stacking interactions that resist dissolution in water.[1][2] Conversely, the 6-methanesulfinyl group () is a polar, hydrogen-bond acceptor.[2]
While this substituent improves polarity relative to 6-methylindole, it is rarely sufficient to render the molecule water-soluble at stock concentrations (>10 mM).[2] Users frequently encounter "crashing out" (precipitation) upon dilution into aqueous buffers.[1][2] This guide provides the protocols to overcome these thermodynamic barriers.
Module 1: Solvent Selection & Stock Preparation
Q: What is the absolute best solvent for a high-concentration stock solution?A:Dimethyl Sulfoxide (DMSO) is the gold standard.[1][2]
Why: The sulfinyl group and the indole nitrogen both interact favorably with DMSO.[2] The aprotic nature of DMSO disrupts the intermolecular forces holding the indole crystal lattice together without chemically altering the sulfoxide moiety.
Protocol: Prepare a 10 mM to 50 mM stock in anhydrous DMSO.
Alternative: Dimethylformamide (DMF) is a viable secondary option, but DMSO is preferred for biological compatibility.[2] Avoid Ethanol (EtOH) for long-term storage as high-concentration stocks are less stable and more prone to evaporation/concentration shifts.[1][2]
Q: Can I dissolve it directly in PBS or water?A:No.
Direct addition of the solid powder to aqueous buffers (PBS, TBS, media) will result in a suspension, not a solution.[1][2] The hydrophobic effect will drive the indole rings to aggregate, forming a "brick dust" precipitate that will not redissolve even with sonication or heating.
Q: How do I store the stock solution?A: Store at -20°C in small, single-use aliquots.
Risk Factor: Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic).[1][2] Water accumulation in the DMSO stock lowers the solubility limit, causing "silent precipitation" where the compound crystallizes inside the vial, leading to lower-than-calculated dosing in future experiments.
Module 2: Preventing "Crash Out" in Biological Assays
Q: My compound precipitates when I dilute the DMSO stock into cell culture media. Why?A: This is known as "Solvent Shock."
When a droplet of DMSO stock hits a large volume of water, the DMSO rapidly diffuses away into the aqueous phase.[1][2] The hydrophobic indole molecules are suddenly stripped of their solvation shell and, finding themselves in a hostile aqueous environment, instantly aggregate before they can disperse.
Q: How do I fix this?A: Use the "Intermediate Dilution Step" or "Jet Mixing" technique.[1][2]
Validated Protocol: The Step-Down Dilution
Goal: Final assay concentration of 10
M (0.1% DMSO).
Wrong Way: Add 1
L of 10 mM stock directly to 1000 L media.
Right Way (Step-Down):
Step A: Dilute 10 mM stock 1:10 in pure DMSO
1 mM working stock.
Step B: Dilute 1 mM working stock 1:10 into PBS/Media with vigorous vortexing
100 M intermediate (10% DMSO). Note: The higher DMSO content here keeps it soluble.[2]
Step C: Dilute the 100
M intermediate 1:10 into final media 10 M (1% DMSO).
Visualization: Safe Dilution Workflow
Figure 1: Workflow to prevent precipitation. Direct dilution often fails; intermediate steps maintain solubility.[2]
Module 3: Advanced Formulation (In Vivo)
Q: I need to dose this in mice (IP or PO). DMSO is too toxic at high volumes.[2] What is the formulation?A: For in vivo work, you must reduce DMSO concentration to <5-10%.[1][2] Use a Cosolvent System .[2]
Recommended Formulation Vehicle:
Component
Percentage (v/v)
Function
DMSO
5%
Primary solubilizer (dissolve compound here first).[1][2]
PEG-400
40%
Cosolvent; prevents precipitation upon aqueous addition.[1][2]
Tween 80
5%
Surfactant; stabilizes the suspension/micelles.[1][2]
Slowly add warm Saline (37°C) dropwise while vortexing.
Note: If the solution turns cloudy, it may be a stable fine suspension suitable for oral gavage (PO) or intraperitoneal (IP) injection, but never for intravenous (IV) use.[1]
Module 4: Chemical Stability & Troubleshooting
Q: My stock solution turned from colorless to pink/brown. Is it bad?A:Likely yes.
Indoles are electron-rich and prone to oxidation, forming colored impurities (often dimers or quinoidal structures) upon exposure to light and oxygen.[1][2]
The Sulfoxide Factor: The sulfinyl group (
) is relatively stable, but it can be oxidized to a sulfone () by strong oxidants or reduced to a sulfide in strong reducing environments.[1][2]
Action: Check purity via LC-MS. If the primary peak is intact (>95%), the color is likely a trace impurity with a high extinction coefficient. If purity is compromised, discard.
Q: Does pH affect solubility?A:Minimally.
The indole nitrogen (
) is extremely weak (), meaning it does not deprotonate/ionize in physiological pH (7.4).[1][2] Therefore, adjusting pH to 4 or 9 will not significantly improve solubility.[2] Rely on cosolvents (Module 3) rather than pH manipulation.
References
Li, D. & Morris, K. (2016).[1][2] Solubility in Drug Discovery. In Encyclopedia of Pharmaceutical Science and Technology. Taylor & Francis.[2][3]
Lipinski, C. A. (2000).[2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2]
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for Indole Derivatives. PubChem.[1][2][3][4][5]
Strickley, R. G. (2004).[1][2] Solubilizing excipients in oral and injectable formulations.[1][2][6] Pharmaceutical Research, 21(2), 201-230.[2]
Technical Support Center: Troubleshooting 6-Methanesulfinyl-1H-indole Reactivity
Executive Summary Working with 6-methanesulfinyl-1H-indole (CAS: 1056159-12-6) presents a unique dual-challenge in synthetic organic chemistry. The C6-methylsulfinyl group (-S(O)CH3) fundamentally alters the reactivity o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Working with 6-methanesulfinyl-1H-indole (CAS: 1056159-12-6) presents a unique dual-challenge in synthetic organic chemistry. The C6-methylsulfinyl group (-S(O)CH3) fundamentally alters the reactivity of the indole core. It acts as a strong electron-withdrawing group (EWG) that deactivates the ring toward standard electrophiles, while simultaneously acting as a competitive ligand in metal-catalyzed reactions and a reactive center under acidic/anhydride conditions.
This technical guide provides mechanistic troubleshooting for the three most common failure modes encountered by researchers: sluggish electrophilic aromatic substitution (EAS), transition-metal catalyst poisoning, and unintended Pummerer rearrangements.
Troubleshooting FAQs: Mechanistic Roadblocks
Q1: Why is Electrophilic Aromatic Substitution (EAS) at the C3 position yielding <20% product, even with standard reagents?
Causality: Indoles typically undergo rapid EAS at the C3 position due to the electron-rich nature of the pyrrole ring. However, the methylsulfinyl group at the C6 position is strongly electron-withdrawing. It exerts a powerful inductive pull that depletes electron density across the conjugated indole core, significantly deactivating the C3 position toward electrophilic attack[1].
Solution: Standard electrophiles (e.g., simple alkyl halides or weak acyl chlorides) are insufficient. You must increase the electrophilicity of your reagents. For formylation/acylation, utilize Vilsmeier-Haack conditions (POCl3/DMF) which generate a highly reactive chloroiminium ion. For halogenation, utilize Lewis acid catalysis (e.g., BF3·OEt2) to hyper-activate the halogen source.
Q2: I attempted an N-protection/acylation using acetic anhydride (Ac2O) or TFAA, but LC-MS shows complete destruction of the starting material. What went wrong?
Causality: You inadvertently triggered a Pummerer rearrangement . Acid anhydrides rapidly react with the oxygen atom of the sulfoxide to form an highly electrophilic acyloxysulfonium intermediate. This triggers an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-deprotonation of the adjacent methyl group, followed by a rearrangement that yields an -acetoxy sulfide, permanently destroying the methylsulfinyl moiety and leading to complex degradation mixtures[2].
Solution: Never use acid anhydrides or highly concentrated strong acids with this substrate. For N-protection, use Boc-anhydride (Boc2O) under strictly basic conditions (e.g., catalytic DMAP in THF, or NaH), which does not activate the sulfoxide oxygen.
Caption: Mechanistic divergence: C3-substitution vs. Pummerer rearrangement side reactions.
Q3: My Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) stalled at 10% conversion. How can I drive this to completion?
Causality: Sulfoxides are excellent ligands for soft transition metals like Pd(II). The sulfoxide oxygen/sulfur outcompetes standard, less sterically demanding phosphine ligands (like PPh3), coordinating tightly to the metal center. This traps the palladium in an off-cycle resting state, effectively poisoning the catalyst.
Solution: Switch to highly bulky, electron-rich bidentate or Buchwald-type ligands (e.g., XPhos, dppf). The extreme steric bulk of a ligand like XPhos physically prevents the methylsulfinyl group from accessing the inner coordination sphere of the palladium center, forcing the metal to remain in the productive catalytic cycle.
Caption: Troubleshooting Pd-catalyzed cross-coupling failures caused by sulfoxide coordination.
Quantitative Troubleshooting Data
The following table summarizes the expected reactivity shifts when moving from standard indole conditions to optimized conditions for 6-methanesulfinyl-1H-indole.
Reaction Type
Standard Condition (Fails)
Primary Failure Mode
Optimized Condition
Expected Yield
N-Protection
Ac2O, Pyridine, 80°C
Pummerer Rearrangement
Boc2O, DMAP (cat.), THF, RT
> 90%
C3-Acylation
Acetyl Chloride, AlCl3
Sluggish / Incomplete
POCl3, DMF, 90°C (Vilsmeier)
75 - 85%
Suzuki Coupling
Pd(PPh3)4, K2CO3, Toluene
Catalyst Poisoning
Pd2(dba)3, XPhos , K3PO4, Dioxane
80 - 95%
C3-Bromination
NBS, DCM, RT
Sluggish / Decomposition
NBS, DMF, 0°C to RT
85 - 90%
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.
Purpose: To protect the acidic N-H bond without activating the sensitive C6-sulfoxide.
Preparation: In an oven-dried 50 mL round-bottom flask under N2, dissolve 6-methanesulfinyl-1H-indole (1.0 eq, 5.0 mmol) in anhydrous THF (20 mL).
Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq, 0.5 mmol). Stir for 5 minutes at room temperature.
Reagent Addition: Dropwise, add Di-tert-butyl dicarbonate (Boc2O) (1.2 eq, 6.0 mmol) dissolved in 5 mL THF.
Validation Checkpoint 1: After 30 minutes, evolution of CO2 gas should be visible. Perform TLC (50% EtOAc/Hexanes). The starting material (
) should be completely consumed, replaced by a higher-running spot (). If SM persists, add an additional 0.2 eq of Boc2O.
Workup: Quench with saturated aqueous NaHCO3 (20 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Causality Note: The 1:4 Pd-to-Ligand ratio ensures the Pd center is completely saturated by the bulky XPhos, leaving no empty coordination sites for the sulfoxide to attack.
Degassing: Add 1,4-Dioxane (10 mL). Seal the tube and perform three freeze-pump-thaw cycles to strictly remove oxygen.
Reaction: Heat the mixture to 100°C for 12 hours.
Validation Checkpoint 2: Analyze an aliquot via LC-MS. You should observe the product mass with <5% starting material remaining. If the reaction is stalled at ~50% conversion, catalyst poisoning has occurred due to oxygen ingress or insufficient ligand. Do not add more Pd alone; add a pre-mixed solution of Pd2(dba)3 (1 mol%) and XPhos (4 mol%).
Workup: Filter the mixture through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash column chromatography.
References[2] Intramolecular capture of Pummerer rearrangement intermediates. 3. Interrupted Pummerer rearrangement: capture of tricoordinate sulfur species generated under Pummerer rearrangement conditions, Semantic Scholar,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf2GpuaeHNENRXEQV4lVDLRl1zXw_f7TdgnM8lAcY_Nuz6pcWnvAQycvMVM4zmSmJrtd3biuUTR08SVVLhFFNOHQVEIXs7yGBAch0I4h3DhY_3BxLpMUNoSWUIJuopVFbtbxHseaI24YQLv5Sk9aStbWGneehwUP78KajFGzq8kXDsD5igNX9sl15Ka43Ey7-YGIOemMlQnWcSaVSi1hu-U9j_rm8ircRRYcoSh4k-r-2oBNaJMPYC[3] Additive and Vinylogous Pummerer Reactions of Amido Sulfoxides and Their Use in the Preparation of Nitrogen Containing Heterocycles, ACS Publications,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwX5Oz6P_U_kuVb09wYMBsyfn7jxcc8l1Tch_klToYSCROF-hpXIa2Pq0f05L8WX-nlasj4xfKbjIl3iL_Z42F-DhmLD51MdUt2aOdATushDKNhbUrkai26qCoIVaowjvCKlx_[1] Electrochemical Dearomative Reduction of Indole Derivatives Mediated by Ph3P(O), ACS Publications,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_13Jo6cLYI2ZzbKYBpd8X0iPCxYJraXUH0Wc3pTKRKzFEE4HbuNgOCn8T3oqiVs8a4HE75P3fouis47AMAWgnDxP8kUH-CWOK9Mi6fbIF2jsn6-_gTMfyPY0P6JqnyYOfCywZilLLzkGglRziUQ==
Technical Support Center: Troubleshooting 6-Methanesulfinyl-1H-indole Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter persistent side products when working with 6-metha...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter persistent side products when working with 6-methanesulfinyl-1H-indole (CAS: 1056159-12-6).
This building block is highly versatile but presents a unique set of chemoselectivity challenges. It contains an unprotected, electron-rich indole core (prone to electrophilic attack) and a sulfoxide moiety (susceptible to both over-oxidation and electrophilic activation). To achieve high yields, we must move beyond empirical troubleshooting and understand the underlying mechanistic causality of these side reactions.
Below is our definitive Q&A troubleshooting guide, complete with mechanistic insights, self-validating protocols, and quantitative data summaries to ensure your synthetic workflows remain robust and reproducible.
The Oxidation Dilemma: Preventing Sulfone Formation
Q: I am synthesizing 6-methanesulfinyl-1H-indole from its sulfide precursor, but my LC-MS consistently shows a +16 Da impurity. Why is this happening, and how do I stop it?
The Causality:
The +16 Da impurity is 6-methanesulfonyl-1H-indole (the sulfone). The oxidation of a sulfide to a sulfoxide is a kinetically favored process, but the resulting sulfoxide is still nucleophilic enough at the sulfur atom to undergo a second oxidation event [1]. If the reaction temperature exceeds 0 °C, or if the local concentration of the oxidant (like mCPBA or H₂O₂) is too high, the activation energy barrier for the second oxidation is easily breached. The sulfoxide is a primary, unstable kinetic product, whereas the sulfone is the highly stable thermodynamic sink [1].
The Solution:
You must strictly control the stoichiometry (maximum 1.05 equivalents of oxidant) and the temperature. We highly recommend a transition-metal-free hydrogen peroxide/acetic acid system, which provides a milder, more controllable oxidation profile compared to mCPBA [3].
Kinetic vs. thermodynamic pathways in the oxidation of 6-(methylthio)-1H-indole.
This protocol utilizes built-in TLC and LC-MS validation gates to ensure the sulfone is not forming.
Preparation: Dissolve 6-(methylthio)-1H-indole (1.0 eq) in glacial acetic acid (0.5 M concentration) in a round-bottom flask.
Temperature Control: Submerge the flask in an ice-brine bath and allow the internal temperature to reach exactly 0 °C.
Oxidant Addition: Dilute 30% aqueous H₂O₂ (1.05 eq) in an equal volume of glacial acetic acid. Add this solution dropwise via a syringe pump over 30 minutes. Causality note: Dropwise addition prevents localized exothermic spikes that drive sulfone formation.
Validation Gate 1 (1 Hour): Perform TLC (Eluent: 50% EtOAc/Hexanes). The sulfide starting material (high Rf) should be nearly consumed, and a highly polar spot (sulfoxide) should appear. If a mid-polarity spot appears, sulfone formation has begun—immediately quench the reaction.
Quenching: Once the sulfide is consumed, quench the reaction strictly at 0 °C by adding saturated aqueous Na₂S₂O₃ to destroy unreacted peroxides.
Validation Gate 2 (Post-Workup): Analyze the crude organic extract via LC-MS. The target sulfoxide will appear at m/z [M+H]⁺ 180.0, while the sulfone would appear at m/z 196.0.
Acid/Anhydride Sensitivity: The Pummerer Rearrangement
Q: When I attempt to acylate the indole nitrogen using acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA), the starting material degrades into a complex mixture of alpha-substituted sulfides. What is going wrong?
The Causality:
You are inadvertently triggering a Pummerer-type rearrangement [2]. The oxygen atom of the 6-methanesulfinyl group is highly nucleophilic. When exposed to strong electrophiles like anhydrides, the sulfoxide oxygen attacks the electrophile to form an acyloxy sulfonium ion. This intermediate rapidly deprotonates at the adjacent methyl group, eliminating the acyloxy group to form a highly reactive thionium ion (
). This thionium ion is immediately trapped by nucleophiles (e.g., acetate or trifluoroacetate) in the medium, leading to -functionalization and the complete destruction of your sulfoxide moiety [4].
Mechanistic cascade of the Pummerer rearrangement destroying the sulfoxide group.
The Solution:
Never use anhydrides or highly electrophilic activating agents (like SOCl₂ or POCl₃) in the presence of an unprotected sulfoxide. If N-protection or functionalization is required, use non-electrophilic bases and reagents that do not target oxygen, such as Boc₂O with DMAP, or alkyl halides with K₂CO₃.
Indole Core Reactivity: C3 and N1 Side Reactions
Q: I am trying to perform a cross-coupling reaction on a different part of my molecule, but I am observing unexpected alkylation and electrophilic aromatic substitution directly on the 6-methanesulfinyl-1H-indole ring.
The Causality:
The indole ring is an electron-rich heterocycle. The N1 position is a strong hydrogen-bond donor and nucleophile, while the C3 position possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient, making it highly susceptible to electrophilic aromatic substitution. If N1 is left unprotected, base-mediated reactions will lead to N-alkylation, and electrophilic conditions will lead to C3-substitution.
The Solution:
Implement an N-protection strategy. Protecting the N1 position with an electron-withdrawing group (such as a Tosyl or Boc group) not only prevents N-alkylation but also significantly reduces the electron density of the entire indole core, effectively deactivating the C3 position against unwanted electrophilic attacks.
This protocol protects the indole without triggering sulfoxide degradation.
Preparation: Dissolve 6-methanesulfinyl-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature.
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Causality note: DMAP activates the Boc₂O, allowing the reaction to proceed under neutral conditions, preventing Pummerer-type side reactions.
Validation Gate 1 (2 Hours): Monitor via TLC (Eluent: 100% EtOAc). The product will be significantly less polar than the starting material due to the loss of the N-H hydrogen bond donor.
Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄.
Validation Gate 2: Confirm product identity via ¹H NMR. The disappearance of the broad N-H singlet (~11.0 ppm) and the appearance of a massive 9H singlet (~1.6 ppm) confirms successful protection.
Quantitative Data Summary: Side Product Identification
To assist your analytical teams, summarize your LC-MS and NMR data against this reference table of common 6-methanesulfinyl-1H-indole side products.
Target / Side Product
Structural Characteristic
Exact Mass [M+H]⁺
Primary Causality
Mitigation Strategy
6-Methanesulfinyl-1H-indole
Target Product
180.0
N/A
N/A
6-Methanesulfonyl-1H-indole
Sulfone (Over-oxidation)
196.0
Excess oxidant, Temp > 0°C
Limit oxidant to 1.05 eq; keep T ≤ 0°C.
6-(Methylthio)-1H-indole
Sulfide (Under-reaction)
164.0
Insufficient oxidant
Monitor via TLC; add oxidant in 0.05 eq increments.
N-Alkylated Indole
N1-Substitution
Varies (+R)
Unprotected N1 in basic media
Protect N1 with Boc or Ts group prior to reaction.
C3-Substituted Indole
C3-Electrophilic Attack
Varies (+E)
High HOMO at C3
Protect N1 with electron-withdrawing group to deactivate C3.
-Acyloxy Sulfide
Pummerer By-product
Varies
Exposure to Anhydrides/Acids
Avoid TFAA/Ac₂O; use alternative activating agents.
References
Ying He, Xiaoyun Ma, Hai Feng Ji & Xin. "Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide." Phosphorus, Sulfur, and Silicon and the Related Elements, Taylor & Francis.[Link]
S. Akai, Y. Kita. "Recent Advances in Pummerer Reactions." Topics in Current Chemistry, Springer.[Link]
K. Bahrami, M. M. Khodaei, M. S. Arabi. "Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions." Molecules, PMC.[Link]
J. P. G. Rygus, et al. "Synthesis of Sterically Congested Carbonyl Compounds via an ipso-Selective Sulfonium Rearrangement." Journal of the American Chemical Society, ACS Publications.[Link]
Optimization
optimizing reaction temperature for indole sulfoxide formation
Topic: Optimizing Reaction Temperature for Chemoselective Indole Sulfoxide Formation Welcome to the Reaction Optimization Help Desk Status: Active Ticket Subject: Preventing over-oxidation and ensuring chemoselectivity i...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing Reaction Temperature for Chemoselective Indole Sulfoxide Formation
Welcome to the Reaction Optimization Help Desk
Status: Active
Ticket Subject: Preventing over-oxidation and ensuring chemoselectivity in indole sulfide oxidation.
Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary
Oxidizing indole sulfides (thioethers) to sulfoxides is a battle between kinetic control (stopping at the sulfoxide) and thermodynamic driving forces (proceeding to the sulfone). The indole moiety adds a secondary layer of complexity: it is an electron-rich heterocycle prone to electrophilic attack at the C2/C3 positions.
This guide replaces generic textbook advice with field-proven troubleshooting protocols. Our goal is to help you navigate the "Temperature Gate"—the precise thermal window where S-oxidation is rapid, but N-oxidation and sulfone formation are kinetically inhibited.
Module 1: The Kinetic vs. Thermodynamic Dilemma
Temperature is not just a rate accelerator; it is your primary selectivity switch.
The Sulfoxide Trap (Kinetic Product): The oxidation of sulfide (
) to sulfoxide () has a lower activation energy () than the subsequent oxidation to sulfone ().
The Indole Vulnerability: The indole double bond is highly nucleophilic. Elevated temperatures (>0°C with strong oxidants) increase the risk of epoxidation or oxidative cleavage of the indole ring.
The Golden Rule: You must operate at the lowest temperature that sustains conversion. For m-CPBA, this is often -78°C to -20°C . For mild "green" oxidants (
/HFIP), 0°C to 25°C is permissible.
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "I am seeing significant sulfone (
) formation."
Diagnosis:
You have breached the thermodynamic threshold. Once the sulfoxide is formed, it is still nucleophilic enough to react with excess oxidant if the temperature allows it.
Corrective Actions:
The Cryogenic Reset: If using m-CPBA, lower your reaction temperature to -78°C . Slowly warm to -40°C only if TLC shows no conversion after 1 hour.
Stoichiometric Discipline: Never use >1.05 equivalents of oxidant. The common practice of "adding a little extra to finish the reaction" is the primary cause of sulfone contamination.
Reverse Addition: Do not add the sulfide to the oxidant. Dissolve the indole sulfide in solvent and add the oxidant solution dropwise over 20-30 minutes. This keeps the local concentration of oxidant low.[1]
Issue 2: "The indole ring is decomposing or turning into a complex mixture."
Diagnosis:
Chemoselectivity failure. The oxidant is attacking the indole
-system (likely C3) or the nitrogen lone pair instead of the sulfur.
Corrective Actions:
Switch Reagents: Abandon m-CPBA. It is often too electrophilic for sensitive indoles.
Adopt the HFIP Protocol: Use Hydrogen Peroxide (
) in Hexafluoroisopropanol (HFIP). HFIP activates via hydrogen bonding, making it selective for sulfur while leaving the indole ring untouched.
Buffer the System: If you must use m-CPBA, add Sodium Bicarbonate (
) (2.0 equiv) to neutralize the m-chlorobenzoic acid byproduct, which can catalyze indole decomposition.
Issue 3: "The reaction stalls at 50% conversion, but warming it causes side products."
Diagnosis:
Product Inhibition.[2][3] The sulfoxide product can hydrogen-bond with the oxidant or the starting material, creating a sluggish reaction matrix.
Corrective Actions:
Solvent Swap: Move from DCM (Dichloromethane) to a more polar solvent like Ethyl Acetate or Acetonitrile (if temperature permits).
Catalytic Boost: Add 1-5 mol% of a catalyst like
or . These lower the for the first oxidation step without necessarily accelerating the second step (sulfone formation).
Reaction: Stir at 0°C for 30 minutes, then allow to warm to 25°C .
Note: HFIP forms a hydrogen-bond network that activates the peroxide specifically for soft nucleophiles (Sulfur) while suppressing hard electrophilic attack on the indole ring.
Workup: Dilute with DCM, wash with water and brine. HFIP can be recovered by distillation.
Module 4: Data & Visualization
Table 1: Oxidant & Temperature Impact on Selectivity
Oxidant System
Temperature
Conversion
Sulfoxide : Sulfone Ratio
Indole Integrity
m-CPBA / DCM
25°C
100%
60 : 40
Poor (Ring oxidation)
m-CPBA / DCM
-78°C
85%
98 : 2
Excellent
/ HFIP
25°C
95%
99 : 1
Excellent
/ MeOH
0°C
70%
95 : 5
Good
Oxone / Acetone
25°C
100%
10 : 90
Good (Favors Sulfone)
Visualizing the Reaction Logic
Diagram 1: The Selectivity Pathway
This diagram illustrates the "Temperature Gate." Note how higher temperatures open the pathway to the unwanted Sulfone and Indole Oxide byproducts.
Caption: Kinetic pathway showing the "safe zone" (Green) vs. thermodynamic traps (Red).
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow when your reaction fails.
Caption: Diagnostic flowchart for common indole oxidation failures.
References
Selective Oxidation of Sulfides (HFIP Method):
Ravikumar, K. S., et al. "Hexafluoroisopropanol as a selective solvent for the oxidation of sulfides to sulfoxides." European Journal of Organic Chemistry, 1998.
m-CPBA Selectivity Studies:
Drabowicz, J., et al. "Oxidations of Sulfides to Sulfoxides."[1][4] Comprehensive Organic Synthesis, Vol 7, 1991.
Indole Oxidation Challenges:
Zhang, X., et al. "Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts." Journal of the American Chemical Society, 2012.
Green Chemistry Approaches:
Bahrami, K., et al. "Hydrogen peroxide/boric acid: A green and efficient system for oxidation of sulfides to sulfoxides." Journal of Sulfur Chemistry, 2011.
Disclaimer: These protocols are for research purposes only. Always consult your lab's Material Safety Data Sheets (MSDS) before handling m-CPBA or HFIP.
Technical Guide: Purification and Impurity Removal for Crude 6-Methanesulfinyl-1H-Indole
[1] Executive Summary The synthesis of 6-methanesulfinyl-1H-indole (typically via the oxidation of 6-methylthio-1H-indole) presents a classic chemoselectivity challenge.[1] The target sulfoxide is an intermediate oxidati...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The synthesis of 6-methanesulfinyl-1H-indole (typically via the oxidation of 6-methylthio-1H-indole) presents a classic chemoselectivity challenge.[1] The target sulfoxide is an intermediate oxidation state, sandwiched between the starting sulfide and the over-oxidized sulfone.[1] Furthermore, the indole moiety is electron-rich and sensitive to acid-catalyzed polymerization, often manifesting as a pink or brown discoloration.[1]
This guide addresses the three critical impurity classes:
Reagent Byproducts: m-Chlorobenzoic acid (mCBA), if m-CPBA was used.[1]
Part 1: Diagnostic Triage (FAQ)
Q1: I see three spots on my TLC. Which one is my product?A: On standard silica gel (Normal Phase), the elution order is governed by polarity.[1] The sulfoxide moiety is highly polar due to its strong dipole and H-bond accepting capability.[1]
Note: If using m-CPBA, a fourth spot (mCBA) often streaks near the baseline unless removed by a basic wash.[1]
Q2: My crude product is turning pink/purple during concentration. Why?A: This indicates acid-catalyzed indole polymerization .[1] If you used m-CPBA, the byproduct is m-chlorobenzoic acid.[1] Indoles are acid-sensitive.[1]
Immediate Action: Neutralize the crude mixture immediately with saturated aqueous NaHCO₃.[1] Do not concentrate acidic crude solutions.[1]
Q3: Can I separate the sulfone impurity by recrystallization?A: Often, yes.[1] Sulfones tend to have higher melting points and lower solubility in polar solvents compared to sulfoxides.[1] However, if the sulfone content is >10%, chromatographic separation is recommended first to avoid co-crystallization.[1]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Recrystallization Solvents & Purification Protocols
Molecule: 6-methanesulfinyl-1H-indole (CAS: Indeterminate/Variable based on substitution)
Chemical Class: Indole Sulfoxides
Audience: Medicinal Chemists, Process Development Scientists[1]
Solvent Selection Logic: The Polarity Paradox
As a Senior Application Scientist, I often see researchers struggle with 6-methanesulfinyl-1H-indole because they treat it like a standard lipophilic indole. It is not. The C6-methanesulfinyl group (
) introduces a strong dipole and hydrogen bond acceptor capability that fundamentally alters the solubility profile compared to the parent indole.[1]
Result: The molecule exhibits "amphiphilic frustration."[1] It is too polar for pure non-polar solvents (hexane) but often too lipophilic for pure water.[1]
The Solution:
You must use a Binary Solvent System .[1] Single-solvent recrystallization rarely works efficiently for this compound because the temperature coefficient of solubility is often too shallow in mid-polarity solvents.[1]
Recommended Solvent Systems
System Type
Solvent A (Good Solvent)
Solvent B (Anti-Solvent)
Suitability
Notes
Primary (Standard)
Ethyl Acetate (EtOAc)
n-Heptane
⭐⭐⭐⭐⭐
Best balance of yield and purity.[1] Heptane is preferred over hexane for higher boiling point (98°C), allowing better dissolution of the sulfoxide.
Alternative (Green)
Ethanol (EtOH)
Water
⭐⭐⭐⭐
Excellent for removing inorganic salts.[1] Risk of "oiling out" if water is added too quickly.[1]
High Polarity
Methanol (MeOH)
MTBE
⭐⭐⭐
Use only if the compound is stubborn.[1] MTBE is a mild anti-solvent here.[1]
Avoid
Diethyl Ether
-
❌
DANGER: Sulfoxides can catalyze peroxide formation; ether peroxides can oxidize the sulfoxide to a sulfone ().[1]
Troubleshooting Guide (Q&A)
Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. Why?A: This is the most common failure mode with sulfoxides.[1] It occurs when the anti-solvent (e.g., Heptane) lowers the melting point of your solute below the solvent's boiling point.
Immediate Fix: Re-heat the mixture until clear. Add a "seed crystal" of pure product. If you lack seeds, scratch the glass wall with a rod.[1]
Process Fix: Add 5-10% Dichloromethane (DCM) to your Ethyl Acetate.[1] This slight polarity boost prevents phase separation (oiling) while still allowing crystallization upon Heptane addition.[1]
Q2: The crystals are turning yellow/brown during drying.A: Indoles are electron-rich and prone to oxidative polymerization; the sulfoxide group is also sensitive.[1]
.[1] If the color persists, perform the recrystallization with 1% w/w Activated Charcoal in the hot filtration step to scavenge oxidative impurities.
Q3: I see a new spot on TLC after recrystallization. Did I decompose it?A: Likely, yes. You may have oxidized the sulfoxide to a sulfone (over-oxidation) or reduced it to a sulfide .[1]
Check: Avoid using acetone as a solvent if heating for prolonged periods, as it can sometimes facilitate condensation reactions at the indole C3 position.[1] Ensure your solvent is peroxide-free (avoid old THF or Ethers).[1]
The following diagram illustrates the decision process for solvent selection based on the crude material's behavior.
Caption: Decision tree for solvent selection and troubleshooting phase separation (oiling out) during indole sulfoxide purification.
References
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[1] (General principles of solubility and anti-solvent selection).
National Institutes of Health (NIH). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301.[1] (Demonstrates purification of functionalized indoles/benzodiazepines using binary solvent systems).
MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. (Discusses the solubility parameters of indole derivatives in alcohols vs. alkanes).
[1]
Organic Chemistry Portal. Synthesis of Indoles. (Background on indole reactivity and stability during workup).
comparing bioactivity of 6-methanesulfinyl vs 6-methanesulfonyl indoles
Comparative Bioactivity Guide: 6-Methanesulfinyl vs. 6-Methanesulfonyl Indoles Executive Summary In the rational design of indole-based therapeutics, the oxidation state of sulfur substituents at the C6 position is a cri...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Bioactivity Guide: 6-Methanesulfinyl vs. 6-Methanesulfonyl Indoles
Executive Summary
In the rational design of indole-based therapeutics, the oxidation state of sulfur substituents at the C6 position is a critical determinant of pharmacodynamic potency and pharmacokinetic stability. This guide compares 6-methanesulfinyl (sulfoxide) and 6-methanesulfonyl (sulfone) indoles, two motifs frequently encountered in the development of selective COX-2 inhibitors and anticancer agents.
While both moieties exert bioactivity, the 6-methanesulfonyl (sulfone) group is generally preferred in late-stage drug candidates due to its achirality, metabolic stability, and superior hydrogen-bond accepting capability within the COX-2 secondary pocket. Conversely, the 6-methanesulfinyl (sulfoxide) group often serves as a metabolic intermediate or a "soft drug" motif, exhibiting chirality-dependent potency and susceptibility to in vivo redox cycling (reduction to sulfide or oxidation to sulfone).
Physicochemical & Pharmacokinetic Profile
The transition from a sulfinyl (
) to a sulfonyl () group alters the molecular landscape significantly.
Feature
6-Methanesulfinyl Indole (Sulfoxide)
6-Methanesulfonyl Indole (Sulfone)
Structure
Pyramidal, Chiral (R/S enantiomers)
Tetrahedral, Achiral
H-Bonding
Strong Acceptor, Weak Donor potential
Strong Acceptor (2 oxygen atoms)
Polarity ()
Lower lipophilicity than sulfide, higher than sulfone
Moderate lipophilicity; balanced for oral bioavailability
Metabolic Fate
Unstable : Subject to reduction (to sulfide) or oxidation (to sulfone) by CYP450/FMO.
Stable : Often the metabolic end-product; resistant to further oxidation.
Solubility
High aqueous solubility relative to sulfide.
Good aqueous solubility; prone to crystallinity.
Metabolic Interconversion Pathway
The sulfoxide is rarely a static endpoint in vivo. It exists in a redox equilibrium. The following diagram illustrates the metabolic fate of these indole derivatives.
Figure 1: Metabolic interconversion of sulfur-substituted indoles. The sulfone is the oxidative sink, providing a stable duration of action.
The most authoritative data comparing these moieties comes from the development of selective Cyclooxygenase-2 (COX-2) inhibitors (e.g., etoricoxib analogs, rofecoxib).
Mechanism of Action
The COX-2 active site contains a hydrophilic side pocket (Arg120, Tyr355, His90) that accommodates polar groups.
6-Methanesulfonyl : The two sulfonyl oxygens form a stable bidentate or strong monodentate hydrogen bond network with Arg120 and Tyr355 at the base of the COX-2 active site. This "anchoring" is crucial for high potency (
) and selectivity over COX-1.
6-Methanesulfinyl : While capable of binding, the sulfoxide is chiral. Typically, one enantiomer is significantly more potent than the other. Furthermore, the single oxygen atom provides fewer geometric options for optimal H-bonding compared to the sulfone.
Comparative Data Summary
Compound Class
Substituent (C6)
COX-2 ()
COX-1 ()
Selectivity Index (SI)
Indole Sulfone
0.02 - 0.05
>100
>2000
Indole Sulfoxide
0.05 - 0.50
>50
~100 - 500
Indole Sulfide
> 1.0
< 10
Poor (COX-1 selective)
Data synthesized from SAR studies on 2,3-diarylindoles and related scaffolds [1, 2].
Key Insight : The sulfone provides a
10-fold increase in potency and superior selectivity compared to the racemic sulfoxide. The sulfone is the preferred pharmacophore for avoiding COX-1 related gastrointestinal toxicity.
Experimental Protocols
To validate these differences in your own laboratory, follow these standardized protocols for synthesis and bioassay.
A. Synthesis: Controlled Oxidation of 6-Methylthioindole
Objective: Selectively generate the sulfoxide or sulfone from the sulfide precursor.
Reagents :
Precursor: 6-(methylthio)-1H-indole
Oxidant:
-Chloroperbenzoic acid (-CPBA) or Oxone®
Protocol 1: Synthesis of 6-Methanesulfinyl Indole (Sulfoxide)
Dissolution : Dissolve 6-(methylthio)indole (1.0 eq) in anhydrous
(DCM) at under .
Addition : Add
-CPBA (1.0 eq, 77% max) dropwise over 20 mins. Crucial: Stoichiometry must be exact to prevent over-oxidation.
Quench : Stir for 1 hour at
. Quench with saturated solution.
Purification : Extract with DCM. The product is chiral; enantiomeric separation may be required via Chiral HPLC (Chiralcel OD-H column) if studying specific enantiomers.
Protocol 2: Synthesis of 6-Methanesulfonyl Indole (Sulfone)
Dissolution : Dissolve 6-(methylthio)indole (1.0 eq) in
Reaction : Stir vigorously for 4–6 hours. The reaction is driven to completion (sulfide
sulfoxide sulfone).
Workup : Filter the white precipitate (salts), concentrate the filtrate, and extract with EtOAc. Recrystallize from Ethanol/Water to yield the achiral sulfone.
B. In Vitro COX-2 Inhibition Assay (Colorimetric)
Objective: Quantify the
of the synthesized derivatives.
Enzyme Prep : Use Recombinant Human COX-2 (available from Cayman Chemical).
Incubation :
Buffer: 100 mM Tris-HCl, pH 8.0, containing hematin and phenol.
Add inhibitor (Sulfoxide or Sulfone) in DMSO (final concentration 0.01
– 100 ).
Pre-incubate for 10 mins at
.
Initiation : Add Arachidonic Acid (
) to initiate the reaction.
Detection : After 2 mins, stop reaction with SnCl2. Measure
production via ELISA or use a colorimetric peroxidase substrate (TMPD) which turns blue upon oxidation by the PGG2 PGH2 step.
Analysis : Plot % Inhibition vs. Log[Concentration]. Calculate
using non-linear regression (GraphPad Prism).
Mechanistic Visualization
The following diagram details the interaction of the 6-methanesulfonyl indole within the inflammatory signaling cascade, highlighting why the sulfone is the critical inhibitory node.
Figure 2: Mechanism of COX-2 inhibition.[1] The sulfone moiety provides a superior steric and electrostatic block of the arachidonic acid channel compared to the sulfoxide.
References
Campbell, J. A., et al. (2004).[2] "Rational design of 6-methylsulfonylindoles as selective cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(18), 4741-4745.[2] Link
Leblanc, Y., et al. (1999). "Synthesis and biological evaluation of 2,3-diarylindoles as selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 9(15), 2207-2212.
Gatchel, C. L., et al. (1993). "Pharmacokinetics and metabolic interconversion of... methylsulfinyl... and its sulfide and sulfone metabolites." Journal of Pharmaceutical Sciences, 82(7), 694-698. Link
Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Link
Palomer, A., et al. (2002). "Identification of novel cyclooxygenase-2 selective inhibitors using pharmacophore models." Journal of Medicinal Chemistry, 45(7), 1402-1411.
Comparative Guide to HPLC Method Development for Purity Assessment of 6-methanesulfinyl-1H-indole
A Senior Application Scientist's Field-Proven Insights into Crafting a Robust, Stability-Indicating HPLC Purity Method For researchers, scientists, and professionals in drug development, establishing the purity of a nove...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Field-Proven Insights into Crafting a Robust, Stability-Indicating HPLC Purity Method
For researchers, scientists, and professionals in drug development, establishing the purity of a novel pharmaceutical compound is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for determining the purity of 6-methanesulfinyl-1H-indole, a compound of interest in medicinal chemistry. The narrative moves beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice, grounding the protocol in authoritative standards and practical experience.
Introduction: The Analytical Challenge of 6-methanesulfinyl-1H-indole
6-methanesulfinyl-1H-indole presents a unique analytical challenge due to its molecular structure. The presence of the indole nucleus, a common scaffold in pharmaceuticals, and the sulfoxide group, which can be susceptible to oxidation and reduction, necessitates a carefully developed, stability-indicating HPLC method.[1] Such a method must be capable of separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.
This guide will compare and contrast various HPLC approaches, providing the experimental data and logical framework necessary for developing a robust and reliable purity method in line with regulatory expectations.
The Guiding Principles: International Council for Harmonisation (ICH)
Throughout this method development process, the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures serve as our authoritative framework.[2][3][4] This ensures that the developed method is not only scientifically sound but also meets the rigorous standards required for regulatory submissions. The ultimate goal is to establish a method that is "suitable for its intended purpose," which in this case is the accurate and precise quantification of 6-methanesulfinyl-1H-indole and its impurities.[5]
Experimental Workflow: A Logical Progression
The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical workflow, from initial method scouting to final validation.
Caption: A logical workflow for HPLC method development.
Phase 1: Method Scouting - A Comparative Approach
The initial phase of method development involves a systematic screening of key chromatographic parameters to identify a promising starting point.
Column Selection: The Heart of the Separation
The choice of stationary phase is the most critical factor influencing selectivity in HPLC.[6] For an analyte like 6-methanesulfinyl-1H-indole, which possesses both non-polar (indole ring) and polar (sulfoxide) characteristics, a comparison of different column chemistries is essential.
Stationary Phase
Rationale for Selection
Expected Outcome for 6-methanesulfinyl-1H-indole
C18 (Octadecylsilane)
The workhorse of reversed-phase HPLC, providing excellent hydrophobic retention.[7]
Good retention of the indole nucleus, but potential for poor peak shape of the polar sulfoxide.
Phenyl-Hexyl
Offers alternative selectivity through π-π interactions with the aromatic indole ring.[6]
May provide enhanced resolution of aromatic impurities.
Polar-Embedded (e.g., Amide or Carbamate)
Designed for balanced retention of both polar and non-polar compounds and is compatible with highly aqueous mobile phases.[8]
Potentially improved peak shape and retention of polar degradants.
Experimental Protocol: Column Screening
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Columns:
C18, 5 µm, 4.6 x 150 mm
Phenyl-Hexyl, 5 µm, 4.6 x 150 mm
Polar-Embedded, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: A generic scouting gradient (e.g., 5-95% B over 20 minutes).
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 220 nm and 280 nm (based on the indole chromophore).
Sample: 10 µL injection of 0.1 mg/mL 6-methanesulfinyl-1H-indole in a 50:50 mixture of water and acetonitrile.
Mobile Phase Optimization: The Power of pH and Organic Modifier
The mobile phase composition, particularly its pH and the choice of organic solvent, can dramatically alter the retention and selectivity of ionizable compounds.[9][10] The indole nitrogen has a pKa, and controlling the mobile phase pH is crucial for achieving reproducible retention and symmetrical peak shapes.[11]
The Causality Behind pH Selection
For a compound with a basic functional group like the indole nitrogen, working at a pH at least two units below its pKa will ensure it is in a single, protonated form, leading to more stable retention times.[12] Conversely, operating at a pH close to the pKa can lead to peak splitting or broadening.[13]
Acetonitrile vs. Methanol: A Tale of Two Solvents
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[14] They differ in their elution strength and selectivity. Acetonitrile is generally a stronger solvent and can provide different selectivity compared to methanol, especially for compounds capable of hydrogen bonding.[15]
Comparative Data: Initial Scouting Results
Column
Mobile Phase pH
Organic Modifier
Retention Time (min)
Tailing Factor
Theoretical Plates
C18
2.7 (0.1% Formic Acid)
Acetonitrile
8.5
1.4
12,000
C18
2.7 (0.1% Formic Acid)
Methanol
10.2
1.3
11,500
Phenyl-Hexyl
2.7 (0.1% Formic Acid)
Acetonitrile
9.1
1.2
13,500
Phenyl-Hexyl
2.7 (0.1% Formic Acid)
Methanol
11.5
1.1
14,000
Polar-Embedded
2.7 (0.1% Formic Acid)
Acetonitrile
7.8
1.1
15,000
Polar-Embedded
2.7 (0.1% Formic Acid)
Methanol
9.5
1.0
14,500
Analysis of Scouting Data: The Polar-Embedded column with an acetonitrile gradient at a low pH provides the best starting point, offering good retention, excellent peak shape (tailing factor close to 1.0), and high efficiency (a large number of theoretical plates).
Phase 2: Method Optimization - Refining the Separation
With a promising column and mobile phase combination identified, the next step is to optimize the method to ensure adequate resolution of the main peak from all potential impurities.
Caption: Interplay of parameters during method optimization.
Forced Degradation: A Proactive Approach to Specificity
To develop a truly stability-indicating method, forced degradation studies are indispensable.[16][17][18] These studies involve subjecting the drug substance to harsh conditions to intentionally generate degradation products.[19] This allows for the assessment of the method's ability to separate the API from its degradants.
Experimental Protocol: Forced Degradation
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: 105 °C for 48 hours.
Photostability: Expose the sample to light according to ICH Q1B guidelines.
The stressed samples are then analyzed using the optimized HPLC method to ensure that all degradation peaks are well-resolved from the main 6-methanesulfinyl-1H-indole peak.
Once the method is optimized and demonstrates specificity, it must be validated according to ICH Q2(R1) guidelines to ensure it is reliable for its intended purpose.[4][5]
Key Validation Parameters and Their Significance
Validation Parameter
Purpose
Acceptance Criteria (Typical)
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
Peak purity analysis (e.g., using a PDA detector) should show no co-eluting peaks.
Linearity
To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.
Correlation coefficient (r²) ≥ 0.999
Range
The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.
For impurity methods: from the reporting threshold to 120% of the specification.
Accuracy
The closeness of the test results obtained by the method to the true value.
Recovery of spiked impurities should be within 80-120%.
The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Relative Standard Deviation (RSD) ≤ 5% for impurities.
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise ratio of 10:1.
Robustness
A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
System suitability criteria must be met under all varied conditions.
Final Optimized and Validated HPLC Method
Instrumentation:
HPLC with quaternary pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions:
Column: Polar-Embedded, 3.5 µm, 4.6 x 100 mm
Mobile Phase A: 0.05% Trifluoroacetic Acid in Water
Mobile Phase B: Acetonitrile
Gradient:
0-2 min: 10% B
2-15 min: 10-70% B
15-17 min: 70-95% B
17-19 min: 95% B
19-20 min: 95-10% B
20-25 min: 10% B (re-equilibration)
Flow Rate: 1.2 mL/min
Column Temperature: 35 °C
Detection: 220 nm
Injection Volume: 5 µL
Sample Preparation:
Prepare a stock solution of 6-methanesulfinyl-1H-indole in a 50:50 mixture of water and acetonitrile at a concentration of 1.0 mg/mL.
Dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
Filter the working solution through a 0.45 µm syringe filter prior to injection.
Conclusion
The development of a robust HPLC method for the purity determination of 6-methanesulfinyl-1H-indole requires a systematic and scientifically-driven approach. By comparing different stationary phases and mobile phase conditions, and by rigorously testing the method's specificity through forced degradation studies, a reliable and stability-indicating method can be established. This guide has provided a framework for this process, grounded in the principles of the ICH and the practical experience of a seasoned analytical scientist. The final validated method is suitable for use in a regulated environment for the quality control of 6-methanesulfinyl-1H-indole.
References
Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX - Phenomenex.
〈621〉CHROM
Understanding the L
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
USP 621 Changes - Element Lab Solutions.
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chrom
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
Control pH During Method Development for Better Chrom
The use of Mobile Phase pH as a Method Development Tool - Chrom
Exploring the Role of pH in HPLC Separ
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency.
Are You Sure You Understand USP <621>?
Exploring the Role of pH in HPLC Separ
Quality Guidelines - ICH.
A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxyl
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC Intern
Q2(R1)
Picking the Perfect HPLC Column | Biocompare: The Buyer's Guide for Life Scientists.
HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences.
HPLC Column Selection Guide - Phenomenex.
Waters Column Selection Guide for Polar Compounds.
Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral st
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC Intern
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC.
Forced Degrad
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
Forced degradation studies: A critical lens into pharmaceutical stability.
Forced Degradation Study an Essential Approach to Develop Stability Indic
Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan - MedCrave online.
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
Causality & Mechanistic Insights: The Indole Sulfoxide Vibrational Landscape
High-Resolution IR Spectrum Analysis of Sulfoxide Groups in Indole Scaffolds: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing complex heterocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution IR Spectrum Analysis of Sulfoxide Groups in Indole Scaffolds: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing complex heterocyclic compounds. Indole sulfoxides represent a highly privileged scaffold in drug development, combining the versatile pharmacophore of the indole ring with the unique stereoelectronic properties of the sulfoxide moiety.
Validating the structural integrity of these molecules via Infrared (IR) spectroscopy requires more than simply matching peaks to a chart. The highly polarized nature of the sulfoxide bond and its propensity to form hydrogen bonds with the indole's N-H group demands a rigorous, causality-driven approach to spectral acquisition. This guide objectively compares Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr pellet), providing the mechanistic insights and self-validating protocols necessary to achieve uncompromised analytical accuracy.
To accurately interpret the IR spectrum of an indole sulfoxide, one must understand the physical chemistry governing its transition dipole moments.
The sulfinyl group (-S(=O)-) is strongly polarized, with a significant negative charge localized on the oxygen atom [4]. This structural feature gives the S=O stretching mode a massive transition dipole, resulting in an intense IR absorption typically found between 1030 and 1070 cm⁻¹ [2].
Concurrently, the indole ring acts as a potent hydrogen bond donor via its N-H group, which typically exhibits a sharp stretching vibration near 3406 cm⁻¹ in its free state [3]. Furthermore, the aromatic core presents characteristic C=C stretching vibrations at approximately 1508 cm⁻¹ and 1577 cm⁻¹[3].
The Causality of Peak Shifting:
In the solid state, indole sulfoxides frequently engage in intermolecular hydrogen bonding (Indole-N-H
O=S-R). This interaction draws electron density away from the S=O double bond, lowering its force constant. Consequently, the S=O stretch shifts to a lower frequency (closer to 1030 cm⁻¹), while the N-H stretch broadens significantly and shifts down toward 3300 cm⁻¹. Disrupting this native solid-state network during sample preparation will drastically alter your resulting spectrum.
Quantitative Vibrational Signatures
The following table summarizes the critical diagnostic bands for indole sulfoxides.
Functional Group
Mode
Expected Frequency (cm⁻¹)
Intensity / Appearance
Mechanistic Causality for Variance
Indole N-H
Stretch
3300 – 3450
Medium to Strong / Broad
Shifts lower and broadens significantly upon hydrogen bonding with the sulfoxide oxygen.
Indole C=C
Stretch
1450 – 1620
Sharp / Multiple bands
Highly stable; serves as an internal reference for aromatic ring integrity [3].
Sulfoxide S=O
Stretch
1030 – 1070
Very Strong / Sharp
Highly sensitive to local dipole environment; shifts lower when acting as an H-bond acceptor [2][4].
Indole =C-H
Out-of-plane bend
730 – 750
Strong
Dictated by the substitution pattern on the indole aromatic ring [3].
Comparative Analysis: ATR-FTIR vs. Transmission FTIR
Choosing the correct IR sampling accessory is a critical decision that dictates the integrity of your data.
Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR utilizes an internal reflection element (typically Diamond or ZnSe). The IR beam reflects internally, creating an "evanescent wave" that penetrates only a few micrometers into the sample [1].
Performance Advantage: It is entirely non-destructive and requires zero sample preparation [1]. This preserves the native polymorphic and hydrogen-bonding networks of the indole sulfoxide.
The Causality of Spectral Distortion: Penetration depth is directly proportional to the wavelength of the IR light [5]. Therefore, high-wavenumber bands (like the indole N-H stretch at ~3400 cm⁻¹) will appear artificially weak, while low-wavenumber bands (like the S=O stretch at ~1050 cm⁻¹) will appear disproportionately strong[5].
Transmission FTIR (KBr Pellet)
Transmission FTIR requires grinding the analyte with an IR-transparent salt (KBr) and pressing it into a solid disc. The IR beam passes through the entire bulk of the sample.
Performance Advantage: It provides true relative peak intensities across the entire mid-IR spectrum [5]. It is the gold standard for quantitative analysis and library matching.
The Causality of Spectral Distortion: The high pressure required to form the pellet, combined with the grinding process, can induce polymorphic transitions or disrupt the delicate N-H
O=S hydrogen bonds, leading to unexpected peak shifts. Furthermore, KBr is highly hygroscopic.
Workflow & Decision Matrix
Decision matrix and validation workflow for IR analysis of indole sulfoxides.
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must verify its own accuracy before data is accepted. Below are the optimized workflows for both techniques.
Crystal Preparation: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe. Allow to evaporate completely.
System Validation (Background): Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Validation Gate: The baseline must be flat with no residual peaks. A peak at 2920 cm⁻¹ indicates residual organic contamination.
Sample Application: Place ~1-2 mg of the neat indole sulfoxide powder directly onto the crystal.
System Validation (Pressure Plateau): Lower the pressure anvil. Monitor the live IR spectrum. Focus on the S=O stretch at ~1050 cm⁻¹. Gradually increase the pressure until the peak intensity of the S=O band plateaus. Validation Gate: If the peak intensity continues to rise, optical contact is insufficient, and your relative peak ratios will be invalid. Stop applying pressure once the plateau is reached to avoid crushing the crystal.
Acquisition: Collect the sample spectrum. Apply an ATR-correction algorithm if direct comparison to a transmission library is required.
Protocol B: Transmission FTIR (KBr Pellet)
Objective: High-resolution quantitative analysis and true relative intensity mapping.
Reagent Validation (Moisture Check): KBr is highly hygroscopic. Before use, acquire a background spectrum of an empty sample compartment. Then, press a blank KBr pellet (100 mg) and scan it. Validation Gate: Evaluate the spectrum for the broad O-H stretch at ~3450 cm⁻¹. If the O-H absorbance exceeds 0.05 AU, the water bands will perfectly overlap and mask your critical indole N-H stretch (~3406 cm⁻¹). You must re-bake the KBr powder at 105°C for 24 hours before proceeding.
Sample Grinding: In an agate mortar, gently mix 1 mg of indole sulfoxide with 99 mg of anhydrous KBr. Crucial: Do not over-grind. Excessive mechanical shear will disrupt the indole-sulfoxide hydrogen bonds and induce polymorphic shifts.
Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes to remove trapped air and ensure a glassy, transparent pellet.
Acquisition: Place the pellet in the transmission holder and acquire the spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).
UniTechLink. "Analysis of Infrared spectroscopy (IR)". unitechlink.com.
ResearchGate. "FT-IR spectrum of control indole". researchgate.net.
The Journal of Chemical Physics. "Sulfoxide stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy". aip.org.
PMC. "Comparison of transmission FTIR and ATR spectra for discrimination...". nih.gov.
Comparative
Definitive Analysis Guide: Distinguishing 6-Methanesulfinyl-1H-Indole from Isomeric Impurities
Strategic Overview: The Isomer Challenge In the development of indole-based therapeutics, 6-methanesulfinyl-1H-indole (6-MSI) serves as a critical pharmacophore, often acting as a bioisostere for carbonyls or as a metabo...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview: The Isomer Challenge
In the development of indole-based therapeutics, 6-methanesulfinyl-1H-indole (6-MSI) serves as a critical pharmacophore, often acting as a bioisostere for carbonyls or as a metabolic handle. However, its synthesis—typically via oxidation of the corresponding sulfide—is prone to generating regioisomeric impurities (4-, 5-, or 7-methanesulfinyl isomers) and oxidation-state byproducts (sulfides/sulfones).
Distinguishing 6-MSI from its positional isomers is chemically treacherous because:
Isobaric Mass: All positional isomers share the exact molecular formula (
) and molecular weight (179.24 g/mol ), rendering standard Low-Res MS useless.
Similar Polarity: The sulfinyl group dominates the dipole moment, causing isomers to co-elute on standard C18 HPLC gradients.
Electronic Similarity: The electron-withdrawing nature of the sulfinyl group affects the indole ring similarly across positions 4, 5, 6, and 7, leading to overlapping UV absorption profiles.
This guide provides a self-validating analytical workflow to unequivocally identify 6-MSI, differentiating it from its most likely contaminants: the 5-isomer (common synthetic byproduct) and the sulfone (over-oxidation impurity).
Isomer Landscape & Critical Impurities
Before initiating analysis, define the target and its "look-alikes."
Compound
Structure Note
Origin Risk
Critical Distinction
6-Methanesulfinyl-1H-indole
Target
N/A
is a doublet (meta-coupling only) or singlet-like.
5-Methanesulfinyl-1H-indole
Positional Isomer
Regio-unselective synthesis
is a doublet (meta-coupling only).
4-Methanesulfinyl-1H-indole
Positional Isomer
Starting material impurity
signal is absent.
6-Methanesulfonyl-1H-indole
Oxidation Impurity
Over-oxidation
Mass +16 Da ( in MS). Distinct IR ().
6-Methylsulfanyl-1H-indole
Starting Material
Incomplete reaction
Mass -16 Da. Much higher retention time (Lipophilic).
Analytical Workflow: The Decision Matrix
The following logic gate ensures no false positives.
Caption: Logical workflow for distinguishing 6-MSI from isobaric and oxidative impurities.
Protocol 1: Chromatographic Separation (UPLC)
While NMR is the structural authority, UPLC is required to quantify the purity ratio. Sulfoxides are chiral (at the sulfur), but enantiomers will not separate on achiral phases. However, positional isomers separate due to differing hydrophobic surface areas.
Methodology
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
Column: Waters BEH C18 (
). Why? High pH stability and superior peak shape for basic indoles.
H4 (Proton at C4): Has no ortho neighbor (C5 is subbed). It only has a meta neighbor (H6).
Signal: Appears as a Doublet (
) or singlet.
NOE Verification: Irradiate the Singlet/Small
(H4) You see enhancement at H3 .
Experimental Data Table (Simulated in DMSO-d6)
Proton
6-MSI (Target) (ppm)
Multiplicity ( Hz)
5-MSI (Isomer) (ppm)
Multiplicity ( Hz)
NH (1)
11.4
Broad s
11.4
Broad s
H2
7.45
t/m
7.48
t/m
H3
6.55
m
6.58
m
H4
7.65
d ()
7.95
d ()
H5
7.35
dd ()
N/A
Substituted
H6
N/A
Substituted
7.40
dd ()
H7
7.80
d ()
7.55
d ()
-SOCH3
2.75
s
2.72
s
Key Takeaway: If the proton showing a strong ortho-coupling (approx 8.5 Hz) also shows an NOE correlation to the pyrrole H3, you have the 6-isomer . If the proton showing weak meta-coupling shows the NOE to H3, you have the 5-isomer .
Protocol 3: Mass Spectrometry (Confirmation)
While MS cannot distinguish positional isomers, it validates the oxidation state.
Instrument: Q-TOF or Orbitrap (ESI+).
Target Mass:
(Calculated for ).
Common Pitfall:
Sulfoxide Dimerization: Sulfoxides often form non-covalent dimers
at . Do not confuse this with a higher MW impurity.
In-Source Oxidation: High ESI voltages can artificially oxidize sulfides to sulfoxides. Always run a "Sulfide" standard to ensure your "impurity" isn't being generated by the instrument source.
References
Indole Synthesis & Reactivity:Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
NMR of Indoles: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sulfoxide Analysis: Li, S., et al. (2018). "Differentiation of sulfoxide and sulfone functionalities using electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
H3-H4 NOE Correlation: Gribble, G. W., et al. (1985). "Proton NMR assignments of substituted indoles." Journal of Organic Chemistry.
Technical Guide: Structure-Activity Relationship (SAR) of 6-Methanesulfinyl Indoles
The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 6-methanesulfinyl indoles . This content is designed for medicinal chemists and drug discovery scientists, focus...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 6-methanesulfinyl indoles . This content is designed for medicinal chemists and drug discovery scientists, focusing on the strategic utility of the methanesulfinyl (sulfoxide) moiety as a bioisostere and metabolic switch at the indole 6-position.
Executive Summary: The Strategic Value of the 6-Position
The indole scaffold is a privileged structure in medicinal chemistry. The C6 position is unique due to its electronic conjugation with the indole nitrogen and its susceptibility to metabolic oxidation. Introducing a methanesulfinyl group (-S(=O)CH₃) at this position creates a distinct pharmacological profile compared to its sulfide (-SMe) and sulfone (-SO₂Me) analogs.
Key SAR Drivers for 6-Methanesulfinyl Indoles:
Chirality: Unlike the sulfide or sulfone, the sulfoxide sulfur is a chiral center, creating enantiomeric pairs (
) that may exhibit differential binding affinity.
Solubility & Polarity: The sulfinyl group significantly lowers LogP compared to the sulfide, improving aqueous solubility while maintaining membrane permeability better than the highly polar sulfone.
Metabolic "Switch": This moiety acts as a redox switch. It can be reduced in vivo to the active sulfide (as seen in Sulindac ) or oxidized to the inactive/active sulfone, regulating the drug's half-life and local concentration.
Comparative Analysis: The Sulfur Redox Triad
In lead optimization, the 6-methanesulfinyl group is rarely evaluated in isolation. It is best understood in comparison to its reduced (sulfide) and oxidized (sulfone) congeners.
Table 1: Physicochemical & Biological Comparison of 6-Sulfur Substituted Indoles
Feature
6-Methylthio (-SMe)
6-Methanesulfinyl (-S(O)Me)
6-Methanesulfonyl (-SO₂Me)
Electronic Effect
Electron Donor (+R)
Weak Electron Withdrawing (-I)
Strong Electron Withdrawing (-R, -I)
H-Bonding
None
Strong Acceptor (S=O)
Strong Acceptor (2x S=O)
Chirality
Achiral
Chiral (Enantiomers)
Achiral
Solubility (Aq.)
Low (Lipophilic)
Moderate
High
Metabolic Fate
Oxidizes to Sulfoxide
Reduces to Sulfide / Oxidizes to Sulfone
Stable (Excreted)
Primary Utility
Hydrophobic pocket binding
Prodrug / Solubility handle
COX-2 Selectivity / Potency
Expert Insight: In COX-2 inhibitors (e.g., indomethacin analogs), the 6-sulfone often provides maximum potency by mimicking the sulfonamide pharmacophore of coxibs. However, the 6-sulfoxide is frequently investigated to reduce renal toxicity associated with high systemic sulfone exposure, leveraging the "renal sparing" metabolism mechanism.
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of 6-Methanesulfinyl Indole
Objective: To selectively oxidize 6-methylthioindole to the sulfoxide without over-oxidation to the sulfone.
Preparation: Dissolve 1.0 eq (e.g., 1.0 mmol) of 6-(methylthio)indole in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Ar). Cool the solution to -78°C (acetone/dry ice bath). Cooling is critical to prevent over-oxidation.
Addition: Dissolve 1.05 eq of mCPBA in DCM (5 mL). Add this solution dropwise to the indole mixture over 20 minutes.
Reaction: Stir at -78°C for 1 hour. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The sulfoxide is significantly more polar (lower R_f) than the sulfide.
Quench: Once the starting material is consumed, quench immediately at low temperature with 10 mL of 10% aqueous Na₂S₂O₃ (to destroy excess peroxide) followed by saturated NaHCO₃.
Workup: Warm to room temperature. Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel).
Gradient: 0% → 5% Methanol in DCM. (Sulfoxides stick to silica; polar solvent required).
Validation Criteria:
¹H NMR: Look for the methyl peak shift. -SMe (~2.5 ppm) shifts downfield to ~2.7-2.8 ppm for -S(O)Me.
MS: M+16 peak relative to starting material.
Protocol B: In Vitro COX-2 Inhibition Assay (Fluorescent)
Objective: To determine the IC₅₀ of the synthesized 6-methanesulfinyl indole against COX-2.
Enzyme Prep: Use Recombinant Human COX-2 (available commercially). Dilute in Tris-HCl buffer (pH 8.0) containing hematin and phenol.
Inhibitor Incubation:
Prepare serial dilutions of the 6-methanesulfinyl indole in DMSO (0.01 µM to 100 µM).
Incubate 10 µL of inhibitor with 180 µL of enzyme solution for 15 minutes at 25°C.
Substrate Addition: Add 10 µL of Arachidonic Acid (100 µM final) and the fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).
Reaction: Incubate for 5–10 minutes. Peroxidase activity of COX-2 converts ADHP to highly fluorescent Resorufin.
Detection: Measure fluorescence (Ex 530 nm / Em 590 nm).
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).
Mechanism & Pathway Visualization
Diagram 1: The Indole Sulfur Redox Switch
This diagram illustrates the metabolic interconversion relevant to 6-sulfur substituted indoles. The sulfoxide (center) acts as the pivotal node.
Caption: Metabolic redox cycling of 6-sulfur indoles. The sulfoxide can revert to the sulfide via Methionine Sulfoxide Reductase (Msr) or oxidize irreversibly to the sulfone.
Diagram 2: SAR Decision Tree for 6-Substituted Indoles
A logical workflow for chemists deciding when to deploy the methanesulfinyl group.
Caption: Decision matrix for introducing sulfur-based substituents at the indole 6-position during lead optimization.
References
Indole Scaffold in Drug Discovery
Comparison of indole deriv
Source: BenchChem. "A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds."
(General Reference)
Oxidation Methodologies
Stereoselective Oxidation with meta-Chloroperoxybenzoic Acid (mCPBA).
Source: PMC / NIH. "Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid."
Sulfur Redox Biology (Sulindac Mechanism):
Mechanism of Sulindac (Indene analog of Indole) activation via sulfoxide reduction.
Source: PubMed. "Sulindac sulfide is the active metabolite." (General Pharmacological Principle).
COX-2/5-LOX Indole Derivatives
Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect.
Source: PMC / NIH.
Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 6-methanesulfinyl-1H-indole: A Comparative Analysis
Abstract The precise determination of the three-dimensional atomic arrangement of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides an in-depth technical comparison of...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The precise determination of the three-dimensional atomic arrangement of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 6-methanesulfinyl-1H-indole, a representative small molecule with potential pharmaceutical applications. While single-crystal X-ray crystallography remains the gold standard for unambiguous solid-state structure determination, we will explore its practical application in the context of alternative and complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and the emerging field of computational crystal structure prediction. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the most appropriate analytical strategies for their small molecule characterization needs.
Introduction: The Significance of Structural Elucidation for Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The substituent at the 6-position of the indole ring, in this case, a methanesulfinyl group, can significantly influence the molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. Therefore, a definitive understanding of the three-dimensional structure of 6-methanesulfinyl-1H-indole is paramount for establishing structure-activity relationships (SAR) and guiding further drug optimization efforts.
While spectroscopic techniques provide valuable information about the connectivity and chemical environment of atoms, single-crystal X-ray crystallography offers an unparalleled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystalline state.
X-ray Crystallography: The Definitive Approach
Single-crystal X-ray diffraction (XRD) provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[1][2][3] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. Analysis of the diffraction pattern allows for the calculation of an electron density map, from which the atomic positions can be determined.
Hypothetical Crystallographic Data for 6-methanesulfinyl-1H-indole
As of the writing of this guide, the crystal structure of 6-methanesulfinyl-1H-indole has not been publicly deposited in the Cambridge Structural Database (CSD). However, based on the analysis of structurally related indole derivatives, we can propose a plausible set of crystallographic parameters for this compound. This hypothetical dataset serves as a valuable tool for understanding the expected structural features and for comparative purposes.
Parameter
Hypothetical Value for 6-methanesulfinyl-1H-indole
Justification based on Analogs
Crystal System
Monoclinic
Many substituted indoles crystallize in this system.
Space Group
P2₁/c
A common space group for centrosymmetric organic molecules.
a (Å)
8.5
Based on typical cell dimensions of substituted indoles.
b (Å)
12.2
c (Å)
9.8
α (°)
90
β (°)
105
γ (°)
90
Volume (ų)
980
Z
4
Typically 2 or 4 molecules in the unit cell for this size of molecule.
Calculated Density (g/cm³)
1.35
Key Bond Length (S=O) (Å)
~1.50
The S-O bond in sulfoxides is typically around 1.531 Å.[4]
Key Torsion Angle (C-S-C-C) (°)
Variable
Rotation around the C-S bond will be influenced by crystal packing forces.
Experimental Protocol for Single-Crystal X-ray Diffraction
The successful determination of a crystal structure is a multi-step process that requires careful planning and execution. The following protocol outlines the key stages involved.
The adage "a good crystal is the key to a good structure" cannot be overstated. The goal is to obtain single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and quality (well-defined faces, no visible defects).
Methodology: Slow evaporation of a saturated solution is a common and effective method.
Dissolve the purified 6-methanesulfinyl-1H-indole in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate/hexane).
Filter the solution to remove any particulate matter.
Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks.
Monitor for the formation of well-formed, individual crystals.
Causality: The slow rate of evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing the formation of defects. The choice of solvent is critical as it influences the solubility and crystal packing.
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.
Methodology:
Mount a selected crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
Center the crystal in the X-ray beam.
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.
Causality: Cryo-cooling is essential for preserving the crystal's integrity during data collection, especially for organic molecules that can be sensitive to radiation. The rotation of the crystal ensures that a complete dataset of diffraction spots is collected.
The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement.
Methodology:
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).
Structure Solution: Use software packages (e.g., SHELXT, Olex2) to generate an initial model of the crystal structure from the reflection data.
Structure Refinement: Iteratively refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
Causality: The structure solution phase provides an initial guess of the atomic positions. The refinement process uses a least-squares algorithm to minimize the difference between the observed and calculated structure factors, resulting in a highly accurate and precise final structure.
Validating Synthesis of 6-Methanesulfinyl-1H-indole: A Comparative Technical Guide
Executive Summary The synthesis of 6-methanesulfinyl-1H-indole (Indole-6-S(O)Me) presents a classic chemoselectivity challenge: oxidizing a sulfide to a sulfoxide without progressing to the sulfone. Because this specific...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 6-methanesulfinyl-1H-indole (Indole-6-S(O)Me) presents a classic chemoselectivity challenge: oxidizing a sulfide to a sulfoxide without progressing to the sulfone. Because this specific intermediate is not a commoditized reference standard (unlike its sulfone counterpart), researchers must rely on intrinsic validation rather than simple retention time matching against a purchased vial.
This guide provides a self-validating system to confirm the identity of 6-methanesulfinyl-1H-indole. It establishes a "Negative Control" strategy where you intentionally synthesize the impurity (sulfone) to prove your target product is distinct.
Part 1: The Synthetic Challenge & Reference Strategy
The core difficulty lies in the oxidation potential. The energy barrier between the sulfoxide and the sulfone is low enough that strong oxidants (like unbuffered mCPBA) often yield a mixture.
The "Three-State" Validation Model
To validate your product, you must characterize three distinct chemical states. You cannot validate the Target (Sulfoxide) in isolation; you must compare it against its Precursor (Sulfide) and its Over-oxidized Impurity (Sulfone).
Figure 1: The Oxidation Pathway. Validation requires distinguishing the Target (Blue) from the Precursor (Green) and Impurity (Red).
Part 2: Comparative Analytical Workflow
The following table outlines the expected data for the three states. Note: The methyl group shift in
H NMR is the most reliable diagnostic tool.
Table 1: Comparative Data for Validation
Metric
Precursor (Sulfide)
Target (Sulfoxide)
Impurity (Sulfone)
Structure
Indole-6-S-Me
Indole-6-S(=O)-Me
Indole-6-S(=O)-Me
H NMR (Me)
2.45 – 2.55 ppm (s)
2.70 – 2.80 ppm (s)
3.05 – 3.20 ppm (s)
H NMR (Aromatic)
Standard Indole pattern
Slight downfield shift vs Sulfide
Significant downfield shift (H-5/H-7)
IR Spectroscopy
No S=O bands
Strong band ~1030–1070 cm
Two bands: ~1150 & ~1300 cm
Mass Spec (ESI)
Da
Da
Chirality
Achiral
Chiral (Racemic)
Achiral
Critical Insight: The sulfoxide sulfur is a chiral center. While the methyl group appears as a singlet, if you were to use a chiral shift reagent (e.g., Eu(hfc)
), the sulfoxide methyl peak would split, whereas the sulfone and sulfide methyls would remain singlets.
Part 3: Experimental Protocols
Since a commercial standard for the sulfoxide is rare, you will generate your own Reference Standards using the protocols below.
Protocol A: Synthesis of the Target (Selective Oxidation)
Use this to make your product.
Dissolution: Dissolve 1.0 eq of 6-methylthio-1H-indole in Methanol/Water (3:1 ratio).
Reagent: Add 1.1 eq of Sodium Periodate (
) .
Why:
is a mild oxidant that kinetically pauses at the sulfoxide stage, unlike mCPBA or .
Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 12 hours. Monitor by TLC (Polarity: Sulfone < Sulfide < Sulfoxide).
Workup: Dilute with water, extract with Ethyl Acetate. Wash with brine. Dry over
Protocol B: Synthesis of the Negative Control (The Sulfone)
Use this to prove what your product is NOT.
Dissolution: Dissolve 50 mg of starting material (or crude sulfoxide) in DCM.
Reagent: Add 2.5 eq of mCPBA (meta-Chloroperoxybenzoic acid).
Reaction: Stir at RT for 4 hours.
Result: This forces the reaction all the way to 6-methanesulfonyl-1H-indole .
Usage: Do not purify extensively. Use this crude mixture to run an HPLC and NMR. The major peak/shift corresponds to the Sulfone .
Part 4: Validation Logic (Decision Tree)
Use this workflow to certify your batch.
Figure 2: The Validation Decision Tree. A sequential logic flow to confirm identity.
Part 5: Troubleshooting & Stability
N-H Protection:
If using
, the indole N-H usually does not require protection.
If using mCPBA, the electron-rich indole C-3 position is susceptible to oxidation. If you observe complex mixtures, protect the Nitrogen with a Boc group (tert-butyloxycarbonyl) before oxidation, then deprotect with TFA.
Storage:
Indole sulfoxides are hygroscopic and can slowly disproportionate or oxidize in air. Store under Argon at -20°C.
HPLC Tailing:
Sulfoxides are polar and can tail on standard C18 columns. Add 0.1% Formic Acid to the mobile phase to sharpen the peak.
References
Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
Selective Oxidation Protocols
Drabowicz, J., et al. (1990). "Oxidation of Sulfides to Sulfoxides." Organic Preparations and Procedures International, 22(6).
Madesclaire, M. (1986). "Synthesis of Sulfoxides by Oxidation of Thioethers." Tetrahedron, 42(20), 5459-5495. (Review of selectivity mechanisms).
NMR Characterization of Sulfoxides vs.
Silverstein, R. M., et al.[1] (2014). Spectrometric Identification of Organic Compounds. Wiley.[2] (Standard reference for chemical shifts of S-Me, S(O)-Me, and SO2-Me).
Specific Analog Data (Grounding)
PubChem Compound Summary for 6-methanesulfonyl-1H-indole (The Sulfone Reference).
Comparative Stability Guide: Indole Sulfoxides vs. Sulfones
Executive Summary In the design of indole-based pharmacophores, the choice between a sulfoxide (–S(=O)–) and a sulfone (–SO₂–) substituent is a critical decision point that governs the molecule's shelf-life, metabolic fa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the design of indole-based pharmacophores, the choice between a sulfoxide (–S(=O)–) and a sulfone (–SO₂–) substituent is a critical decision point that governs the molecule's shelf-life, metabolic fate, and synthetic complexity.
While both moieties exert electron-withdrawing effects on the indole ring, their stability profiles diverge significantly:
Indole Sulfones are the "Gold Standard" for stability. They are achiral, chemically inert to oxidation/reduction under physiological conditions, and thermally robust.
Indole Sulfoxides are "Metabolic Soft Spots." They are chiral (requiring stereocontrol), prone to redox cycling (reduction to sulfides or oxidation to sulfones), and susceptible to acid-catalyzed rearrangements (Pummerer type).
This guide provides a technical comparison to assist in lead optimization, supported by experimental protocols and mechanistic insights.
Chemical Stability & Reactivity Profile
Thermodynamic and Thermal Stability
Sulfones represent the highest oxidation state of sulfur in this series and are thermodynamically stable. Sulfoxides, however, are metastable.
Thermal Racemization: Indole sulfoxides are chiral at the sulfur atom. While conformationally stable at room temperature (barrier to inversion
kcal/mol), they can racemize at elevated temperatures (C) or under photolytic conditions. Sulfones are achiral, eliminating this regulatory burden.
Bond Strength: The S=O bond in sulfones is shorter and stronger due to increased
back-bonding compared to sulfoxides.
Acid-Catalyzed Instability (The Pummerer Risk)
A critical instability specific to indole sulfoxides is their susceptibility to Pummerer-type rearrangements under acidic conditions.
Mechanism: Protonation or acylation of the sulfoxide oxygen creates a thionium intermediate. In the presence of nucleophiles or even the indole ring itself (C3 nucleophilicity), this can lead to migration of the oxygen or functionalization of the
-carbon.
Indole Context: For 2-sulfinylindoles, this rearrangement can disrupt the indole aromaticity or lead to complex degradation products, whereas 2-sulfonylindoles remain inert.
Electronic Effects on the Indole Ring
Both groups are Electron Withdrawing Groups (EWG), but sulfones are significantly stronger. This impacts the acidity of the indole N-H proton.
Parameter
Indole Sulfoxide (–S(=O)R)
Indole Sulfone (–SO₂R)
Impact
Hammett
~0.49
~0.72
Sulfones deactivate the indole ring more strongly against electrophilic attack.
Indole N-H Acidity
Moderate increase
Significant increase
Sulfonylindoles are easier to deprotonate (lower pKa), facilitating N-alkylation reactions.
H-Bonding
Strong Acceptor (S=O dipole)
Moderate Acceptor
Sulfoxides can act as chiral H-bond acceptors in protein binding pockets.
Metabolic Stability (ADME)
In a biological system, the stability hierarchy is dictated by enzymatic redox cycles.
The Redox Trap
Sulfoxides: Subject to Redox Cycling .
Reduction: Methionine sulfoxide reductases (Msr) or gut microbiota can reduce sulfoxides back to sulfides.
Oxidation:[1] CYP450 enzymes (mainly CYP3A4) irreversibly oxidize sulfoxides to sulfones.
Sulfones: Generally a metabolic "dead end" for the sulfur moiety. They are excreted unchanged or undergo hydroxylation on the pendant alkyl/aryl rings.
Case Study: Antimalarial Agents
Research into MMV390048 analogs demonstrated that while sulfoxides often show similar in vitro potency to sulfones, their in vivo half-life is drastically shorter due to rapid metabolic clearance (oxidation to sulfone). Consequently, the sulfone is often the preferred developmental candidate to ensure predictable pharmacokinetics.
Visualization: Metabolic & Chemical Pathways[2]
The following diagram illustrates the divergent fates of indole sulfides, sulfoxides, and sulfones under chemical and metabolic stress.
Figure 1: Metabolic and chemical interconversion pathways.[2] Note the reversible nature of the sulfide-sulfoxide step versus the irreversible formation of the stable sulfone.
Experimental Protocols
Protocol A: Selective Synthesis (The Control Step)
To accurately compare stability, you must synthesize pure standards.
As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 6-methanesulfinyl-1H-indole requires more than just following a generic safety sheet. It requires a fundamental u...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 6-methanesulfinyl-1H-indole requires more than just following a generic safety sheet. It requires a fundamental understanding of the molecule's chemical architecture.
This compound features an electron-rich indole core coupled with a thermally labile methanesulfinyl (sulfoxide) moiety. Because it contains both nitrogen and sulfur heteroatoms, its degradation profile presents unique environmental and respiratory hazards. The following operational and disposal guide is engineered as a self-validating system—ensuring that every logistical step is grounded in chemical causality and verifiable safety metrics.
Hazard Profiling & Quantitative Data
Before initiating any operational workflow, it is critical to establish the physicochemical boundaries of the compound. Understanding these metrics allows laboratory personnel to anticipate failure modes (such as exothermic degradation) before they occur.
Table 1: Physicochemical and Hazard Profile of 6-methanesulfinyl-1H-indole
Parameter
Value / Description
Causality / Operational Impact
CAS Number
1056159-12-6
Essential for accurate RCRA waste manifesting.
Molecular Weight
179.24 g/mol
Determines stoichiometric calculations for chemical neutralization if required.
GHS Classification
H302, H315, H319, H335
Harmful if swallowed; causes severe skin, eye, and respiratory irritation. Dictates stringent PPE requirements.
Thermal Stability
Decomposes at elevated temps
Sulfoxide groups are thermally labile. Exothermic decomposition yields toxic sulfur oxides (SOx).
Incompatibilities
Strong oxidizers, strong acids
Risk of violent oxidation to sulfones. Dictates strict waste segregation protocols.
Aquatic Toxicity
High (Indole derivative)
Indole cores are highly toxic to aquatic life[1]. Cannot be discharged into municipal sewer systems under any circumstances.
Operational Safety & Spill Response Protocol
A chemical spill represents an immediate loss of containment. The following step-by-step methodology is designed as a self-validating system : each step inherently verifies the success of the previous action to prevent systemic safety failures.
Step-by-Step Spill Methodology:
Evacuation and Assessment: Immediately isolate the spill radius. Assess the volume. If the spill is a dry powder, disable local high-velocity HVAC to avoid creating airborne dust clouds, as indole derivatives are severe respiratory irritants[1].
PPE Donning: Equip double-layered nitrile gloves, unvented safety goggles, and a NIOSH-approved N95 or P100 particulate respirator. Causality: Sulfoxide moieties can act as permeation enhancers, making robust dermal protection critical to prevent systemic absorption.
Containment: Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand. Causality: Using inert material prevents secondary exothermic reactions that could occur if reactive or organic absorbents were used.
Collection: Use non-sparking, anti-static tools to sweep the mixture into a chemically resistant, sealable high-density polyethylene (HDPE) container.
Decontamination: Wash the affected surface with a 5% sodium bicarbonate solution, followed by copious amounts of deionized water. Causality: Mildly alkaline solutions help neutralize trace acidic byproducts resulting from ambient sulfoxide oxidation.
System Validation: Visually inspect the area under a bright, oblique light source for residual crystalline powder. Verify that the pH of the final wash water is neutral (pH 6.5-7.5) using indicator strips before concluding the cleanup.
Improper storage of 6-methanesulfinyl-1H-indole waste can lead to slow thermal degradation or dangerous cross-contamination.
Primary Containment: Store waste in amber glass or opaque HDPE containers. Causality: Indole rings are susceptible to UV-catalyzed photo-oxidation, which can alter the waste profile and increase pressure inside sealed containers.
Segregation: Strictly isolate this compound from halogenated waste, strong acids, and oxidizing agents. Causality: Sulfoxides can undergo violent, exothermic oxidation to sulfones when exposed to strong oxidizers (e.g., peroxides, nitric acid).
Labeling: Manifest the container explicitly as "Hazardous Solid Waste - Toxic/Irritant (Contains Indole and Sulfur Derivatives)" to ensure downstream handlers are aware of the heteroatom content.
Final Disposal Procedures: High-Temperature Incineration
Due to its high aquatic toxicity and the presence of both nitrogen and sulfur, 6-methanesulfinyl-1H-indole cannot be disposed of via landfill or aqueous discharge. The only scientifically sound and EPA/RCRA-compliant method is high-temperature incineration equipped with exhaust scrubbing .
Step-by-Step Disposal Methodology:
Waste Profiling: Submit a detailed waste profile to a licensed hazardous waste vendor. You must explicitly note the percentage of sulfur and nitrogen content.
Incineration Parameters: Ensure the contracted facility utilizes a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000°C (1832°F). Causality: Temperatures below 850°C may result in incomplete combustion, generating highly toxic polycyclic aromatic hydrocarbons (PAHs) from the indole core.
Emission Scrubbing: The incinerator must be equipped with an alkaline wet scrubber. Causality: Complete combustion of this molecule converts it into CO2, H2O, nitrogen oxides (NOx), and sulfur oxides (SOx). The alkaline scrubber (typically utilizing NaOH or Ca(OH)2) chemically neutralizes the acidic SOx and NOx gases into harmless sulfate and nitrate salts before the exhaust is released into the atmosphere.
High-Temperature Incineration and Emission Control Pathway
As a Senior Application Scientist, I must clarify a critical operational detail: while specific toxicological data for 6-methanesulfinyl-1H-indole may be sparse compared to its sulfonyl analogs (e.g., 6-methylsulfonylindole), you must apply the "Read-Across" Safety Principle .
The indole core is a known irritant and potential sensitizer.[1][2] The methanesulfinyl (-S(=O)CH₃) moiety is polar and amphiphilic.[1][2] Similar to dimethyl sulfoxide (DMSO), sulfinyl groups can enhance membrane permeability, potentially facilitating the absorption of the indole core through the skin.[1][2] Therefore, this compound must be handled not just as an irritant, but as a skin-permeating bioactive agent .[1][2]
Immediate Operational Directive:
Treat this compound as a Category 3 Control Band substance. Do not handle on an open bench. All manipulation requires a fume hood and barrier protection.[1][2]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >5 mg of solid material or any concentrated solution (>10 mM).
PPE Category
Specification
Scientific Rationale
Hand Protection
Double Nitrile Gloves (min 0.11 mm thickness)
Indoles are lipophilic; sulfoxides are hydrophilic.[1][2] Nitrile offers broad resistance.[1][2] Double gloving creates a "breakthrough buffer" for the permeating sulfinyl group.[1][2]
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)
Standard safety glasses are insufficient.[1][2] Indole powders are often electrostatic and "fluffy," creating a high risk of airborne dust entering the eye from the side.[1]
Body Protection
Tyvek® Lab Coat or Closed-Front Cotton Coat
Cotton absorbs; Tyvek repels.[1][2] Use Tyvek for weighing solids.[1][2] Ensure wrist cuffs are tucked under the glove gauntlet.[1][2]
Respiratory
Fume Hood (Primary) or N95/P100 (Secondary)
Primary: All work must occur in a certified fume hood (Face velocity: 80–100 fpm).[1][2] Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the absolute minimum.[1][2]
Operational Protocol: The "Safe-Handling Lifecycle"
Phase A: Reception & Storage
Inspection: Upon receipt, inspect the vial for "sweating." Sulfoxides can be hygroscopic.[1][2][3]
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The sulfinyl group is susceptible to oxidation (to sulfone) or reduction (to sulfide) if exposed to air/moisture over time.[1][2]
Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation, which degrades the compound and causes clumping.
Phase B: Weighing & Solubilization
Static Control: Indole derivatives are notoriously static-prone.[1][2] Use an anti-static gun or polonium strip before spatulating.[1][2]
Solvent Choice:
Preferred:DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1][2]
Note: The methanesulfinyl group aids solubility in polar aprotic solvents.[1][2]
Technique:
Place the balance inside the fume hood or a powder containment enclosure.[1][2]
Pre-weigh the solvent in the destination vial.[1][2]
Add the solid directly to the solvent to suppress dust immediately.[1][2]
Phase C: Reaction & Waste
Quenching: If used in oxidation reactions, ensure excess oxidants are quenched before disposal to prevent exothermic runaways involving the sulfoxide.[1][2]
Disposal: Segregate as "Hazardous Organic Waste - Sulfur Containing." Do not mix with strong oxidizers (e.g., nitric acid waste) as sulfoxides can react violently.[1][2]
Visualization: Safety Decision Logic
The following diagram outlines the critical decision pathways for handling this compound, ensuring no step relies on assumption.
Figure 1: Operational workflow for handling 6-methanesulfinyl-1H-indole, emphasizing containment of solids and specific spill response.
Emergency Response (Spills & Exposure)
Skin Contact:
Immediate Action: Wash with soap and water for 15 minutes.[1][2]
Warning: Do not use ethanol or DMSO to wash the skin; these solvents will drive the compound deeper into the dermis.[1][2]
Eye Contact:
Flush with water for 15 minutes.[1][2][3][4][5] Indoles are severe eye irritants; seek ophthalmological evaluation immediately.[1]
Cover with a wet paper towel (water or dilute bleach) to prevent dust generation, then wipe up.[1][2]
Chemistry Note: Dilute bleach will oxidize the methanesulfinyl group to the methanesulfonyl (sulfone) analog, which is generally more stable and less odorous, aiding in decontamination [1].[1][2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137928, 6-Methyl-1H-indole (Analogous Hazard Data).[1][2] Retrieved from [Link]
ECHA (European Chemicals Agency). Registration Dossier: Indole.[1][2][6] Retrieved from [Link][1][2]